Benzyl (cis-2-aminocyclohexyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYTHASVJZIGQ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739576 | |
| Record name | Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067631-22-4, 445479-92-5 | |
| Record name | Carbamic acid, N-[(1R,2S)-2-aminocyclohexyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067631-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Benzyl (cis-2-aminocyclohexyl)carbamate
This guide provides a comprehensive overview of the synthesis and characterization of Benzyl (cis-2-aminocyclohexyl)carbamate, a valuable chiral building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of this compound
This compound is a key synthetic intermediate derived from cis-1,2-diaminocyclohexane. The presence of a stereochemically defined diamine on a cyclohexane scaffold makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis, as well as for the construction of complex molecular architectures in pharmaceutical and materials science.[1] The cis configuration of the amino and the protected amino groups provides a unique spatial arrangement that can influence the stereochemical outcome of subsequent reactions.[1] The benzyloxycarbonyl (Cbz) protecting group on one of the amino functionalities allows for selective reactions at the unprotected primary amine, a crucial strategy in multi-step organic synthesis.[2]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound involves the selective mono-N-protection of cis-1,2-diaminocyclohexane with benzyl chloroformate. The key challenge lies in achieving mono-protection and avoiding the formation of the di-protected byproduct. This can be controlled by careful stoichiometry and reaction conditions.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
cis-1,2-Diaminocyclohexane
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-1,2-diaminocyclohexane (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Dissolve benzyl chloroformate (0.9 eq) in anhydrous DCM in the dropping funnel. Add the benzyl chloroformate solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring. The use of a slight excess of the diamine helps to minimize the formation of the di-protected product.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour and then allow it to warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired mono-protected product from the di-protected byproduct and any unreacted starting material.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
1H NMR (Proton NMR): The 1H NMR spectrum will confirm the presence of the benzyl group, the carbamate proton, and the protons on the cyclohexane ring. The cis configuration can be inferred from the coupling constants of the cyclohexyl protons.
| Predicted 1H NMR Data (400 MHz, CDCl3) |
| Chemical Shift (δ, ppm) |
| 7.25-7.40 |
| 5.10 |
| ~5.0 (broad) |
| ~3.5 |
| ~2.8 |
| 1.2-2.0 |
| ~1.5 (broad) |
13C NMR (Carbon NMR): The 13C NMR spectrum will show the characteristic signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexane ring.
| Predicted 13C NMR Data (100 MHz, CDCl3) |
| Chemical Shift (δ, ppm) |
| ~156.5 |
| ~136.8 |
| 128.5, 128.1, 127.9 |
| ~66.8 |
| ~55-58 |
| ~52-55 |
| ~20-35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted FT-IR Data (KBr, cm-1) |
| Wavenumber (cm-1) |
| ~3300-3400 |
| ~3030 |
| ~2850-2950 |
| ~1690-1710 |
| ~1520-1540 |
| ~1240-1260 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.
| Predicted Mass Spectrometry Data |
| Technique |
| Electrospray Ionization (ESI) |
Applications in Research and Development
This compound serves as a versatile building block for a variety of applications:
-
Chiral Ligand Synthesis: The deprotection of the Cbz group reveals the free diamine, which can be further functionalized to create chiral ligands for asymmetric catalysis. The cis orientation of the amino groups can lead to unique coordination geometries and catalytic activities compared to their trans counterparts.[1]
-
Pharmaceutical Synthesis: The cyclohexane scaffold is a common motif in many biologically active molecules. This compound provides a chiral handle for the stereocontrolled synthesis of complex drug candidates.
-
Supramolecular Chemistry: The diamine functionality can be used to construct macrocyclic structures and other complex supramolecular assemblies.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol, along with the expected characterization data, offers a solid foundation for researchers to successfully synthesize and validate this important chiral building block. The unique stereochemistry of this compound makes it a valuable tool for advancements in asymmetric synthesis and medicinal chemistry.
References
-
Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]
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PubChem. Benzyl carbamate | C8H9NO2 | CID 12136. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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NIST WebBook. Benzylcarbamate. [Link]
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Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]
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The Hive. Selective monobenzoylation of 1, 2-diols in water. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
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PubChem. Benzyl (4-oxocyclohexyl)carbamate | C14H17NO3 | CID 14615292. [Link]
-
Grokipedia. Benzyl carbamate. [Link]
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Chiral Resolution of cis-1,2-Diaminocyclohexane for Carbamate Synthesis: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of cis-1,2-diaminocyclohexane, a critical chiral building block in modern drug discovery and development. Recognizing the underrepresented focus on the cis-isomer in comparison to its trans-counterpart, this document delineates the foundational principles and practical execution of both classical diastereomeric salt resolution and enzymatic kinetic resolution. Furthermore, it details subsequent synthetic routes for the preparation of high-value carbamate derivatives from the enantiomerically enriched diamine. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of cis-1,2-diaminocyclohexane in the design and synthesis of novel therapeutics.
Introduction: The Significance of Chiral cis-1,2-Diaminocyclohexane
Chiral diamines are privileged scaffolds in medicinal chemistry and asymmetric catalysis. While the C2-symmetric trans-1,2-diaminocyclohexane has been extensively utilized in the development of chiral ligands and catalysts, the corresponding cis-isomer offers a distinct stereochemical arrangement that can impart unique properties to the final molecule.[1] The cis-configuration can lead to the formation of meso compounds upon symmetric derivatization, but non-symmetrical modifications can generate valuable chiral structures.[2] The synthesis of enantiomerically pure cis-1,2-diaminocyclohexane is therefore a crucial step in accessing these novel chemical entities. This guide will explore the key techniques for achieving this separation and its application in the synthesis of carbamates, a functional group prevalent in a wide array of pharmaceutical agents.
Chiral Resolution Strategies for cis-1,2-Diaminocyclohexane
The separation of a racemic mixture of cis-1,2-diaminocyclohexane into its constituent enantiomers is a pivotal step. Two primary strategies, diastereomeric salt resolution and enzymatic kinetic resolution, have proven effective.
Diastereomeric Salt Resolution: A Classical Approach
This method relies on the reaction of the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.
2.1.1. The Principle of Diastereomeric Salt Formation
The reaction of a racemic mixture of a base (the diamine) with an enantiomerically pure acid (the resolving agent) results in the formation of two diastereomeric salts. Due to their different three-dimensional structures, these salts have distinct crystal packing energies and, consequently, different solubilities in a given solvent system. This solubility difference is the basis for their separation.
2.1.2. Choice of Resolving Agent
While L-(+)-tartaric acid is a common and cost-effective resolving agent for trans-1,2-diaminocyclohexane, its efficacy for the cis-isomer is less documented.[3][4] Alternative chiral acids, such as O,O'-dibenzoyltartaric acid or other tartaric acid analogs, may offer superior selectivity for the resolution of cis-1,2-diaminocyclohexane. The selection of the optimal resolving agent often requires empirical screening.
2.1.3. Proposed Experimental Protocol for Diastereomeric Salt Resolution
The following protocol is a generalized procedure based on established methods for similar diamines and should be optimized for the specific resolving agent and desired enantiomer of cis-1,2-diaminocyclohexane.
Step 1: Salt Formation
-
Dissolve one equivalent of the racemic cis-1,2-diaminocyclohexane in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid or an analog) in the same solvent, also with heating.
-
Slowly add the resolving agent solution to the diamine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.
Step 2: Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent.
Step 3: Liberation of the Enantiopure Diamine
-
Suspend the diastereomerically pure salt in water.
-
Add a strong base (e.g., 4M NaOH) to neutralize the resolving agent and liberate the free diamine.
-
Extract the enantiopure diamine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the enantiopure cis-1,2-diaminocyclohexane.
Diagram of Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Enzymatic Kinetic Resolution: A Biocatalytic Alternative
Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes a reaction with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.[5]
2.2.1. The Principle of Enzymatic Kinetic Resolution
In the context of cis-1,2-diaminocyclohexane, a lipase can be used to catalyze the acylation of one of the enantiomers. The acylated product will have significantly different physical properties from the unreacted diamine, allowing for their easy separation.
2.2.2. Experimental Protocol for Enzymatic Kinetic Resolution
The following is a representative protocol for the enzymatic kinetic resolution of cis-1,2-diaminocyclohexane.
Step 1: Enzymatic Acylation
-
Dissolve the racemic cis-1,2-diaminocyclohexane in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).
-
Add an acyl donor (e.g., ethyl acetate or vinyl acetate).
-
Add the lipase (e.g., Candida antarctica lipase B, CALB).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted diamine.
Step 2: Separation of Acylated and Unreacted Diamine
-
Once the desired conversion is reached, filter off the enzyme.
-
The acylated diamine and the unreacted diamine can be separated by column chromatography or by an acid-base extraction.
Step 3: Deprotection of the Acylated Diamine (if necessary)
-
The acylated diamine can be deprotected by hydrolysis under acidic or basic conditions to yield the other enantiomer of the diamine.
Diagram of Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution of cis-1,2-diaminocyclohexane.
Synthesis of Carbamates from Enantiopure cis-1,2-Diaminocyclohexane
Once the enantiomerically pure cis-1,2-diaminocyclohexane is obtained, it can be used as a precursor for the synthesis of various carbamate derivatives. Carbamates are commonly synthesized by the reaction of an amine with a chloroformate, a phosgene equivalent, or through the utilization of carbon dioxide.
Synthesis using Chloroformates
This is a straightforward method for carbamate synthesis. The diamine is reacted with an appropriate chloroformate in the presence of a base to neutralize the HCl byproduct.
3.1.1. Proposed Experimental Protocol for Bis-Carbamate Synthesis
-
Dissolve one equivalent of the enantiopure cis-1,2-diaminocyclohexane in an aprotic solvent (e.g., dichloromethane or THF).
-
Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add two equivalents of the desired chloroformate (e.g., ethyl chloroformate or benzyl chloroformate) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up the reaction by washing with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting bis-carbamate by column chromatography or recrystallization.
Synthesis using Phosgene Equivalents
To avoid the handling of highly toxic phosgene, safer alternatives such as triphosgene or carbonyldiimidazole (CDI) are often employed.
3.2.1. Synthesis of a Cyclic Urea using Carbonyldiimidazole
The reaction of a 1,2-diamine with CDI can lead to the formation of a cyclic urea, which is a type of internal carbamate.
Proposed Experimental Protocol:
-
Dissolve one equivalent of the enantiopure cis-1,2-diaminocyclohexane in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
-
Add a solution of one equivalent of carbonyldiimidazole in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until the formation of the cyclic urea is complete.
-
The product can be isolated by removing the solvent and purifying the residue.
Synthesis utilizing Carbon Dioxide
The use of carbon dioxide as a C1 source for carbamate synthesis is an environmentally benign approach. This can be achieved by reacting the diamine with CO2 and an alkylating agent.
Table 1: Comparison of Carbamate Synthesis Methods
| Method | Reagents | Advantages | Disadvantages |
| Chloroformates | R-O-COCl, Base | High yielding, versatile | Chloroformates can be moisture sensitive |
| Phosgene Equivalents | Triphosgene, CDI | Avoids use of phosgene | Triphosgene is still hazardous |
| Carbon Dioxide | CO2, Alkylating Agent, Base | Green, atom-economical | May require elevated pressure and temperature |
Analytical Methods for Enantiomeric Excess Determination
The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the ee of the resolved diamine.
Principle of Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification.
Derivatization for HPLC Analysis
Often, the diamine is derivatized to improve its chromatographic properties and to introduce a chromophore for UV detection. A common derivatization reaction is the formation of a bis-amide or bis-carbamate with a suitable achiral acylating or carbamoylating agent.
Table 2: Typical Chiral HPLC Conditions for Derivatized Diamines
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with a basic modifier (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Temperature | Ambient |
Conclusion
The chiral resolution of cis-1,2-diaminocyclohexane is a critical enabling step for the exploration of its potential in asymmetric synthesis and medicinal chemistry. This guide has provided a detailed overview of the key methodologies for achieving this separation, including diastereomeric salt resolution and enzymatic kinetic resolution. Furthermore, it has outlined reliable protocols for the subsequent synthesis of carbamates, highlighting the versatility of the resolved diamine as a chiral building block. By understanding and applying the principles and techniques described herein, researchers can effectively access enantiomerically pure cis-1,2-diaminocyclohexane and unlock its potential for the development of novel and impactful chemical entities.
References
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-
Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal.[3][6]
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Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate.[3][6]
- Gao, C.-Z., et al. (2014). Efficient chiral resolution of (±)-cyclohexane-1,2-diamine.
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Scholarly Commons. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS.[1]
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Scholarly Commons. (2020). exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis.[1]
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BenchChem. (2025). A Comparative Guide to the Resolution of trans-cyclohexane-1,2-diamine: Tartaric Acid as the Reagent of Choice.
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ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?[6]
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Scholarly Commons. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS.[2]
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ResearchGate. (2011). Synthesis of urea derivatives by previous methods.[7]
- Google Patents. (2011). Method for producing 1, 2-diaminocyclohexane.
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National Institutes of Health (NIH). (2010). Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization.[5][6]
- National Institutes of Health (NIH). (2010). N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide).
- ResearchGate. (2016).
- National Institutes of Health (NIH). (2018).
- Universidad de Alicante.
- Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.
- ResearchGate. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols.
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation.[8]
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Foreword: The Structural Significance of Benzyl (cis-2-aminocyclohexyl)carbamate
An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl (cis-2-aminocyclohexyl)carbamate
This compound (CAS No. 445479-92-5) is a chiral building block of considerable interest in modern synthetic chemistry.[1] Its molecular structure, featuring a conformationally restricted cyclohexane ring with cis-disposed amino and benzyloxycarbonyl (Cbz)-protected amino groups, makes it a valuable precursor for synthesizing complex molecules, particularly chiral ligands for asymmetric catalysis.[1] The defined spatial relationship of the two nitrogen functionalities is critical for its application in creating bespoke catalysts that can influence the stereochemical outcome of a reaction.[1]
This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. As direct, published spectra for this specific compound are not aggregated in a single public repository, this document serves as an expert-level interpretation, synthesizing data from analogous structures and first principles. We will delve into the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the identity, purity, and structure of this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For a molecule like this compound, ¹H and ¹³C NMR will confirm the connectivity of the benzyl and cyclohexyl moieties, and critically, provide insights into the cis stereochemistry.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| Ar-H (Phenyl) | 7.30 - 7.40 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring. The exact shifts can vary slightly but will appear as a complex multiplet.[2] |
| O-CH₂ -Ph (Benzylic) | ~5.10 | Singlet (s) | 2H | These protons are adjacent to an oxygen and the aromatic ring, resulting in a characteristic downfield shift.[3] The singlet indicates no adjacent protons. |
| NH -Cbz (Carbamate) | ~4.90 | Broad Singlet (br s) | 1H | The chemical shift is variable and depends on solvent, concentration, and temperature. Broadening is common due to quadrupole effects of the ¹⁴N nucleus and potential hydrogen exchange. |
| CH -NHCbz | ~3.6 - 3.8 | Multiplet (m) | 1H | This methine proton is deshielded by the adjacent electronegative nitrogen of the carbamate group. Its multiplicity will be complex due to coupling with adjacent cyclohexyl protons. |
| CH -NH₂ | ~2.8 - 3.0 | Multiplet (m) | 1H | This methine proton is also deshielded by a nitrogen atom, but less so than the carbamate-bound proton. |
| CH₂ (Cyclohexyl) | 1.20 - 2.10 | Multiplet (m) | 8H | The eight protons of the four methylene groups on the cyclohexane ring will appear as a complex series of overlapping multiplets. The cis relationship forces one substituent to be axial and one equatorial, leading to a conformationally dynamic system and complex coupling patterns.[1] |
| NH₂ (Amine) | 1.50 - 2.50 | Broad Singlet (br s) | 2H | The signal for the primary amine protons is often broad and its chemical shift is highly variable. It may be difficult to resolve from the cyclohexyl proton signals. |
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in the NMR spectrometer (e.g., a 500 MHz instrument).
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton counts.
Caption: Key ¹³C NMR chemical shift correlations.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an essential technique for the rapid identification of functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-O bonds of the carbamate and amine groups, as well as features from the aromatic and aliphatic frameworks.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |
| ~3300 | N-H Stretch | Secondary Amine (Carbamate N-H) | Medium |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |
| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |
| 1710 - 1690 | C=O Stretch | Carbamate Carbonyl | Strong, Sharp |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium-Weak |
| 1550 - 1500 | N-H Bend | Secondary Amine (Carbamate N-H) | Medium |
| 1480 - 1440 | C=C Stretch | Aromatic Ring | Medium |
| 1250 - 1200 | C-O Stretch | Carbamate (Ester-like) | Strong |
| 1150 - 1050 | C-N Stretch | Amine/Carbamate | Medium |
Note: The N-H stretching region may appear as a broad, complex band due to the overlap of three different N-H vibrations and potential hydrogen bonding.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Caption: Major IR absorption regions for the title compound.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for minimizing fragmentation and observing the protonated molecular ion.
| m/z | Ion Formula | Identity | Rationale |
| 249.16 | [C₁₄H₂₁N₂O₂]⁺ | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight of 248.32 g/mol . |
| 158.12 | [C₈H₁₆N₂O]⁺ | [M+H - C₇H₅O]⁺ | Loss of a benzoyl radical (less common) or related rearrangement. |
| 141.12 | [C₇H₁₃N₂O]⁺ | [M+H - C₇H₇]⁺ | Loss of the benzyl group as a neutral species. |
| 108.08 | [C₇H₉O]⁺ | [C₆H₅CH₂OH + H]⁺ | Protonated benzyl alcohol fragment, a common rearrangement product from benzyl esters/carbamates. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion | A very common and stable fragment from benzyl-containing compounds. This is often a base peak. |
| 99.10 | [C₆H₁₁N₂]⁺ | [M+H - C₈H₈O₂]⁺ | Fragment corresponding to the protonated diaminocyclohexane core after loss of the Cbz group. |
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions ([M+H]⁺) are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Primary fragmentation pathways in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework and stereochemistry. IR spectroscopy provides rapid verification of essential functional groups, particularly the prominent carbamate C=O stretch. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the tropylium ion. Together, these techniques offer a self-validating system to ensure the structural integrity of this key synthetic intermediate, enabling its confident use in research and development.
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An In-Depth Technical Guide to the Conformational Analysis of cis-1,2-Disubstituted Cyclohexanes
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacodynamics. Among these, cis-1,2-disubstituted cyclohexanes present a unique and intricate conformational challenge that is of paramount importance to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive exploration of the principles and advanced methodologies for the conformational analysis of this specific substitution pattern. We will delve into the nuanced interplay of steric and electronic effects, the application of sophisticated analytical techniques, and the power of computational modeling to elucidate the conformational equilibria that govern the behavior of these critical molecular scaffolds.
The Fundamental Equilibrium of cis-1,2-Disubstituted Cyclohexanes
Unlike their trans counterparts, which can adopt a low-energy diequatorial conformation, cis-1,2-disubstituted cyclohexanes are perpetually constrained to have one substituent in an axial position and the other in an equatorial position in any given chair conformation.[1][2][3] This fundamental constraint arises from the cis relationship of the substituents, where both are on the same face of the cyclohexane ring.
The dynamic nature of the cyclohexane ring is characterized by a rapid ring flip, an interconversion between two chair conformations. For a cis-1,2-disubstituted cyclohexane, this ring flip results in the exchange of the axial and equatorial positions of the two substituents.
Figure 1: Ring flip equilibrium in a cis-1,2-disubstituted cyclohexane.
When the two substituents (R1 and R2) are identical, the two chair conformers are enantiomeric and thus possess equal energy.[4][5] Consequently, they exist in a 1:1 ratio at equilibrium. However, when the substituents are different, the two conformers become diastereomeric, and their relative energies, and therefore their populations at equilibrium, will differ. The conformer that places the sterically bulkier group in the more spacious equatorial position will be of lower energy and thus more populated.[3][5]
Quantifying Steric Strain: The Role of A-Values and Gauche Interactions
The primary determinant of conformational preference in many substituted cyclohexanes is steric strain. This is quantified through two key concepts: A-values and gauche interactions.
A-Values: The Energetic Cost of an Axial Substituent
The A-value of a substituent is the difference in Gibbs free energy (ΔG) between the conformer where the substituent is in the axial position and the conformer where it is in the equatorial position in a monosubstituted cyclohexane.[6] It represents the energetic penalty of placing a substituent in the sterically hindered axial position, primarily due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[7][8]
For a cis-1,2-disubstituted cyclohexane with two different groups, R1 and R2, the energy difference (ΔΔG) between the two chair conformers can be approximated by the difference in their A-values:
ΔΔG ≈ |A(R1) - A(R2)|
The conformer with the substituent having the larger A-value in the equatorial position will be the more stable one.
Table 1: A-Values for Common Substituents (in kcal/mol) [9][10][11]
| Substituent (X) | A-Value (kcal/mol) | Substituent (X) | A-Value (kcal/mol) |
| F | 0.24 | OH (non-H-bonding solvent) | 0.6 |
| Cl | 0.4 | OH (H-bonding solvent) | 0.9 |
| Br | 0.2 - 0.7 | OMe | 0.7 |
| I | 0.4 | NH2 | 1.2 |
| CN | 0.2 | COOH | 1.2 |
| CH3 | 1.8 | Phenyl | 3.0 |
| CH2CH3 | 2.0 | i-Pr | 2.2 |
| t-Bu | >4.5 |
Note: A-values can be influenced by solvent and other factors.
Gauche Interactions in the cis-1,2-Motif
In addition to 1,3-diaxial interactions, cis-1,2-disubstituted cyclohexanes experience a gauche-butane interaction between the two adjacent substituents.[5][12] This steric strain arises from the approximately 60° dihedral angle between the two substituents. The energetic cost of a gauche interaction between two methyl groups is approximately 3.8 kJ/mol (0.9 kcal/mol).[7] This interaction is present in both chair conformers of a cis-1,2-disubstituted cyclohexane and thus does not influence the position of the equilibrium, but it does raise the overall energy of the system compared to a trans isomer where a diequatorial conformation is possible.
Experimental Determination of Conformational Equilibria: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for the conformational analysis of cyclohexane derivatives in solution.[13]
Chemical Shifts: A First Indication
In a cyclohexane ring, axial and equatorial protons reside in different magnetic environments. Typically, equatorial protons are deshielded relative to their axial counterparts, resulting in a downfield shift in the 1H NMR spectrum.[14] At low temperatures, where the ring flip is slow on the NMR timescale, separate signals for the axial and equatorial protons can be observed, with a typical chemical shift difference of about 0.5 ppm.[14]
Vicinal Coupling Constants (3JHH) and the Karplus Equation
The most definitive NMR parameter for conformational analysis is the vicinal coupling constant (3JHH) between adjacent protons. The magnitude of this coupling is dependent on the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[11][15]
J(φ) = Acos2(φ) + Bcos(φ) + C
Where A, B, and C are empirically derived parameters.
The key takeaway for cyclohexane conformations is the significant difference in coupling constants for different proton relationships:
-
3Jax-ax (φ ≈ 180°): Large coupling, typically 10-13 Hz.[15]
-
3Jax-eq (φ ≈ 60°): Small coupling, typically 2-5 Hz.[16]
-
3Jeq-eq (φ ≈ 60°): Small coupling, typically 2-5 Hz.[16]
By measuring the coupling constant of a proton on a carbon bearing a substituent, one can determine its orientation. A large coupling constant to an adjacent proton indicates an axial-axial relationship, meaning the proton (and thus the substituent) is in the axial position. Conversely, small coupling constants suggest an equatorial orientation.
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve a known concentration of the cis-1,2-disubstituted cyclohexane in a suitable deuterated solvent (e.g., CDCl3, C6D6).
-
1H NMR Spectrum Acquisition: Acquire a high-resolution 1H NMR spectrum. If the ring flip is fast at room temperature, the observed coupling constants will be a population-weighted average of the coupling constants in the two conformers.
-
Low-Temperature NMR (Optional but Recommended): If possible, acquire spectra at low temperatures to slow down the ring flip and observe the individual conformers. This allows for the direct measurement of the coupling constants for each conformer.
-
Data Analysis:
-
Identify the signals corresponding to the protons on the carbons bearing the substituents.
-
Measure the vicinal coupling constants (3JHH).
-
Apply the Karplus relationship to deduce the predominant conformation. For a rapidly equilibrating system, the observed coupling constant (Jobs) can be used to calculate the mole fractions (X) of the two conformers: Jobs = XAJA + XBJB where JA and JB are the coupling constants for the pure conformers (which can be estimated from model compounds or low-temperature data).
-
Computational Chemistry: An In-Silico Approach to Conformational Analysis
Computational modeling provides a powerful and complementary approach to experimental methods for studying conformational preferences.
Molecular Mechanics (MM)
Molecular mechanics methods, using force fields such as MMFF94, offer a rapid way to calculate the energies of different conformers.[17] These methods are particularly useful for an initial exploration of the conformational landscape.
Density Functional Theory (DFT)
For more accurate energy calculations, Density Functional Theory (DFT) is the method of choice.[18] Functionals such as B3LYP, M06-2X, and ωB97X-D, combined with appropriate basis sets (e.g., 6-311+G(2df,2p)), can provide conformational energy differences with high accuracy.[8]
Computational Protocol: DFT-Based Conformational Analysis
-
Structure Building: Construct the 3D structures of the two chair conformers of the cis-1,2-disubstituted cyclohexane using a molecular modeling program (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization for each conformer using a selected DFT method and basis set.[17]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).
-
Energy Calculation: Calculate the single-point energies of the optimized structures, often with a larger basis set for improved accuracy.
-
Data Analysis: The difference in the calculated Gibbs free energies (ΔG) will give the relative stability of the two conformers and can be used to predict the equilibrium constant (Keq) at a given temperature using the equation: ΔG = -RTln(Keq)
Figure 2: A typical computational workflow for conformational analysis.
The Influence of Intramolecular Interactions and Solvent Effects
While steric effects are often dominant, other interactions can significantly influence the conformational equilibrium of cis-1,2-disubstituted cyclohexanes.
Intramolecular Hydrogen Bonding
In molecules such as cis-1,2-cyclohexanediol, the formation of an intramolecular hydrogen bond between the two hydroxyl groups can stabilize a conformation that might otherwise be disfavored due to steric reasons.[14] This hydrogen bond is possible in the axial-equatorial arrangement of the cis isomer.
Dipole-Dipole Interactions
For cis-1,2-dihalocyclohexanes, the dipole moments of the two carbon-halogen bonds can interact. The preferred conformation will be the one that minimizes the repulsion between these dipoles.
Solvent Effects
The polarity of the solvent can influence the conformational equilibrium. More polar solvents may preferentially solvate and stabilize the conformer with the larger dipole moment.
Implications in Drug Development and Molecular Design
The precise three-dimensional arrangement of functional groups is critical for a molecule's biological activity. The conformational preference of a cis-1,2-disubstituted cyclohexane scaffold within a drug molecule can dictate its binding affinity to a target receptor or enzyme. A thorough conformational analysis is therefore an indispensable step in the rational design of new therapeutic agents. By understanding and controlling the conformational equilibrium, medicinal chemists can optimize the pharmacological properties of a drug candidate.
Conclusion
The conformational analysis of cis-1,2-disubstituted cyclohexanes is a multifaceted challenge that requires a synergistic approach, combining the quantitative insights from A-values, the detailed structural information from NMR spectroscopy, and the predictive power of computational chemistry. A comprehensive understanding of the interplay between steric hindrance, intramolecular interactions, and solvent effects is essential for accurately predicting and controlling the conformational behavior of these important molecular systems. For researchers in the pharmaceutical and chemical sciences, mastering these analytical techniques is crucial for the successful design and development of novel molecules with desired properties and functions.
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An In-depth Technical Guide to the Stereochemical Assignment of Benzyl (cis-2-aminocyclohexyl)carbamate
This guide provides a comprehensive overview of the principles and methodologies for the definitive stereochemical assignment of Benzyl (cis-2-aminocyclohexyl)carbamate. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the critical analytical techniques and the underlying stereochemical logic required for unambiguous characterization.
Introduction: The Imperative of Stereochemical Purity in Drug Development
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a cornerstone of modern pharmaceutical science. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. The specific spatial orientation of functional groups dictates how a molecule interacts with chiral biological targets such as enzymes and receptors. Consequently, the rigorous and unequivocal assignment of stereochemistry is a non-negotiable aspect of drug discovery, development, and regulatory approval.
This compound serves as a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its core structure, cis-1,2-diaminocyclohexane, is a privileged scaffold for developing chiral ligands in asymmetric catalysis.[1] The cis configuration, where the amino and protected amino groups reside on the same face of the cyclohexane ring, imposes a specific geometric constraint that is vital for its function in stereoselective transformations.[1] This guide will detail the analytical workflows to confirm this cis relationship.
Foundational Principles: Conformational Analysis of 1,2-Disubstituted Cyclohexanes
Understanding the stereochemistry of this compound begins with the conformational analysis of its cyclohexane ring. Cyclohexane predominantly adopts a chair conformation to minimize steric and torsional strain.[1]
In a cis-1,2-disubstituted cyclohexane, the two substituents are located on the same side of the ring. This arrangement dictates that in any given chair conformation, one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial or equatorial-axial).[1][2][3] These two chair conformations are in rapid equilibrium through a process called ring flipping.
For cis-1,2-dimethylcyclohexane, as an example, both chair conformations possess one axial and one equatorial methyl group, making them energetically equivalent.[4][5] However, when the substituents are different, as in this compound, the conformation where the bulkier group occupies the equatorial position is generally more stable and thus more populated.[3][4]
In contrast, the trans isomer has its substituents on opposite sides of the ring. Its most stable conformation places both groups in equatorial positions (diequatorial), which is significantly lower in energy than the diaxial conformation.[4][5] This fundamental difference in conformational preference between cis and trans isomers is the basis for their differentiation using spectroscopic methods.
Caption: NMR-based workflow for stereochemical assignment.
Orthogonal Verification Methods
While NMR is often sufficient for relative stereochemistry, orthogonal methods provide definitive confirmation and are essential in a regulatory environment.
X-Ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the absolute and relative stereochemistry of a molecule by mapping its electron density in the solid state. [1]This technique offers a definitive three-dimensional structure, confirming the cis relationship of the substituents and the chair conformation of the cyclohexane ring.
Protocol: Single-Crystal X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A solvent system like ethanol/water can be a good starting point. [1]2. Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using standard software packages (e.g., SHELXL). The resulting model will unequivocally show the atomic positions and thus the stereochemistry. [1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and can also be used to separate diastereomers (cis vs. trans). [6][7]By developing a method that resolves the cis and trans isomers, one can confirm the purity of the desired cis product. This method is particularly valuable for quality control.
Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based phases (e.g., amylose or cellulose derivatives) are often effective for separating amino compounds. [6]2. Mobile Phase Screening: Screen different mobile phases, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol), to achieve separation. [6]3. Method Optimization: Adjust the mobile phase composition, flow rate, and temperature to optimize the resolution between the cis and trans peaks. 4. Analysis: Inject a sample of this compound and compare its retention time to that of a known standard or the corresponding trans isomer, if available.
Conclusion
The stereochemical assignment of this compound is a critical step in its application as a chiral building block. A multi-faceted approach, led by a detailed analysis of ¹H NMR coupling constants, provides a robust and reliable assignment of the cis configuration. The principles of cyclohexane conformational analysis are fundamental to interpreting the spectroscopic data. For absolute confirmation, particularly in the context of drug development and manufacturing, orthogonal techniques such as single-crystal X-ray crystallography and chiral HPLC are indispensable. This guide provides the foundational knowledge and practical protocols for scientists to confidently and accurately perform this essential characterization.
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The Pivotal Role of Benzyl (cis-2-aminocyclohexyl)carbamate in Modern Asymmetric Synthesis: A Technical Guide
Abstract
In the landscape of modern drug development and fine chemical production, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for introducing stereochemical precision. Among these, derivatives of 1,2-diaminocyclohexane (DACH) have emerged as "privileged" scaffolds due to their conformational rigidity and C₂-symmetry. This technical guide provides an in-depth exploration of Benzyl (cis-2-aminocyclohexyl)carbamate, a versatile and often overlooked chiral building block. While its trans-isomer has been extensively studied, the cis configuration offers unique stereochemical arrangements that are increasingly being leveraged for novel catalytic systems. This document details the synthesis, chiral resolution, and diverse applications of this building block, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its transformation into highly effective chiral ligands for asymmetric catalysis, supported by mechanistic discussions, detailed experimental protocols, and quantitative data.
Introduction: The Strategic Importance of the cis-1,2-DACH Scaffold
Chirality is a fundamental property of biological systems. The therapeutic effect of a pharmaceutical agent is often attributable to a single enantiomer, while the other may be inactive or even harmful.[1] Consequently, the ability to selectively synthesize one enantiomer over the other—a process known as asymmetric synthesis—is a cornerstone of modern pharmaceutical chemistry.[2][3]
At the heart of many asymmetric transformations lies a chiral catalyst, typically a metal complex coordinated to a chiral ligand. The ligand's structure creates a three-dimensional environment that dictates the stereochemical outcome of the reaction. 1,2-Diaminocyclohexane (DACH) has proven to be an exceptionally effective backbone for such ligands. Its cyclohexane ring provides a conformationally constrained framework that locks the spatial relationship between its two amino groups, which is critical for inducing stereoselectivity.[4]
While the trans-DACH isomer is ubiquitous in well-known catalysts, the cis-1,2-diaminocyclohexyl scaffold places both amino functionalities on the same face of the ring.[4] This specific arrangement, though less explored, enables the formation of unique ligand geometries and has led to the development of novel catalysts for challenging transformations.[2][3][5]
The subject of this guide, this compound, serves as a key protected form of the cis-DACH core. The benzyl carbamate (Cbz or Z) group is a well-established protecting group for amines, offering stability under a range of conditions while allowing for clean deprotection when needed.[4][6] This makes the title compound an ideal starting material—a chiral building block—for the synthesis of more complex chiral ligands and catalysts.[4]
Synthesis and Chiral Resolution: From Racemate to Enantiopure Building Block
The practical utility of any chiral building block begins with its efficient and scalable synthesis in enantiomerically pure form. The preparation of enantiopure this compound involves two critical stages: the synthesis of the racemic cis-diamine and its subsequent resolution into individual enantiomers.
Synthesis of Racemic cis-1,2-Diaminocyclohexane
The synthesis of the diamine core typically starts from materials like 1,2-cyclohexanedicarboxylic acid or related derivatives. The primary challenge is to control the stereochemistry to favor the cis isomer. Various synthetic routes have been developed to achieve this.
Chiral Resolution using Diastereomeric Salt Formation
The most common and industrially viable method for separating enantiomers of amines is through the formation of diastereomeric salts using a chiral resolving agent. For 1,2-diaminocyclohexane, L-(+)-tartaric acid is a highly effective and commercially available agent.[1][7] The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic diamine and the enantiopure acid.
The workflow for synthesis and resolution is a critical pathway for obtaining the necessary chiral intermediates for ligand development.
Detailed Experimental Protocol: Resolution of (±)-cis-1,2-Diaminocyclohexane
This protocol is adapted from established literature procedures for resolving DACH isomers.[1][7][8]
Objective: To separate racemic cis-1,2-diaminocyclohexane into its (1R,2S) and (1S,2R) enantiomers. Note: This protocol resolves the unprotected diamine, which is then protected in a subsequent step to yield the title compound.
Materials:
-
Racemic cis-1,2-diaminocyclohexane
-
L-(+)-Tartaric acid
-
Distilled water
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 4M)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Salt Formation: In a suitable flask, dissolve L-(+)-tartaric acid in warm distilled water.[1][8]
-
Slowly add the racemic cis-1,2-diaminocyclohexane to the tartaric acid solution. The reaction is exothermic.
-
After complete addition, add glacial acetic acid. A precipitate should begin to form.[7][8]
-
Crystallization: Cool the mixture in an ice/water bath for at least one hour to maximize the precipitation of the less soluble diastereomeric salt.[8]
-
Isolation: Collect the solid precipitate by vacuum filtration. This solid is the enriched mono-tartrate salt of one of the enantiomers (e.g., the (1R,2S)-diamine).
-
Wash the collected solid with cold methanol to remove residual soluble diastereomer.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent like dichloromethane.
-
Add a strong base, such as aqueous NaOH, and stir until the solid dissolves completely. This neutralizes the tartaric acid and liberates the free diamine into the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched free cis-diamine.
-
The other enantiomer can be recovered from the mother liquor from step 5 by a similar process of basification and extraction.
-
Protection: The resolved diamine is then selectively protected using Benzyl Chloroformate (Cbz-Cl) under standard conditions to yield the final product, Benzyl ((1R,2S)-2-aminocyclohexyl)carbamate or its (1S,2R) counterpart.
Applications in Asymmetric Catalysis
The true value of this compound lies in its role as a precursor to a wide array of chiral ligands.[4] After deprotection of the Cbz group and removal of the second amine's protecting group (if present), the resulting enantiopure cis-1,2-diamine can be derivatized to form powerful catalysts for asymmetric synthesis.[4][5]
Precursor to Chiral Salen and Salalen Ligands
One of the most significant applications of DACH derivatives is in the synthesis of Salen-type ligands.[9] These tetradentate ligands are formed by the condensation of a diamine with two equivalents of a salicylaldehyde derivative.[8][9] When complexed with metals like Manganese (Mn), Chromium (Cr), or Cobalt (Co), they form highly effective catalysts for reactions such as asymmetric epoxidation (e.g., Jacobsen's Epoxidation) and cyclopropanation.[8]
While trans-DACH is the basis for the classic Jacobsen's catalyst, the cis-DACH backbone has been used to create "Salalen" catalysts. These are formed from cis-1,2-diaminocyclohexane and are effective in the enantioselective epoxidation of terminal olefins using hydrogen peroxide.
Synthesis of Trost-type Ligands and Analogues
The Trost ligand, a C₂-symmetric diphosphine ligand built on the trans-DACH scaffold, is exceptionally powerful for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[10][11] Analogues using the cis-DACH backbone can be synthesized, leading to catalysts with distinct steric and electronic properties. The synthesis involves the amide coupling of the enantiopure diamine with two equivalents of 2-(diphenylphosphino)benzoic acid.[12][13] While these heterocyclic and cis-analogue ligands have sometimes shown lower enantioselectivities compared to the standard Trost ligand, they represent an important area of research for tuning catalytic activity for specific substrates.[10]
Performance Data of DACH-Derived Catalysts
The effectiveness of catalysts derived from the DACH scaffold is measured by their ability to produce the desired product in high yield and with high enantiomeric excess (e.e.). The table below summarizes representative performance data for major reaction classes catalyzed by DACH-based systems.
| Catalyst Type | Metal | Reaction | Substrate Example | Yield (%) | Enantiomeric Excess (e.e., %) |
| Jacobsen's Catalyst (trans-DACH) | Mn(III) | Epoxidation | cis-β-Methylstyrene | >90% | 97% |
| Trost Ligand (trans-DACH) | Pd(0) | Allylic Alkylation | rac-1,3-diphenyl-2-propenyl acetate | >95% | >99% |
| Ru-TsDACH (trans-DACH) | Ru(II) | Transfer Hydrogenation | Acetophenone | >98% | 99% |
| Ti-Salalen (cis-DACH) | Ti(IV) | Epoxidation | 1-octene | ~85% | 88% |
| Mn-PNNP Ligand (trans-DACH) | Mn(I) | Asymmetric Hydrogenation | Substituted Acetophenones | Good | up to 85%[14] |
Data compiled from various sources and are representative examples.
Case Studies in Drug Development
The derivatives of 1,2-diaminocyclohexane are not just academic curiosities; they are crucial intermediates in the synthesis of pharmaceuticals.
-
Anticancer Agents: The DACH ligand is a critical component of the platinum-based chemotherapy drug Oxaliplatin, used to treat colorectal cancer.[15] Furthermore, platinum complexes synthesized with cis-1,2-diaminocyclohexane have demonstrated high antitumor activity.
-
Factor Xa Inhibitors: In the field of anticoagulants, derivatives of cis-1,2-diaminocyclohexane have been explored as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[16] Research in this area has led to compounds with improved solubility and pharmacokinetic profiles compared to earlier clinical candidates.[16]
-
CCR2 Antagonists: An enantioselective synthesis of a complex cyclohexylcarbamate, which is an essential intermediate for a series of potent CCR2 antagonists (used for treating inflammatory diseases), has been reported.[17][18]
Conclusion and Future Outlook
This compound is a potent and versatile chiral building block whose utility is continually expanding. While historically overshadowed by its trans counterpart, the unique stereochemical properties of the cis-DACH scaffold are enabling the design of novel chiral ligands and catalysts.[2][3][5] Its application in the synthesis of Salalen catalysts, Factor Xa inhibitors, and other complex pharmaceutical intermediates underscores its significance.[16] As the demand for more sophisticated and selective asymmetric transformations grows, the strategic use of less common scaffolds like cis-DACH will be crucial. Future research will likely focus on developing new conformationally locked ligands based on this framework and exploring their applications in a broader range of metal-catalyzed reactions, further solidifying the indispensable role of this compound in the chemist's toolkit.[19]
References
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Guiry, P. J., et al. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. ARKIVOC. Available at: [Link]
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Van Slagmaat, C. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Western Michigan University, Scholarly Commons. Retrieved from [Link]
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Thieme. (2022). An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand. Retrieved from [Link]
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Wikipedia. (n.d.). Trost ligand. Retrieved from [Link]
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SciSpace. (n.d.). Salen and Related Ligands. Retrieved from [Link]
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Van Slagmaat, C. (2020). Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. Western Michigan University, Scholarly Commons. Retrieved from [Link]
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Ali, M., & Ismail, R. (2017). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. Available at: [Link]
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MDPI. (n.d.). Nonsymmetrical Salen Ligands and Their Complexes: Synthesis and Applications. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Retrieved from [Link]
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ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? Retrieved from [Link]
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ResearchGate. (n.d.). Conformationally locked cis-1,2-diaminocyclohexane-based axially chiral ligands for asymmetric catalysis. Retrieved from [Link]
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ResearchGate. (2013). (PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
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PubMed. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorous derivatives of (1R,2R)-diaminocyclohexane as chiral ligands for metal-catalyzed asymmetric reactions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Salen complexes based on 1,4-diaminocyclohexane and their exploitation for the polymerisation of rac-lactide. Retrieved from [Link]
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RTI International. (n.d.). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Retrieved from [Link]
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Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from [Link]
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The Strategic Deployment of Cbz-Protected Chiral Diamines in Modern Synthesis: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral vicinal diamines are foundational building blocks in contemporary organic and medicinal chemistry, serving as indispensable ligands in asymmetric catalysis and as key structural motifs in a multitude of biologically active compounds. The strategic manipulation of their nucleophilic amine functionalities is paramount to their successful integration into complex molecular architectures. Among the arsenal of amine-protecting groups, the carbobenzyloxy (Cbz or Z) group holds a privileged position due to its unique combination of stability, ease of introduction, and versatile deprotection methods. This in-depth technical guide provides a comprehensive exploration of the properties and applications of Cbz-protected chiral diamines, offering field-proven insights into their synthesis, characterization, and strategic deployment in multi-step synthetic campaigns, particularly within the realm of drug development.
The Enduring Significance of the Carbobenzyloxy (Cbz) Protecting Group
Introduced in the 1930s by Max Bergmann and Leonidas Zervas for peptide synthesis, the carbobenzyloxy (Cbz) group has remained a cornerstone of amine protection strategy.[1] Its enduring relevance stems from a confluence of advantageous properties that render it an invaluable tool for the modern synthetic chemist.[2]
The primary rationale for employing a protecting group is to temporarily mask a reactive functional group, thereby enabling chemoselective transformations at other sites within the molecule.[3] The Cbz group excels in this capacity, converting a nucleophilic primary or secondary amine into a significantly less reactive carbamate. This transformation is crucial when working with chiral diamines, as it prevents unwanted side reactions such as acylation, alkylation, or uncontrolled polymerization during subsequent synthetic steps.[1]
One of the most compelling attributes of the Cbz group is its remarkable stability across a broad spectrum of reaction conditions, including both acidic and basic media.[4] This robustness provides chemists with a wide operational window for subsequent chemical manipulations. Furthermore, the introduction of the Cbz group often enhances the crystallinity of the protected diamine, facilitating purification by recrystallization—a significant advantage in both laboratory-scale and process chemistry.[2]
The strategic utility of the Cbz group is further amplified by its unique deprotection profile. The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis, a process that is orthogonal to many other widely used protecting groups.[5] This orthogonality is the linchpin of complex, multi-step syntheses, allowing for the sequential deprotection of different functional groups within the same molecule.[6]
Synthesis and Purification of Cbz-Protected Chiral Diamines
The preparation of Cbz-protected chiral diamines is typically a straightforward process, most commonly achieved by reacting the diamine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] The choice of base and solvent can be tailored to the specific diamine to optimize yield and minimize side reactions.
General Experimental Protocol for Di-Cbz Protection of a Chiral Diamine
Materials:
-
Chiral diamine (e.g., (1R,2R)-(-)-1,2-Diaminocyclohexane)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
Procedure:
-
Dissolution: Dissolve the chiral diamine (1.0 equivalent) in a suitable organic solvent (e.g., DCM or THF) and water (1:1 mixture).
-
Basification: Add sodium carbonate (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (2.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude di-Cbz-protected diamine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure di-Cbz-protected chiral diamine as a crystalline solid.[1][7]
Diagram of the Cbz Protection Workflow
Caption: General workflow for the synthesis and purification of Cbz-protected chiral diamines.
Physicochemical Properties of Key Cbz-Protected Chiral Diamines
The introduction of the Cbz group significantly alters the physicochemical properties of the parent diamine. The increased molecular weight and the presence of the aromatic rings generally lead to a decrease in water solubility and an increase in melting point. These crystalline solids are typically soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| N,N'-di-Cbz-(1R,2R)-diaminocyclohexane | C₂₂H₂₆N₂O₄ | 382.46 | 160-162 | White to off-white solid |
| N,N'-di-Cbz-(S,S)-1,2-diphenylethylenediamine | C₃₀H₂₈N₂O₄ | 480.56 | 168-170 | White crystalline powder |
| mono-Cbz-(R)-1,2-diaminopropane | C₁₁H₁₆N₂O₂ | 208.26 | 58-60 | White to pale yellow solid |
Note: The data presented in this table are representative and may vary slightly depending on the specific experimental conditions and purity of the sample.
Deprotection Strategies: Unveiling the Chiral Diamine
The selective removal of the Cbz group is a critical step in the synthetic utility of these protected diamines. The choice of deprotection method is dictated by the presence of other functional groups in the molecule and the desired reaction conditions.
Catalytic Hydrogenolysis
This is the most widely used and generally the mildest method for Cbz deprotection.[8] The reaction proceeds under neutral conditions with the formation of benign byproducts (toluene and carbon dioxide), which are easily removed.
General Experimental Protocol for Cbz Deprotection by Hydrogenolysis
Materials:
-
Cbz-protected diamine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected diamine (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (1 atm or higher pressure).
-
Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected chiral diamine.[1]
Acidic Cleavage
For substrates containing functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing moieties), acidic cleavage provides a viable alternative.[8] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH). This method is considerably harsher than hydrogenolysis and should be employed with caution.
Diagram of Cbz Deprotection Pathways
Caption: The two primary pathways for the deprotection of Cbz-protected chiral diamines.
Applications in Asymmetric Synthesis and Drug Development
Cbz-protected chiral diamines are not merely synthetic intermediates; they are pivotal players in the construction of complex, stereochemically defined molecules. Their utility is particularly evident in the field of asymmetric catalysis, where the corresponding deprotected diamines serve as highly effective chiral ligands for a variety of metal-catalyzed transformations.
Furthermore, these protected diamines are crucial building blocks in the total synthesis of numerous pharmaceutical agents. The Cbz group's ability to withstand a range of reaction conditions allows for the elaboration of other parts of the molecule before the final unveiling of the diamine moiety.
Case Study: The Role of Chiral Diamines in Antiviral Drug Synthesis
The synthesis of antiviral drugs often relies on the precise installation of chiral centers. For instance, in some synthetic routes to the neuraminidase inhibitor oseltamivir (Tamiflu®), intermediates derived from chiral starting materials are employed.[9] While the commercial synthesis of oseltamivir famously starts from shikimic acid, various academic syntheses have explored alternative routes where chiral building blocks, including derivatives of chiral diamines, play a key role.[8][9] The use of a Cbz-protected chiral amine in the Fukuyama synthesis of oseltamivir showcases the strategic application of this protecting group in a complex, multi-step synthesis.[9]
More broadly, chiral diamine derivatives are being investigated as novel antiviral and fungicidal agents themselves.[10] The ability to selectively protect and deprotect the amine functionalities is crucial in the structure-activity relationship (SAR) studies of these compounds.
Conclusion: A Senior Application Scientist's Perspective
The carbobenzyloxy protecting group, in combination with chiral diamines, represents a powerful and reliable synthetic strategy for researchers and drug development professionals. The decision to employ Cbz protection is rooted in a deep understanding of its properties: the enhanced stability and crystallinity it imparts, and the strategic flexibility offered by its orthogonal deprotection methods.
From a practical standpoint, the straightforward protocols for both protection and deprotection, coupled with the often-crystalline nature of the Cbz-protected intermediates, make this a highly tractable and scalable approach. The successful application of Cbz-protected chiral diamines in the synthesis of complex molecules, including active pharmaceutical ingredients, is a testament to their enduring value in modern organic synthesis. By mastering the principles and techniques outlined in this guide, scientists can confidently leverage the unique advantages of Cbz-protected chiral diamines to accelerate their research and development endeavors.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66702396, (1R,2R)-N1,N1-dibenzylcyclohexane-1,2-diamine. Retrieved from [Link]
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Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
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Molecular structure and stereochemistry of Benzyl (cis-2-aminocyclohexyl)carbamate
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Benzyl (cis-2-aminocyclohexyl)carbamate
Foreword
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure building blocks is paramount. The precise three-dimensional arrangement of atoms within a molecule dictates its biological activity and material properties. Among the privileged scaffolds used to impart chirality and conformational rigidity, the 1,2-diaminocyclohexane framework is of significant interest. While the trans-isomer has been extensively studied and applied, its cis-counterpart offers a unique stereochemical and conformational profile, opening avenues for novel catalyst design and molecular architecture. This guide provides a comprehensive examination of this compound, a key derivative that combines the rigid cis-diamine scaffold with the versatile benzyl carbamate protecting group. We will explore its structural nuances, stereochemical intricacies, synthesis, and characterization, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Architecture
This compound (Molecular Formula: C₁₄H₂₀N₂O₂, Molecular Weight: 248.32 g/mol ) is a bifunctional organic molecule.[1][2] Its structure is best understood by dissecting its two primary components: the benzyl carbamate (Cbz) group and the cis-1,2-diaminocyclohexane scaffold.
-
The Benzyl Carbamate (Cbz) Protecting Group: The Cbz group is a cornerstone of amine protection in organic synthesis, especially in peptide chemistry.[3] Its utility stems from its stability under a wide range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation. This allows for the selective unmasking of the protected amine, a critical step in multi-step synthetic sequences.
-
The cis-1,2-Diaminocyclohexane Scaffold: This is the molecule's chiral core. The cyclohexane ring provides a conformationally restricted framework, which is essential for inducing stereoselectivity in subsequent reactions.[1] Unlike more flexible aliphatic chains, the cyclohexane ring limits the spatial orientations of its substituents. The cis relationship between the two amino groups is a defining feature, dictating the molecule's overall shape and reactivity.
Stereochemistry and Conformational Analysis
The stereochemical identity of this compound is central to its function. The parent molecule, cis-1,2-diaminocyclohexane, is an achiral meso compound due to an internal plane of symmetry. However, the mono-derivatization with the Cbz group breaks this symmetry, creating a chiral molecule with two stereocenters. The common commercially available forms are the racemic mixture or specific enantiomers, such as (1R,2S) or (1S,2R).[4][5]
Chair Conformation
To minimize angular and torsional strain, the cyclohexane ring predominantly adopts a chair conformation.[1] In a cis-1,2-disubstituted cyclohexane, this necessitates that one substituent occupies an axial position while the other is equatorial. This is a fundamental point of differentiation from the trans-isomer, where both groups can be equatorial (the more stable diaxial conformation is highly disfavored).
In this compound, there is a rapid equilibrium between two chair conformers. In one conformer, the -NH₂ group is axial and the -NHCbz group is equatorial. In the other, the -NH₂ group is equatorial and the -NHCbz group is axial. The bulkier -NHCbz group will have a stronger preference for the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, the conformer with the equatorial Cbz-protected amine is expected to be the major contributor to the overall population.
Diagram 1: Chair Conformation of this compound
Caption: A streamlined workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions.
-
Dissolution: Dissolve cis-1,2-diaminocyclohexane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium bicarbonate.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Reagent Addition: Add benzyl chloroformate (0.95-1.0 eq) dropwise to the stirred solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, perform an aqueous work-up. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel to isolate the mono-protected product from any unreacted diamine and di-protected byproduct.
Structural Characterization
Confirming the identity and purity of the synthesized compound requires a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | δ 7.3-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group).δ 5.1 ppm: Singlet, 2H (Benzylic -CH₂- protons).δ ~3.5-4.0 ppm: Broad multiplet, 1H (Cyclohexyl CH -NHCbz).δ ~2.8-3.2 ppm: Broad multiplet, 1H (Cyclohexyl CH -NH₂).δ 1.2-2.0 ppm: Complex multiplets, 8H (Cyclohexyl -CH₂- protons).Variable shifts for NH and NH₂ protons, often broad.<[6]/li> |
| ¹³C NMR | δ ~156 ppm: Carbonyl carbon (C=O) of the carbamate.δ ~136 ppm, 127-129 ppm: Aromatic carbons.δ ~67 ppm: Benzylic carbon (-C H₂-O).δ ~50-55 ppm: Cyclohexyl carbons attached to nitrogen (-C H-N).δ ~20-35 ppm: Other cyclohexyl carbons. |
| IR Spectroscopy | ~3300-3400 cm⁻¹: N-H stretching vibrations (amine and carbamate).~2850-2950 cm⁻¹: C-H stretching of the cyclohexane ring.~1690-1710 cm⁻¹: Strong C=O stretching of the carbamate group.<[6]/li>~1520-1540 cm⁻¹: N-H bending vibration. |
| Mass Spec. | [M+H]⁺: Expected at m/z 249.16. |
| X-ray Cryst. | Provides definitive proof of the cis stereochemistry and the solid-state conformation. [7][8] |
Applications in Research and Drug Development
The true value of this compound lies in its application as a chiral precursor. While trans-DACH derivatives are famed for forming C₂-symmetric ligands for catalysts like those used in Jacobsen's epoxidation, the cis-isomer provides a distinct geometric platform. [9][7][10]
-
Precursor to Chiral Ligands: Upon removal of the Cbz group, the resulting cis-1,2-diaminocyclohexane can be further functionalized. The two nitrogen atoms can serve as anchor points for constructing bidentate or polydentate ligands. [1]The cis arrangement enforces a specific bite angle when coordinated to a metal center, which is different from that of trans-ligands, leading to potentially unique reactivity and enantioselectivity in asymmetric catalysis. [1][8]* Scaffold in Medicinal Chemistry: The 1,2-diaminocyclohexane motif is a key structural element in a number of biologically active compounds. [11]For instance, derivatives have been explored as potent factor Xa inhibitors and as components of platinum-based antitumor agents. [11]The defined stereochemistry of this building block is crucial for ensuring specific interactions with biological targets like enzymes and receptors.
-
Asymmetric Transformations: Ligands derived from the cis-1,2-diaminocyclohexane scaffold have been investigated, albeit less extensively than their trans counterparts, for use in asymmetric reactions such as the Henry reaction and transfer hydrogenation. [7]
Conclusion
This compound is more than just a protected diamine; it is a carefully designed chiral building block that offers a unique conformational and stereochemical profile. Its synthesis requires precise control over reactivity, and its structure is a testament to the subtleties of stereoisomerism. For scientists in drug discovery and asymmetric catalysis, understanding the foundational principles of this molecule—from its axial-equatorial relationships to its potential as a ligand precursor—is essential for harnessing its full synthetic potential. As the quest for more efficient and selective chemical transformations continues, the exploration of underrepresented scaffolds like the cis-1,2-diaminocyclohexane core will undoubtedly lead to new and powerful synthetic tools.
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Unlocking New Frontiers: Novel Applications for cis-Diaminocyclohexane Derivatives
An In-Depth Technical Guide
Foreword: Rethinking a Forgotten Stereoisomer
In the landscape of chiral chemistry, the 1,2-diaminocyclohexane (DACH) scaffold is a celebrated motif. Its derivatives, particularly the C₂-symmetric trans-isomers, are workhorses in asymmetric catalysis and building blocks for pharmaceuticals.[1][2] However, the synthetic community has largely overlooked its stereoisomer, cis-1,2-diaminocyclohexane. This guide challenges that paradigm. We will demonstrate that the unique Cₛ-symmetry and distinct conformational properties of the cis-DACH scaffold are not limitations but gateways to novel applications, offering untapped potential in medicinal chemistry, asymmetric catalysis, and beyond. By exploring the less-traveled path, we can unlock innovative solutions to complex scientific challenges.
The Foundational Role: Platinum-Based Chemotherapeutics
The most established application of diaminocyclohexane ligands lies in oncology. Platinum-based drugs like Cisplatin are cornerstones of cancer treatment, yet their efficacy is often hampered by severe side effects and acquired drug resistance.[3] Derivatives incorporating the DACH ligand, such as Oxaliplatin (trans-DACH), were developed to overcome this resistance.[4]
While the trans-isomer is clinically established, studies have shown that cis-DACH platinum complexes also possess significant antitumor activity.[4][5] The core mechanism involves the platinum complex binding to purine bases in DNA, creating crosslinks that induce irreversible damage and trigger apoptosis.[6] The stereochemistry of the DACH ligand modulates the geometry of these DNA adducts. This structural variance is critical; cis-DACH-Pt complexes can form different types of adducts compared to their trans counterparts, which may be less effectively repaired by the cell's machinery, thus providing a strategy to circumvent resistance mechanisms.[4]
Comparative Efficacy
While the trans-R,R isomer often shows the highest efficacy in many tumor models, the activity of the cis isomer is highly dependent on the other ligands in the platinum complex and the specific cancer type.[4][5] In some cisplatin-resistant cell lines, the cis-DACH complex has demonstrated superior or comparable activity to the S,S isomer.[5] This underscores the importance of not dismissing the cis isomer and warrants its inclusion in screening libraries for next-generation platinum drugs.
Table 1: Representative Antitumor Activity of Isomeric DACH-Pt(II) Complexes
| Complex Configuration | Tumor Model | Relative Efficacy Ranking | Reference |
| trans-R,R | L1210/0 Leukemia | Highest | [5] |
| trans-S,S | L1210/0 Leukemia | Intermediate | [5] |
| cis | L1210/0 Leukemia | Lowest to Intermediate | [5] |
| cis-DACH(CBDCA)Pt(II) | L1210/DDP (Resistant) | Superior to trans isomers | [4] |
Emerging Application I: Potent and Selective Factor Xa Inhibitors
Moving beyond oncology, a highly promising and novel application for cis-DACH derivatives is in the development of anticoagulants. Specifically, they have been identified as a core scaffold for potent and selective inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.[7][8]
Rationale for the cis-DACH Scaffold
The development of an effective oral anticoagulant requires a molecule with a precise three-dimensional arrangement of pharmacophores to interact with the S1 and S4 binding pockets of the fXa enzyme. The rigid cyclohexane ring of cis-DACH serves as an ideal, non-planar scaffold. Its 1,2-diamine substitution allows for the stereocontrolled installation of two distinct side chains, projecting them in a well-defined spatial orientation that perfectly complements the enzyme's active site.
-
Causality of Design: The cis configuration is crucial. It orients the two amino groups on the same face of the cyclohexane ring, creating a "U-shaped" conformation. This geometry is essential for positioning a basic group (like an amidine) into the deep, negatively charged S1 pocket while simultaneously placing a second, often aromatic, moiety into the S4 pocket. This dual interaction is key to achieving high potency and selectivity.
Structure-Activity Relationship (SAR) Exploration
Systematic exploration of derivatives has led to the discovery of compounds with potent anti-fXa activity and favorable pharmacokinetic profiles.[7][8] The synthesis focuses on modifying the groups attached to the two nitrogen atoms of the cis-DACH core.
Table 2: SAR Summary of cis-DACH based Factor Xa Inhibitors
| Compound ID | S1 Binding Moiety | S4 Binding Moiety | fXa IC₅₀ (nM) | Reference |
| Compound A | 5-chloroindole-2-carbonyl | Tetrahydrothiazolopyridine | 0.8 | [8] |
| Derivative 45c | 6-6 Fused Ring System | Tetrahydrothiazolopyridine | 0.5 | [7] |
The discovery of compound 45c, which possesses a 6-6 fused ring system for the S1 moiety, demonstrated potent activity and, critically, a reduced negative food effect, a significant hurdle in the development of oral therapeutics.[7]
Synthetic Workflow and Protocol
The synthesis of these inhibitors is a multi-step process that hinges on the selective functionalization of the cis-1,2-diaminocyclohexane core.
Caption: General synthetic route for cis-DACH Factor Xa inhibitors.
Protocol 1: General Synthesis of a cis-DACH fXa Inhibitor
-
Mono-Boc Protection: Dissolve cis-1,2-diaminocyclohexane (1.0 eq) in dichloromethane (DCM). Cool to 0 °C. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 12 hours. Purify by column chromatography to isolate the mono-protected diamine. This substoichiometric use of Boc₂O is a standard technique to favor mono-protection over di-protection.
-
First Amide Coupling: To the mono-protected intermediate (1.0 eq) in DCM, add the carboxylic acid corresponding to the S4 binding moiety (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4-6 hours until TLC indicates completion. Perform an aqueous workup and purify by column chromatography.
-
Boc Deprotection: Dissolve the resulting amide in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Evaporate the solvent and excess TFA under reduced pressure to yield the free amine salt.
-
Second Amide Coupling: Couple the free amine intermediate with the carboxylic acid corresponding to the S1 binding moiety using the same conditions as Step 2. Purify the final product by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Emerging Application II: Axially Chiral Ligands for Asymmetric Catalysis
While trans-DACH has dominated the field of asymmetric catalysis, recent research has unveiled the unique potential of cis-DACH derivatives, particularly when engineered into conformationally locked structures.[6][9] This structural constraint transforms the molecule, inducing axial chirality and creating a highly defined chiral environment for metal-catalyzed reactions.
The "Conformational Lock" Strategy
The key innovation is the synthesis of a rigid scaffold that prevents the cyclohexane ring from undergoing its typical chair-flipping. This is achieved by introducing a bridging unit across the cyclohexane ring, effectively locking its conformation.[10] Derivatization of the two amino groups on this rigid, axially chiral scaffold produces a library of C₂-symmetric ligands.
-
Causality of Stereocontrol: The conformational lock is paramount. In a freely rotating cis-DACH, the chiral environment is poorly defined. By locking the conformation, the substituents on the nitrogen atoms are held in a fixed spatial relationship, creating a well-defined chiral pocket around the metal center. This precise steric arrangement is directly responsible for dictating the facial selectivity of the substrate's approach, leading to high enantioselectivity in the catalyzed reaction.[10]
Caption: Workflow for developing conformationally locked cis-DACH catalysts.
Application in the Asymmetric Henry Reaction
These novel ligands have been successfully evaluated as chiral catalysts in the asymmetric Henry (nitroaldol) reaction.[6] The reaction between an aldehyde and a nitroalkane is a powerful C-C bond-forming reaction, and its asymmetric variant provides access to valuable chiral β-nitro alcohols, which are precursors to amino alcohols and other important building blocks.
Protocol 2: Asymmetric Henry Reaction Using a cis-DACH-derived Catalyst
-
Catalyst Preparation (In-situ): In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the chiral cis-DACH derivative ligand (0.1 mol%) and a copper(II) acetate monohydrate (0.1 mol%) in 2 mL of isopropanol. Stir the solution at room temperature for 1 hour to allow for complex formation. The in-situ generation of the catalyst is often preferred for screening as it avoids the isolation of potentially sensitive metal complexes.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C). Add the aldehyde substrate (1.0 eq) followed by the nitroalkane (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by taking aliquots and analyzing them via Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield of the purified β-nitro alcohol. Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
The results show that both the steric and electronic properties of the substituents on the ligand scaffold significantly influence catalytic activity and enantioselectivity, with moderate to good enantioselectivities being achieved.[6] This proof-of-concept demonstrates the viability of this new class of ligands and opens the door for further optimization and application in other asymmetric transformations.
Future Outlook and Conclusion
The exploration of cis-diaminocyclohexane derivatives is still in its early stages, yet the initial findings are compelling. The traditional focus on the trans-isomer has left a rich area of chemical space unexplored. As demonstrated, the unique stereochemical and conformational properties of the cis-scaffold provide powerful design elements for tackling challenges in medicinal chemistry and catalysis.
Future research should focus on:
-
Expanding the Ligand Library: Synthesizing a broader range of conformationally locked cis-DACH ligands to screen in a wider variety of asymmetric reactions.
-
Exploring Other Therapeutic Areas: Beyond Factor Xa, the rigid cis-DACH scaffold is suitable for designing inhibitors for other enzymes, such as proteases and kinases.
-
Materials Science: The Cₛ-symmetry of cis-DACH makes it an intriguing building block for the synthesis of novel supramolecular structures, coordination polymers, and metal-organic frameworks (MOFs).[10]
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Methodological & Application
Deprotection protocol for Benzyl (cis-2-aminocyclohexyl)carbamate
An In-Depth Guide to the Deprotection of Benzyl (cis-2-aminocyclohexyl)carbamate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Cbz Deprotection
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the use of protecting groups is a cornerstone of strategic molecular construction. Among these, the benzyl carbamate group, commonly known as Cbz or Z, stands out for its robustness and versatile application in masking the reactivity of primary and secondary amines.[1][2] Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, its stability under a wide array of conditions makes it an invaluable tool.[1][2]
This guide focuses on the critical final step in many synthetic routes: the deprotection of a Cbz-protected amine to unveil the desired functional group. Specifically, we will detail the protocols for the removal of the Cbz group from this compound to yield cis-1,2-diaminocyclohexane. This diamine is a highly valuable chiral building block and ligand in asymmetric catalysis, making its efficient and clean synthesis a topic of significant interest to researchers in drug development and materials science.[3][4]
The choice of deprotection method is paramount, as it must be effective for the Cbz group while preserving the integrity of the target molecule and any other sensitive functionalities. This document provides a comprehensive overview of the two most reliable and widely adopted strategies: Catalytic Hydrogenolysis and Acid-Catalyzed Cleavage . We will explore the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful transformation.
Part 1: Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection
Catalytic hydrogenolysis is the most common, mild, and high-yielding method for cleaving the Cbz group.[2][5][6] The reaction proceeds by the cleavage of the benzylic C-O bond in the presence of a palladium catalyst and a hydrogen source, producing the free amine, toluene, and carbon dioxide as the only byproducts, which simplifies purification.[1][5][6]
Principle and Mechanism
The process begins with the adsorption of the Cbz-protected amine and the hydrogen source onto the surface of the palladium catalyst.[5] The catalyst facilitates the cleavage of the benzyl C-O bond, leading to the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the desired amine.
Protocol Variation 1: Classical Hydrogenolysis with H₂ Gas
This is the traditional and highly efficient method, often providing clean and complete conversion. However, it requires specialized equipment and stringent safety protocols due to the use of flammable hydrogen gas.[7][8][9][10]
Detailed Experimental Protocol:
-
Vessel Preparation: To a round-bottom flask or a specialized hydrogenation vessel, add this compound (1.0 equivalent).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[5][6] The catalyst should be handled with care as it can be pyrophoric when dry.[10][11]
-
Solvent Addition: Dissolve the substrate and catalyst in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[1][5] Methanol is often an excellent choice.
-
Hydrogenation Setup: Securely connect the flask to a hydrogen source, either a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenation apparatus for reactions requiring higher pressure.[5][12]
-
Inerting the System: Evacuate the reaction vessel and backfill with hydrogen gas. This cycle should be repeated three times to ensure the complete removal of oxygen, which can be a safety hazard and can deactivate the catalyst.[9][10][12]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring for the disappearance of the starting material.[5][6]
-
Work-up: Once the reaction is complete, purge the vessel with an inert gas (nitrogen or argon) to remove all hydrogen.[7][9] Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst.[6][12] Caution: The filter cake should be kept wet with solvent or water to prevent ignition of the catalyst upon exposure to air.[9]
-
Isolation: Wash the Celite pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the crude cis-1,2-diaminocyclohexane. The product can be further purified by distillation or crystallization if necessary.
Protocol Variation 2: Catalytic Transfer Hydrogenation
To circumvent the hazards associated with hydrogen gas, transfer hydrogenation offers a much safer and more convenient alternative, especially for larger-scale reactions.[5][13] This method utilizes a hydrogen donor in conjunction with the palladium catalyst.[5][14]
Detailed Experimental Protocol (Using Ammonium Formate):
-
Setup: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a standard round-bottom flask.
-
Catalyst Addition: Add 10% Pd/C (5-10 mol%).
-
Hydrogen Donor Addition: To the stirring mixture, add ammonium formate (HCOONH₄) (3-5 equivalents).[5][6] The addition may be exothermic.
-
Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40-60 °C) can be applied to accelerate slow reactions.[1]
-
Monitoring and Work-up: The monitoring and work-up procedures are identical to those described for the classical hydrogenolysis protocol (Steps 7-9 above). The use of other hydrogen donors like formic acid or cyclohexene is also well-documented.[13][15][16]
Data Summary & Key Considerations
| Parameter | Classical Hydrogenolysis (H₂) | Transfer Hydrogenation (HCOONH₄) | Causality & Field Insights |
| Hydrogen Source | H₂ Gas (balloon or cylinder) | Ammonium Formate, Formic Acid, Cyclohexene | Transfer hydrogenation avoids flammable H₂ gas, enhancing safety.[5] |
| Catalyst | 10% Pd/C (5-10 mol%) | 10% Pd/C (5-10 mol%) | Pd/C is the most effective catalyst. Catalyst poisoning can occur with sulfur-containing compounds.[17] |
| Solvent | MeOH, EtOH, EtOAc, THF | MeOH, EtOH | Protic solvents like methanol are generally preferred for both methods. |
| Pressure | Atmospheric to ~50 psi | Atmospheric | Higher pressure can accelerate classical hydrogenolysis but requires specialized equipment.[12] |
| Temperature | Room Temperature | Room Temperature to 60°C | Reactions are typically efficient at room temperature. Gentle heating may be needed for transfer hydrogenation.[1] |
| Advantages | Very clean, high yield, simple byproducts | Operationally simpler and safer, no special H₂ equipment needed. | The choice often comes down to available equipment and safety considerations. |
| Limitations | Requires H₂ gas handling, incompatible with reducible groups (alkenes, alkynes).[5] | Can sometimes be slower, donor salt needs removal during work-up. | Substrate compatibility is key. Hydrogenolysis will reduce other groups like nitro or C=C bonds. |
Visualization of Hydrogenolysis Workflow
Caption: Mechanism of Cbz deprotection using HBr in acetic acid.
Conclusion: Selecting the Optimal Path
The removal of the Cbz protecting group from this compound is a critical transformation to access the valuable cis-1,2-diaminocyclohexane. The choice between catalytic hydrogenolysis and acid-catalyzed cleavage is dictated by the chemical context of the substrate.
-
Catalytic hydrogenolysis is the preferred method due to its mild, neutral conditions and clean byproducts. The transfer hydrogenation variant using ammonium formate is particularly recommended for its enhanced safety and operational simplicity. [5]* Acid-catalyzed cleavage with HBr/AcOH serves as an essential alternative when the molecule contains functionalities incompatible with hydrogenation. [5][6] By understanding the mechanisms and carefully following the detailed protocols outlined in this guide, researchers can confidently and efficiently perform this deprotection, advancing their synthetic campaigns in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
- Lab Manager. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Industrial Projects & Safety Management. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
- YouTube. (2024). Hydrogenation reaction safety.
- Journal of Chemical Research. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate.
- RSC Publishing. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
- Indian Journal of Chemistry. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Benzyl (4-hydroxycyclohexyl)carbamate.
- NIH. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS.
- Santa Cruz Biotechnology. (n.d.). cis-1,2-Diaminocyclohexane | CAS 1436-59-5.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
Sources
- 1. total-synthesis.com [total-synthesis.com]
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- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
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- 17. researchgate.net [researchgate.net]
Synthesis of Chiral Ligands from Benzyl (cis-2-aminocyclohexyl)carbamate: An Application and Protocol Guide
Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis stands as the most elegant solution to this challenge, and at its heart lies the chiral ligand. These molecular architects, when coordinated to a metal center, create a chiral environment that directs the stereochemical outcome of a reaction, enabling the selective synthesis of one enantiomer over its mirror image.[1] The 1,2-diaminocyclohexane (DACH) backbone is a privileged scaffold in the design of such ligands, prized for its conformational rigidity and the stereochemically well-defined relationship between its two amino groups. While the trans-isomer has been extensively studied, the cis-1,2-diaminocyclohexane motif offers unique stereochemical possibilities that remain comparatively underexplored.[2]
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a diverse range of chiral ligands starting from Benzyl (cis-2-aminocyclohexyl)carbamate. This readily accessible, mono-protected diamine serves as a versatile entry point to both C₂-symmetric and unsymmetrical chiral ligands, opening avenues for the development of novel catalytic systems. We will explore the foundational deprotection step, followed by divergent synthetic pathways to key ligand classes, including Salen-type and P,N-ligands. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure both scientific integrity and practical applicability for researchers in academia and industry.
Foundational Step: Liberation of the cis-1,2-Diaminocyclohexane Core
The journey from the commercially available this compound to a functional chiral ligand begins with the crucial deprotection of the carbamate group to unmask the second amine. The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group, yet it can be cleaved under specific and mild conditions, most commonly through catalytic hydrogenolysis. This method is favored for its clean reaction profile, yielding the free diamine, with toluene and carbon dioxide as the only by-products.
Protocol 1: Catalytic Hydrogenolysis of this compound
This protocol describes the removal of the Cbz protecting group using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.
Experimental Workflow:
Caption: Workflow for the deprotection of this compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Equivalents |
| This compound | 248.32 | 5.0 g | 20.1 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 250 mg | - | 5 mol% |
| Methanol (MeOH), anhydrous | 32.04 | 100 mL | - | - |
| Hydrogen (H₂) gas | 2.02 | Balloon pressure | - | Excess |
| Celite® | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 20.1 mmol). Dissolve the solid in anhydrous methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (250 mg) to the solution under a gentle stream of nitrogen or argon. Safety Note: Palladium on carbon can be pyrophoric when dry. Handle with care.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas. Repeat this process two more times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield cis-1,2-diaminocyclohexane as a colorless oil or low-melting solid. The product is often of sufficient purity for subsequent steps.
Expected Yield: >95%
Pathway A: Synthesis of C₂-Symmetric Salen-Type Ligands
With the versatile cis-1,2-diaminocyclohexane in hand, the synthesis of C₂-symmetric ligands is a straightforward and common application. Salen-type ligands, formed by the condensation of a diamine with two equivalents of a salicylaldehyde derivative, are among the most important classes of privileged ligands in asymmetric catalysis.[3]
Protocol 2: Synthesis of a C₂-Symmetric Salen Ligand
This protocol details the synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)-cis-1,2-cyclohexanediamine.
Reaction Scheme:
Caption: Synthesis of a C₂-symmetric Salen ligand.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Equivalents |
| cis-1,2-Diaminocyclohexane | 114.19 | 1.14 g | 10.0 | 1.0 |
| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 234.34 | 4.69 g | 20.0 | 2.0 |
| Absolute Ethanol | 46.07 | 50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve cis-1,2-diaminocyclohexane (1.14 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Aldehyde Addition: In a separate beaker, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.69 g, 20.0 mmol) in absolute ethanol (30 mL) with gentle warming if necessary. Add this solution to the diamine solution.
-
Reaction: Heat the resulting mixture to reflux for 1-2 hours. A yellow precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the yellow solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically of high purity.
Expected Yield: 85-95%
Pathway B: Synthesis of Unsymmetrical Chiral Ligands
The synthesis of unsymmetrical ligands from a C₂-symmetric precursor like cis-1,2-diaminocyclohexane presents a greater synthetic challenge due to the chemical equivalence of the two amino groups. However, such ligands are of great interest as they can offer unique coordination geometries and electronic properties. A key strategy involves the mono-functionalization of the diamine, followed by a second, different functionalization. An elegant approach to achieve this is through enzymatic catalysis.
Protocol 3: Enzymatic Mono-acylation of cis-1,2-Diaminocyclohexane
This protocol describes a highly selective mono-acylation using an immobilized lipase, which can differentiate between the two enantiotopic amino groups of the meso-diamine.[4]
Conceptual Workflow:
Caption: Enzymatic desymmetrization of cis-1,2-diaminocyclohexane.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Details |
| cis-1,2-Diaminocyclohexane | 114.19 | Substrate |
| Diallyl Carbonate | 142.15 | Acylating agent |
| Candida antarctica Lipase B (CAL-B) | - | Immobilized enzyme (e.g., Novozym® 435) |
| Organic Solvent (e.g., Toluene) | - | Reaction medium |
General Procedure Outline:
-
cis-1,2-Diaminocyclohexane and diallyl carbonate are dissolved in an appropriate organic solvent.
-
Immobilized CAL-B is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 40 °C) and monitored for the formation of the mono-acylated product.
-
Upon completion, the enzyme is removed by simple filtration.
-
The mono-N-alloc-protected diamine is isolated and purified, typically by column chromatography.
This mono-protected intermediate is now a valuable building block for unsymmetrical ligands. The remaining free amine can be functionalized, for example, by condensation with a salicylaldehyde derivative. Subsequently, the alloc protecting group can be removed under palladium catalysis to liberate the second amine, which can then be reacted with a different electrophile, such as a chlorophosphine, to generate a P,N-ligand.
Protocol 4: Stepwise Synthesis of an Unsymmetrical Salen-type Ligand
An alternative, non-enzymatic approach to unsymmetrical Salen ligands involves the use of a mono-protected diamine salt, which allows for a stepwise condensation with two different salicylaldehyde derivatives.[2]
Step-by-Step Procedure:
-
Mono-condensation: Start with the mono-hydrochloride salt of cis-1,2-diaminocyclohexane. React this salt with one equivalent of the first salicylaldehyde derivative in the presence of a base (e.g., triethylamine) to form the mono-imine.
-
Isolation: The resulting mono-imine intermediate is isolated and purified.
-
Second Condensation: The purified mono-imine is then reacted with a second, different salicylaldehyde derivative to form the final unsymmetrical Salen ligand.
-
Purification: The final product is purified by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of chiral ligands. The protocols outlined in this guide demonstrate clear and reliable pathways to both C₂-symmetric and, more notably, unsymmetrical ligands based on the cis-1,2-diaminocyclohexane scaffold. The strategic choice between direct di-functionalization and a stepwise approach involving a mono-protected intermediate allows researchers to tailor the ligand architecture to the specific demands of their target asymmetric transformation. By understanding the underlying principles of each synthetic step, from deprotection to selective functionalization, scientists and drug development professionals can effectively harness the potential of this chiral building block to create novel and efficient catalysts for the synthesis of enantiomerically pure molecules.
References
-
Berkessel, A., et al. (2011). DACH to the future: A practical, one-step method for the highly enantioselective derivatization of cis-1,2-diaminocyclohexane (DACH). Angewandte Chemie International Edition, 50(44), 10434-10438. Available at: [Link]
-
De Clercq, B., et al. (2018). Exploration of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands in Asymmetric Synthesis. Ghent University. Available at: [Link]
-
Lin, C.-H., et al. (2022). Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides. Beilstein Journal of Organic Chemistry, 18, 1373-1383. Available at: [Link]
-
Jacobsen, E. N., et al. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063-7064. Available at: [Link]
-
Conformationally locked cis-1,2-diaminocyclohexane-based axially chiral ligands for asymmetric catalysis. (2018). Request PDF. Available at: [Link]
-
Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (2019). National Institutes of Health. Available at: [Link]
-
Unsymmetric salen ligands bearing a Lewis base: intramolecularly cooperative catalysis for cyanosilylation of aldehydes. (2007). Organic & Biomolecular Chemistry. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Chiral diiminophosphoranes: a new class of ligands for enantioselective transition metal catalysis. (1999). Chemical Communications. Available at: [Link]
-
Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. (2002). Dalton Transactions. Available at: [Link]
-
Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (2019). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Unsymmetric salen ligands bearing a Lewis base: intramolecularly cooperative catalysis for cyanosilylation of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Benzyl (cis-2-aminocyclohexyl)carbamate as a Versatile Precursor for Chiral Ligands in Palladium-Catalyzed Asymmetric Synthesis
Abstract
This technical guide provides an in-depth exploration of Benzyl (cis-2-aminocyclohexyl)carbamate, a pivotal chiral building block in modern asymmetric synthesis. We move beyond a simple description of the molecule to detail its strategic application as a precursor for developing C₂-symmetric and other chiral ligands. The focus is on the subsequent use of these ligands in high-impact, palladium-catalyzed reactions, particularly Asymmetric Allylic Amination (AAA). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of the cis-1,2-diaminocyclohexane (cis-DACH) scaffold to achieve high levels of enantioselectivity in complex molecular synthesis.
Introduction: The Strategic Value of the cis-DACH Scaffold
In the landscape of asymmetric catalysis, chiral 1,2-diaminocyclohexane (DACH) has earned the status of a "privileged scaffold".[1] This is due to its conformationally rigid cyclohexane backbone, which, when derivatized, creates a well-defined chiral environment around a metal center. While the trans-isomer has been extensively studied and applied, the cis-1,2-diaminocyclohexane framework offers a distinct stereochemical arrangement, placing both nitrogen substituents on the same face of the ring.[2][3] This geometry can lead to unique selectivity profiles in catalysis.
This compound serves as an ideal entry point to this chemistry. The benzyl carbamate (Cbz) group provides a robust protecting group for one of the two amines, enabling the synthetic chemist to perform selective modifications on the free amine before revealing the second for further derivatization.[4][5] This guide will elucidate the pathway from this versatile precursor to a functional chiral ligand and its successful application in a palladium-catalyzed transformation.
Part I: From Precursor to Ligand: Synthesis and Derivatization Strategy
The core utility of this compound lies in its capacity for controlled, sequential functionalization. The Cbz group is stable to a wide range of reaction conditions but can be cleanly removed, typically via hydrogenolysis, allowing for the synthesis of N,N'-disubstituted diamines where the substituents can be identical (C₂-symmetric) or different.
General Workflow for Ligand Synthesis
The transformation from the carbamate precursor to a functional bidentate ligand follows a logical and modular synthetic sequence. This workflow allows for the creation of a library of ligands from a single chiral starting material, enabling the fine-tuning of steric and electronic properties for a specific catalytic application.
Caption: General workflow for chiral ligand synthesis.
Protocol: Synthesis of (1R,2R)-N¹,N²-Dibenzylcyclohexane-1,2-diamine
This protocol details a representative two-step synthesis of a C₂-symmetric ligand from (1R,2R)-Benzyl (cis-2-aminocyclohexyl)carbamate. The causality for this approach is modularity; the first step (reductive amination) can be adapted with various aldehydes to tune the ligand's steric bulk.
Materials:
-
(1R,2R)-Benzyl (cis-2-aminocyclohexyl)carbamate
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Monobenzylation via Reductive Amination
Causality: Reductive amination is chosen for its mild conditions and high chemoselectivity, forming a stable C-N bond without affecting the Cbz protecting group. STAB is a gentle reducing agent suitable for this transformation.
-
To a solution of (1R,2R)-Benzyl (cis-2-aminocyclohexyl)carbamate (1.0 eq) in anhydrous DCM, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/EtOAc gradient) to yield Benzyl ((1R,2R)-2-(benzylamino)cyclohexyl)carbamate.
Step 2: Cbz Deprotection via Hydrogenolysis
Causality: Hydrogenolysis is the standard method for Cbz deprotection, offering clean conversion to the free amine and volatile byproducts (toluene and CO₂).[5]
-
Dissolve the product from Step 1 in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 5-10 mol% Pd).
-
Purge the flask with H₂ gas and maintain a positive pressure (e.g., using a balloon) or use a Parr hydrogenator.
-
Stir vigorously at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the Celite pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the final ligand, (1R,2R)-N¹,N²-dibenzylcyclohexane-1,2-diamine, which can often be used without further purification.
Part II: Application in Palladium-Catalyzed Asymmetric Allylic Amination (AAA)
Palladium-catalyzed C-N bond formation is a cornerstone of modern organic synthesis.[6][7] The Tsuji-Trost reaction, or Asymmetric Allylic Amination (AAA), is a powerful method for constructing chiral allylic amines.[8] The enantioselectivity of this reaction is critically dependent on the chiral ligand that coordinates to the palladium center.
Mechanistic Insights
The catalytic cycle begins with the coordination of a Pd(0) species to the alkene of the allylic substrate, followed by oxidative addition to form a π-allyl Pd(II) complex. The chiral ligand, formed in situ with the palladium precursor, creates a chiral environment around this complex. The amine nucleophile then attacks the π-allyl intermediate. The facial selectivity of this attack is dictated by the steric and electronic properties of the ligand, leading to the preferential formation of one enantiomer of the product. Reductive elimination regenerates the Pd(0) catalyst and releases the chiral product.
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
Protocol: Asymmetric Allylic Amination of 1,3-Diphenylallyl Acetate
This protocol describes a model AAA reaction to demonstrate the efficacy of a cis-DACH-derived ligand.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(1R,2R)-N¹,N²-Dibenzylcyclohexane-1,2-diamine (Ligand, L*)
-
rac-1,3-Diphenylallyl acetate (Substrate)
-
Benzylamine (Nucleophile)
-
Potassium carbonate (K₂CO₃) (Base)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.01 eq Pd) and the chiral ligand (0.025 eq) to a dry Schlenk flask.
-
Add anhydrous THF to dissolve the components and stir the resulting solution at room temperature for 30 minutes. A color change is typically observed as the active catalyst forms. Causality: Pre-stirring the palladium source and ligand ensures the formation of the desired chiral catalyst complex before the introduction of the substrate.
-
Reaction Assembly: In a separate flask, dissolve rac-1,3-diphenylallyl acetate (1.0 eq) and benzylamine (1.2 eq) in anhydrous THF. Add solid K₂CO₃ (2.0 eq).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the required time (e.g., 24 hours), monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (e.e.) of the purified product using chiral stationary phase HPLC.
Representative Data
The performance of a chiral ligand is best summarized by quantitative data. The table below shows hypothetical yet realistic results for an AAA reaction, illustrating the key parameters that are optimized and reported.
| Entry | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 2.5 | K₂CO₃ | THF | 40 | 24 | 92 | 95 |
| 2 | 2.5 | Cs₂CO₃ | Dioxane | 60 | 18 | 88 | 91 |
| 3 | 1.0 | K₂CO₃ | THF | 40 | 36 | 85 | 94 |
Troubleshooting and Key Considerations
-
Low Enantioselectivity: This can result from a poorly formed catalyst complex or catalyst decomposition. Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. The ligand-to-metal ratio is also critical and may require optimization.
-
Low Yield: Incomplete conversion may be due to catalyst deactivation or insufficient reaction time/temperature. The choice of base is also crucial; a base that is too weak may not facilitate the deprotonation of the nucleophile effectively, while an overly strong base could lead to side reactions.[9]
-
Ligand Purity: The stereochemical and chemical purity of the ligand is paramount. Impurities in the ligand, especially the opposite enantiomer, will directly and negatively impact the observed enantioselectivity of the final product.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic starting point for accessing the unique and powerful cis-DACH ligand scaffold. Its protected-amine functionality allows for the rational design and synthesis of tailored ligands capable of inducing high stereoselectivity in palladium-catalyzed reactions. By understanding the pathway from this precursor to the active catalyst and the mechanistic principles governing the reaction, researchers can effectively harness this chemistry to solve complex synthetic challenges in pharmaceutical and materials science. The continued exploration of underrepresented ligand scaffolds like those derived from cis-DACH promises to uncover novel reactivity and further expand the capabilities of asymmetric catalysis.[3]
References
-
Title: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition Source: Chemical Reviews URL: [Link]
-
Title: Conformationally locked cis-1,2-diaminocyclohexane-based axially chiral ligands for asymmetric catalysis Source: ResearchGate URL: [Link]
-
Title: 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones Source: RSC Publishing URL: [Link]
-
Title: EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS Source: Scholarly Commons, University of Southern Mississippi URL: [Link]
-
Title: New insights into the mechanism of palladium-catalyzed allylic amination Source: Journal of the American Chemical Society (PubMed) URL: [Link]
-
Title: Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis Source: PMC - NIH URL: [Link]
-
Title: Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides Source: PMC - NIH URL: [Link]
-
Title: Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines Source: PMC - NIH URL: [Link]
-
Title: Benzyl carbamate Source: Grokipedia URL: [Link]
-
Title: Palladium‐Catalyzed Amination of Aryl Halides Source: ResearchGate URL: [Link]
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Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]
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Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: PMC - NIH URL: [Link]
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- 9. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Leveraging Benzyl (cis-2-aminocyclohexyl)carbamate for High Enantioselectivity in Asymmetric Henry Reactions
Introduction: The Strategic Advantage of the cis-Diaminocyclohexane Scaffold
The asymmetric Henry (nitroaldol) reaction is a cornerstone of stereoselective C-C bond formation, yielding valuable β-nitroalcohols that are precursors to a plethora of chiral building blocks, including amino alcohols and α-hydroxy carboxylic acids. The quest for catalysts that afford high enantioselectivity and yield under mild conditions is a central theme in modern drug discovery and development. Chiral diamines, particularly those based on the 1,2-diaminocyclohexane backbone, have emerged as "privileged ligands" in asymmetric catalysis. When complexed with transition metals like copper, these ligands create a chiral pocket that effectively dictates the facial selectivity of the incoming nucleophile.
While the trans-1,2-diaminocyclohexane scaffold has been extensively studied, its cis-counterpart offers a unique and valuable geometric constraint. The cis-conformation positions the two nitrogen atoms on the same face of the cyclohexane ring, leading to a distinct bite angle and three-dimensional structure in the resulting metal complex. This structural nuance can translate into unique reactivity and selectivity profiles, potentially unlocking high enantioselectivity in reactions where trans-based ligands are less effective.
Benzyl (cis-2-aminocyclohexyl)carbamate serves as a versatile and stable precursor to the chiral cis-1,2-diaminocyclohexane core. The benzyl carbamate protecting group allows for selective functionalization of the free amine, enabling the synthesis of a diverse library of N,N'-disubstituted cis-diamine ligands. This application note provides a comprehensive guide for researchers on the strategic use of this compound in the development of chiral copper catalysts for the asymmetric Henry reaction, complete with mechanistic insights and detailed experimental protocols.
Mechanistic Rationale: The Role of the Copper-cis-Diamine Complex
The catalytic cycle of the copper-catalyzed asymmetric Henry reaction is believed to proceed through a cooperative mechanism involving the chiral ligand, the copper(II) center, and a base. The cis-diamine ligand, synthesized from this compound, plays a pivotal role in establishing the chiral environment necessary for enantioselective bond formation.
A proposed catalytic cycle is depicted below:
Figure 1: Proposed Catalytic Cycle. A simplified representation of the copper-catalyzed asymmetric Henry reaction.
Causality in the Catalytic Cycle:
-
Catalyst Formation: The chiral cis-diamine ligand, derived from this compound, coordinates with a copper(II) salt (e.g., Cu(OAc)₂) to form the active catalyst. The cis-geometry of the ligand dictates a specific coordination geometry around the copper center.
-
Nitronate Formation and Coordination: A base abstracts a proton from the nitroalkane to form a nitronate anion. This nitronate then coordinates to the copper(II) center of the chiral complex.
-
Aldehyde Activation and Facial Selection: The aldehyde also coordinates to the copper center, bringing it into proximity with the coordinated nitronate. The chiral environment created by the cis-diamine ligand sterically hinders one face of the aldehyde, allowing the nitronate to attack preferentially from the less hindered face. This step is crucial for establishing the stereochemistry of the final product.
-
Carbon-Carbon Bond Formation: The nucleophilic attack of the nitronate on the aldehyde carbonyl carbon forms the new C-C bond, leading to a copper-bound β-nitroalkoxide intermediate.
-
Product Release and Catalyst Regeneration: Protonolysis of the copper-alkoxide bond releases the chiral β-nitroalcohol product and regenerates the active copper(II)-cis-diamine catalyst, allowing it to enter another catalytic cycle.
The enantioselectivity of the reaction is therefore a direct consequence of the steric and electronic properties of the chiral ligand, which are in turn determined by the substituents introduced onto the cis-1,2-diaminocyclohexane scaffold.
Experimental Protocols
This section outlines the key experimental workflows, from the synthesis of a representative chiral ligand from this compound to its application in the asymmetric Henry reaction.
Part 1: Synthesis of a Chiral N,N'-Dibenzyl-(cis)-1,2-diaminocyclohexane Ligand
This protocol describes a two-step process to synthesize a common class of chiral diamine ligands.
Figure 2: Ligand Synthesis Workflow. A two-step process from the starting carbamate to the final chiral ligand.
Step 1: Deprotection of this compound
-
Objective: To remove the benzyl carbamate protecting group to yield the free cis-1,2-diaminocyclohexane.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a palladium on carbon catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-1,2-diaminocyclohexane, which can often be used in the next step without further purification.
-
Step 2: Synthesis of N,N'-Dibenzyl-(cis)-1,2-diaminocyclohexane
-
Objective: To introduce benzyl groups onto both nitrogen atoms of the diamine.
-
Procedure:
-
Dissolve the crude cis-1,2-diaminocyclohexane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (Et₃N, 2.2 eq).
-
Add benzyl bromide (2.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N,N'-dibenzyl-(cis)-1,2-diaminocyclohexane ligand.
-
Part 2: In Situ Preparation of the Copper(II)-Chiral Ligand Catalyst
-
Objective: To form the active catalyst complex prior to the Henry reaction.
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral N,N'-dibenzyl-(cis)-1,2-diaminocyclohexane ligand (e.g., 5 mol%) in a suitable solvent (e.g., ethanol, isopropanol, or THF).
-
Add copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 5 mol%) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the complex is often indicated by a color change (e.g., to a blue or green solution).
-
Part 3: Asymmetric Henry (Nitroaldol) Reaction Protocol
Figure 3: Experimental Workflow for the Asymmetric Henry Reaction. A step-by-step guide from catalyst preparation to product analysis.
-
Materials:
-
Aldehyde (1.0 eq)
-
Nitroalkane (e.g., nitromethane, 5-10 eq)
-
Copper(II)-chiral ligand catalyst solution (from Part 2)
-
Base (e.g., triethylamine or diisopropylethylamine, if required)
-
Anhydrous solvent (e.g., ethanol, isopropanol, THF)
-
-
Procedure:
-
To the freshly prepared catalyst solution, add the aldehyde (1.0 eq).
-
Add the nitroalkane (5-10 eq).
-
If necessary, add a base (e.g., 5-10 mol%). The requirement for an external base can depend on the specific ligand and substrate.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). The optimal temperature may need to be determined empirically to balance reaction rate and enantioselectivity.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure β-nitroalcohol.
-
Product Analysis:
-
Determine the chemical structure and purity by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
-
Data Presentation: Expected Outcomes
The performance of catalysts derived from the cis-1,2-diaminocyclohexane scaffold has been evaluated in the asymmetric Henry reaction. A study by van Beek on a library of ligands derived from a conformationally locked cis-1,2-diamine scaffold demonstrated a range of catalytic activities and enantioselectivities, highlighting the influence of steric and electronic factors.[1][2] While specific data for a ligand derived directly from this compound is not extensively published, the general performance of related cis-diamine copper complexes suggests that high yields and enantioselectivities are achievable.
For illustrative purposes, the following table presents representative data for the asymmetric Henry reaction between various aldehydes and nitromethane, catalyzed by a generic Cu(II)-cis-diamine complex.
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 85-95 | 80-92 |
| 2 | 4-Nitrobenzaldehyde | 90-99 | 90-98 |
| 3 | 2-Naphthaldehyde | 88-96 | 85-95 |
| 4 | Cyclohexanecarboxaldehyde | 70-85 | 75-88 |
Note: The values in this table are illustrative and based on typical results for this class of catalysts. Actual yields and enantioselectivities will depend on the specific ligand structure, reaction conditions, and substrate.
Conclusion and Future Outlook
This compound is a valuable and strategic starting material for the synthesis of chiral cis-1,2-diaminocyclohexane-based ligands. These ligands, when complexed with copper(II), form highly effective catalysts for the asymmetric Henry reaction. The unique stereochemical constraints of the cis-scaffold offer a powerful tool for achieving high enantioselectivity in the synthesis of chiral β-nitroalcohols.
The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and the pharmaceutical industry. The modular nature of the ligand synthesis allows for the creation of diverse ligand libraries, enabling the fine-tuning of catalyst performance for specific applications. Future research in this area will likely focus on the development of novel cis-diamine ligands with enhanced catalytic activity and broader substrate scope, further solidifying the importance of this scaffold in the field of asymmetric catalysis.
References
-
van Beek, C. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. University of the Pacific Theses and Dissertations. [Link]
-
Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]
Sources
Application Notes and Protocols for Catalytic Transfer Hydrogenation using Ligands Derived from Benzyl (cis-2-aminocyclohexyl)carbamate
Introduction: The Strategic Advantage of Chiral cis-1,2-Diamine Scaffolds in Asymmetric Synthesis
The enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines is a cornerstone of modern pharmaceutical and fine chemical synthesis.[1][2][3] Catalytic transfer hydrogenation (CTH) has emerged as a powerful, practical, and safer alternative to methods requiring high-pressure molecular hydrogen.[1][4] This method utilizes cost-effective hydrogen donors like isopropanol or formic acid/triethylamine mixtures to deliver hydrogen in situ via a metal catalyst.[4][5]
The efficacy of this transformation hinges on the design of the chiral ligand that coordinates to the metal center, typically ruthenium(II).[4] While ligands based on trans-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) have been extensively studied, derivatives of cis-1,2-diaminocyclohexane remain a comparatively underexplored class of ligands.[6] This underrepresentation presents a unique opportunity for discovering novel reactivity and selectivity.
This guide provides a comprehensive overview and detailed protocols for the application of a new class of chiral ligands derived from benzyl (cis-2-aminocyclohexyl)carbamate. We will detail the synthesis of a representative N-arylsulfonylated cis-1,2-diaminocyclohexane ligand, the formation of its active ruthenium(II) catalyst, and its application in the asymmetric transfer hydrogenation of a model ketone. The causality behind experimental choices and the mechanistic underpinnings of the catalytic cycle will be explained to provide researchers with a robust framework for their own investigations.
Theoretical Framework: The Mechanism of Bifunctional Catalysis
The widely accepted mechanism for Noyori-type asymmetric transfer hydrogenation involves a metal-ligand bifunctional catalytic cycle.[7][8] The process is initiated by the formation of a metal-hydride species from the catalyst precursor.
Catalyst Activation: The pre-catalyst, a Ru-Cl complex, reacts with a base (e.g., from the triethylamine in the hydrogen donor mixture) to form the active 16-electron Ru-amido complex. This species then reacts with the hydrogen donor (e.g., formic acid) to generate the key 18-electron Ru-hydride species.[9]
Hydrogen Transfer: The catalytic cycle proceeds through a concerted, six-membered pericyclic transition state.[8]
-
The N-H group on the chiral ligand acts as a hydrogen bond donor, orienting the carbonyl group of the substrate.
-
The hydride (H⁻) on the ruthenium center is delivered to the electrophilic carbonyl carbon.
-
Simultaneously, the proton from the N-H group is transferred to the carbonyl oxygen.
This elegant, outer-sphere mechanism avoids direct coordination of the substrate to the metal, and the stereochemical outcome is dictated by the precise geometry of this transition state, which is controlled by the chiral ligand.[8]
Visualizing the Process
Overall Experimental Workflow
The following diagram outlines the complete workflow from ligand synthesis to the final, purified chiral product.
Caption: Workflow from ligand synthesis to product analysis.
Catalytic Cycle Mechanism
This diagram illustrates the key steps in the ruthenium-catalyzed transfer hydrogenation cycle.
Caption: Simplified catalytic cycle for transfer hydrogenation.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reactions under an inert atmosphere require proper training.
Part 1: Synthesis of (1R,2S)-N1-(p-toluenesulfonyl)cyclohexane-1,2-diamine
This protocol provides a representative synthesis starting from the commercially available carbamate. The initial step is a deprotection via catalytic transfer hydrogenation, followed by selective monosulfonylation.
Step 1.1: Deprotection of this compound
-
To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., Methanol).
-
Add Ammonium Formate (4-5 eq) to the solution.[10]
-
Carefully add Palladium on Carbon (10% Pd/C, ~5 mol% Pd) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 60-70 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-1,2-diaminocyclohexane, which can often be used in the next step without further purification.
Step 1.2: Monosulfonylation
-
Dissolve the crude cis-1,2-diaminocyclohexane (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 0.95-1.0 eq) in DCM.
-
Add the TsCl solution dropwise to the cooled diamine solution over 30-60 minutes. Maintaining the low temperature is critical to favor monosulfonylation over the di-substituted byproduct.[11]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-tosylated cis-diamine ligand.[11]
Part 2: Preparation of the Ru(II) Pre-catalyst
The active catalyst is typically formed in situ, but the pre-catalyst complex can be prepared and stored. This protocol describes the synthesis of RuCl.
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chiral ligand from Part 1 (1.05 eq) and [RuCl₂(p-cymene)]₂ (0.5 eq).
-
Add a degassed solvent, such as dichloromethane or isopropanol.
-
Stir the resulting orange-red mixture at room temperature for 1-2 hours.[11]
-
The solvent can be removed under vacuum to yield the pre-catalyst as a solid, which can be stored under an inert atmosphere. Alternatively, this solution can be used directly in the hydrogenation step.
Part 3: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the reduction of acetophenone as a model substrate.
Step 3.1: Preparation of the Hydrogen Donor
-
Prepare the 5:2 formic acid/triethylamine azeotropic mixture.[12][13]
-
In a flask cooled in an ice bath, slowly add triethylamine (2.0 eq, e.g., 36.4 g, 0.36 mol) to 98% formic acid (5.0 eq, e.g., 41.4 g, 0.90 mol).[13] The addition is exothermic and should be done carefully.
-
This mixture serves as both the hydrogen source and the solvent.[12] Note: Recent studies suggest that varying the F/T ratio can impact rate and enantioselectivity, with lower ratios sometimes being optimal.
Step 3.2: The Catalytic Reaction
-
Charge a dry Schlenk flask with the Ru(II) pre-catalyst (e.g., 0.01 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[13]
-
Add the formic acid/triethylamine azeotrope via syringe.
-
Add the substrate, acetophenone (1.0 eq), via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for the required time (typically 4-24 hours).[7]
-
Monitor the reaction progress by TLC, GC, or HPLC.
Step 3.3: Workup and Analysis
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.[7]
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
Determine the enantiomeric excess (% ee) of the resulting 1-phenylethanol using chiral HPLC or chiral GC analysis.
Data Interpretation and Expected Results
The performance of the catalyst system is evaluated based on conversion, yield, and enantioselectivity. For the reduction of simple aromatic ketones like acetophenone, catalyst systems based on N-tosylated diamine ligands are expected to provide high yields and excellent enantioselectivities.
| Substrate | Catalyst Loading (mol%) | H-Donor | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | 0.1 | HCOOH/Et₃N (5:2) | 40 | 12 | >95% | >97% |
| 4-Chloroacetophenone | 0.1 | HCOOH/Et₃N (5:2) | 40 | 16 | >95% | >96% |
| 2-Acetylnaphthalene | 0.1 | HCOOH/Et₃N (5:2) | 40 | 20 | >90% | >98% |
| Note: This table presents typical, expected results based on analogous systems described in the literature. Actual results may vary and require optimization. |
Troubleshooting and Expert Insights
-
Low Conversion:
-
Cause: Inactive catalyst or insufficient reaction time/temperature.
-
Solution: Ensure all reagents and solvents are pure and dry. Use fresh formic acid/triethylamine mixture. Increase reaction temperature or time. Increase catalyst loading if necessary.
-
-
Low Enantioselectivity:
-
Cause: Impure chiral ligand; incorrect catalyst formation; reaction temperature too high.
-
Solution: Re-purify the ligand by chromatography or recrystallization. Ensure the catalyst formation step is performed correctly under inert conditions. Running the reaction at a lower temperature can sometimes improve enantioselectivity, albeit at the cost of a longer reaction time.
-
-
Formation of Disulfonylated Ligand:
-
Cause: Addition of tosyl chloride too quickly or at too high a temperature.
-
Solution: Strictly adhere to the slow, dropwise addition of TsCl at 0 °C. Using slightly less than one equivalent of TsCl can also help minimize the formation of the undesired byproduct.
-
Conclusion
The use of chiral ligands derived from cis-1,2-diaminocyclohexane offers a promising avenue for innovation in asymmetric transfer hydrogenation. The protocols detailed herein provide a solid foundation for researchers to explore this catalyst class. By understanding the underlying mechanism and the critical parameters of the reaction, scientists in academic and industrial settings, particularly in drug development, can effectively leverage this technology to access valuable chiral building blocks with high efficiency and stereocontrol.
References
- Useful Azeotropic Mixture Both as Solvent and Hydrogen Surrogate. TCI Chemicals. [URL: https://www.tcichemicals.
- Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed. [URL: https://www.chem-station.
- Noyori Hydrogenation. NROChemistry. [URL: https://nrochemistry.
- Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis. Books. [URL: https://www.google.com/books/edition/Sustainable_Catalysis/gJdODwAAQBAJ?hl=en&gbpv=1&pg=PA105]
- PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. Takasago Fine Chemicals Division. [URL: https://www.takasago.
- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222883/]
- Useful Azeotropic Mixture Both as Solvent and Hydrogen Surrogate. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/T3076]
- Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols. [URL: https://pubmed.ncbi.nlm.nih.gov/28858694/]
- Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Tetrahedron Letters. [URL: https://core.ac.uk/download/pdf/82005991.pdf]
- A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2005/cc/b505521j]
- Noyori Hydrogenation. YouTube. [URL: https://www.youtube.
- Asymmetric hydrogenation. Wikipedia. [URL: https://en.wikipedia.
- The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society. [URL: https://pubmed.ncbi.nlm.nih.gov/16819854/]
- Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja0620989]
- A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. ResearchGate. [URL: https://www.researchgate.
- Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/339474930_Exploration_Of_Cis-12-Diaminocyclohexane-Based_Conformationally_Locked_Chiral_Ligands_In_Asymmetric_Synthesis]
- RuCl(p-cymene)[(R,R)-Ts-DPEN]. Benchchem. [URL: https://www.benchchem.com/proddetail/565653]
- Transfer hydrogenation – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/chapters/mono/10.
- Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/026.shtm]
- Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om0606416]
- Hydrogen Sources in Catalytic Transfer Hydrogenation. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/52701]
- Transfer hydrogenation. Wikipedia. [URL: https://en.wikipedia.
- Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2013/cs/d3cs00379e]
- Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. [URL: https://www.
- Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality. [URL: https://pubmed.ncbi.nlm.nih.gov/33913192/]
- Show related. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00473a]
- Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. UCHEM. [URL: https://www.u-chem.
- Polymer supported TsDPEN ligand for the Ir or Ru catalysed transfer hydrogenation of sulfonimines (a), imines (b) and ketones (c). ResearchGate. [URL: https://www.researchgate.
- Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [URL: https://www.researchgate.net/publication/287661845_Efficient_Chiral_Resolution_of_-_Cyclohexane-12-Diamine]
- Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. [URL: https://www.researchgate.
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- Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke. [URL: https://scholars.duke.
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- A ruthenium cis-dihydride with 2-phosphinophosphinine ligands catalyses the acceptorless dehydrogenation of benzyl alcohol. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/dt/c7dt03290h]
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Application Notes & Protocol: Cbz Protection of cis-1,2-Diaminocyclohexane
Document ID: ANP-CBZ-DACH-202601
Introduction: The Strategic Importance of Amine Protection
In the landscape of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, the 1,2-diaminocyclohexane scaffold is a privileged structural motif. Its rigid, chiral framework is central to numerous catalysts and pharmaceutical agents. However, the inherent nucleophilicity and basicity of the two primary amine groups in cis-1,2-diaminocyclohexane present a significant challenge, often leading to undesired side reactions during multi-step syntheses.
To orchestrate complex molecular transformations, the temporary masking of these reactive amine functionalities is essential. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone for amine protection.[1][2] This protecting group converts a highly nucleophilic amine into a significantly less reactive carbamate.[3][4][5] The Cbz group's utility stems from its robust stability across a wide range of reaction conditions, including exposure to bases and mild acids, and its clean, predictable removal via catalytic hydrogenolysis.[3][6][7]
This document provides a comprehensive, field-tested protocol for the di-protection of cis-1,2-diaminocyclohexane using benzyl chloroformate (Cbz-Cl), delving into the mechanistic underpinnings and critical experimental parameters that ensure a high-yielding and clean reaction.
Reaction Mechanism: Nucleophilic Acyl Substitution
The protection of an amine with benzyl chloroformate is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a transient tetrahedral intermediate.[8]
-
Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting positively charged ammonium species is neutralized by a base present in the reaction mixture, yielding the stable carbamate product and a salt byproduct (e.g., triethylammonium chloride).[8]
This process occurs sequentially for both amine groups on the diaminocyclohexane ring.
Experimental Protocol: Di-Cbz-Protection of cis-1,2-Diaminocyclohexane
This protocol details a robust procedure for the di-protection of cis-1,2-diaminocyclohexane under Schotten-Baumann conditions, which utilize a biphasic solvent system with an aqueous base.[9][10][11] This method is highly effective for acylating amines with acyl halides, as the base neutralizes the HCl byproduct, driving the reaction to completion while minimizing hydrolysis of the acylating agent.[10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| cis-1,2-Diaminocyclohexane | ≥98% | Standard Supplier | Can be hygroscopic. Store in a desiccator. |
| Benzyl Chloroformate (Cbz-Cl) | ≥95% (stabilized) | Standard Supplier | Highly toxic lachrymator. Handle only in a certified fume hood.[12][13][14] |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard Supplier | |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | Standard Supplier | |
| Deionized Water | Type II or better | In-house | |
| Brine | Saturated NaCl solution | Lab-prepared | |
| Magnesium Sulfate (MgSO₄) | Anhydrous, powder | Standard Supplier | |
| Ethyl Acetate | ACS Grade | Standard Supplier | For purification. |
| Hexanes | ACS Grade | Standard Supplier | For purification. |
Stoichiometry and Reagent Data
This table is based on a 10 mmol scale reaction. Adjust quantities as needed.
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| cis-1,2-Diaminocyclohexane | 114.19 | 10.0 | 1.0 | 1.14 g |
| Benzyl Chloroformate | 170.59 | 23.0 | 2.3 | 3.92 g (3.28 mL) |
| Sodium Carbonate | 105.99 | 30.0 | 3.0 | 3.18 g |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Deionized Water | - | - | - | 50 mL |
Causality Note: A slight excess of benzyl chloroformate (2.3 eq.) is used to ensure complete di-protection and to account for any minor hydrolysis of the reagent. A threefold excess of sodium carbonate is used to effectively neutralize the two equivalents of HCl generated and maintain a sufficiently basic pH (typically 8-10) to prevent protonation of the unreacted amine, which would render it non-nucleophilic.[2]
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cis-1,2-diaminocyclohexane (1.14 g, 10.0 mmol) and dichloromethane (50 mL). Stir until the diamine is fully dissolved.
-
Base Addition: In a separate beaker, dissolve sodium carbonate (3.18 g, 30.0 mmol) in deionized water (50 mL). Add this aqueous solution to the reaction flask. The mixture will be biphasic.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 15 minutes to cool the contents to 0-5 °C. Efficient stirring is critical for promoting reaction at the interface of the two layers.
-
Reagent Addition: Add benzyl chloroformate (3.28 mL, 23.0 mmol) dropwise to the cold, vigorously stirred mixture over 20-30 minutes using a dropping funnel. Crucially, maintain the internal temperature below 10 °C throughout the addition. This control is vital to minimize side reactions and prevent the decomposition of the Cbz-Cl.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product should have a lower Rf than the starting diamine.
-
Workup - Phase Separation: Once the reaction is complete (disappearance of starting material), pour the mixture into a separatory funnel. Separate the organic (bottom, DCM) layer from the aqueous layer.
-
Workup - Extraction: Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Workup - Washing: Combine all organic layers. Wash sequentially with 1 M HCl (1 x 30 mL) to remove any unreacted base, followed by brine (1 x 30 mL) to reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure di-Cbz-protected product.
Field Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Insufficient base; Hydrolysis of Cbz-Cl. | Ensure vigorous stirring. Check pH of aqueous layer after reaction; it should be basic. Maintain low temperature during Cbz-Cl addition. |
| Mono-protected byproduct | Insufficient Cbz-Cl; Reaction not run to completion. | Use a slight excess of Cbz-Cl (2.2-2.3 eq.). Increase reaction time and monitor by TLC until starting material is consumed. |
| Urea byproduct formation | Reaction of the carbamate product with another amine (unlikely here but possible). | This is more common in concentrated, non-biphasic systems. The Schotten-Baumann conditions largely prevent this. |
| Product is an oil/gummy | Presence of impurities or residual solvent. | Ensure thorough drying of the organic layer. Purify via column chromatography if recrystallization fails. |
Safety & Handling
-
Benzyl Chloroformate (Cbz-Cl): This reagent is a potent lachrymator, corrosive, and fatal if inhaled.[12][13] It causes severe skin and eye damage.[13][15] Always handle Cbz-Cl in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (check for breakthrough time), and chemical safety goggles.[12][16]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and use in a well-ventilated area.
-
General Precautions: Perform a full risk assessment before beginning work. Have appropriate quench solutions and spill kits readily available.
References
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- Chemos GmbH & Co.KG. (n.d.).
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- TCI Chemicals. (2025, May 21).
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- Grokipedia. (n.d.).
- YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved January 19, 2026.
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- Pearson. (2024, July 4).
- Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved January 19, 2026.
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- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved January 19, 2026.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved January 19, 2026.
- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved January 19, 2026.
- Nicolaou, K. C., et al. (2020, April 16). Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. Retrieved January 19, 2026.
- American Chemical Society. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved January 19, 2026.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved January 19, 2026.
- Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved January 19, 2026.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 19, 2026.
- Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved January 19, 2026.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved January 19, 2026.
- National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved January 19, 2026.
- Arkivoc. (n.d.). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved January 19, 2026.
- Google Patents. (n.d.). US8637692B2 - Process for preparation of 1,2-diamino-cyclohexane-platinum (II) complexes. Retrieved January 19, 2026.
- Google Patents. (n.d.). DE102004005906B3 - Process for the preparation of 1,2-diaminocylohexane-platinum (II) complexes. Retrieved January 19, 2026.
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Application Notes & Protocols: The Strategic Utility of Benzyl (cis-2-aminocyclohexyl)carbamate in Multi-Step Organic Synthesis
Introduction: The Architectural Significance of Protected Diamines in Complex Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the controlled and predictable assembly of complex molecules is paramount. Chiral building blocks serve as the foundational keystones for this assembly, allowing for the precise introduction of stereocenters. Among these, vicinal diamines, specifically those built upon a conformationally restricted cyclohexane scaffold, are of immense value. The cis-1,2-diaminocyclohexane motif, in particular, presents a unique stereochemical arrangement where two nitrogen-containing functional groups reside on the same face of the ring. This architecture is a well-established and privileged scaffold for constructing a wide array of chiral ligands essential for asymmetric catalysis.[1][2]
However, the symmetric nature and high nucleophilicity of the parent diamine pose a significant challenge: achieving regioselective functionalization. Uncontrolled reactions often lead to a mixture of di-substituted products and statistical mono-substitution, complicating purification and reducing yields. This is where the strategic application of protecting group chemistry becomes indispensable.[3]
Benzyl (cis-2-aminocyclohexyl)carbamate emerges as a pivotal intermediate, addressing this challenge directly. By masking one of the two primary amines as a benzyloxycarbonyl (Cbz or Z) protected carbamate, it effectively differentiates their reactivity.[1][3] The Cbz group is renowned for its robustness, remaining stable across a wide spectrum of reaction conditions, including basic and mildly acidic environments.[4] This stability allows chemists to perform targeted modifications on the remaining free primary amine with high fidelity. The true power of this building block lies in the subsequent, often mild, removal of the Cbz group, typically via catalytic hydrogenolysis, to unmask the second amine for further elaboration.[5][6] This guide provides an in-depth exploration of the synthesis, derivatization, and deprotection of this compound, offering detailed protocols and the underlying chemical principles for its effective use in multi-step synthesis.
Core Synthetic Workflow & Rationale
The utility of this compound is best understood as a three-stage process: selective protection, targeted functionalization of the free amine, and final deprotection to reveal the second amine. This workflow enables the synthesis of unsymmetrically substituted diamine derivatives, which are crucial precursors for chiral ligands, catalysts, and complex pharmaceutical intermediates.
Caption: Core workflow for utilizing the title compound.
Protocol 1: Synthesis of this compound
The foundational step is the regioselective mono-N-protection of the starting diamine. The use of benzyl chloroformate under controlled pH conditions is the most common and effective method.[7]
Rationale: The reaction proceeds via a nucleophilic acyl substitution where one amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). By using a slight excess of the diamine or carefully controlling the stoichiometry of Cbz-Cl, the formation of the di-protected byproduct is minimized. The base (e.g., Na₂CO₃) is critical not only to neutralize the HCl generated during the reaction but also to maintain a pH range (typically 8-10) that keeps the amine nucleophilic without promoting hydrolysis of the Cbz-Cl or causing racemization.[7]
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-1,2-diaminocyclohexane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Aqueous Base: In a separate beaker, prepare a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equivalents). Add this solution to the reaction flask.
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) (0.95-1.05 equivalents), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirring mixture over 30-60 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diamine is consumed.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
| Parameter | Condition | Rationale |
| Solvent | DCM, THF | Good solubility for reactants, often biphasic with aqueous base. |
| Base | Na₂CO₃, NaHCO₃ | Maintains optimal pH (8-10) for reaction and neutralizes HCl.[7] |
| Temperature | 0 °C to RT | Controls reactivity, minimizes side reactions and Cbz-Cl decomposition.[4] |
| Stoichiometry | ~1:1 (Diamine:Cbz-Cl) | Crucial for maximizing mono-protection and minimizing di-protection. |
| Typical Yield | 60-80% | Dependent on precise stoichiometric control and work-up efficiency. |
Protocol 2: Derivatization of the Free Amino Group via Acylation
With one amine protected, the free primary amine is now available for a wide range of transformations, including acylation, alkylation, and Schiff base formation.[1] Acylation to form an amide is one of the most common and robust reactions.
Rationale: The free amine acts as a nucleophile, attacking an activated carboxylic acid derivative (like an acyl chloride) or a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC). A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added as an acid scavenger to neutralize the HCl formed when using acyl chlorides, driving the reaction to completion.
Step-by-Step Protocol (using an Acyl Chloride):
-
Dissolution: Dissolve this compound (1.0 equivalent) and a tertiary amine base like triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the desired acyl chloride (1.1 equivalents) dropwise to the solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
| Reagent | Equivalents | Purpose |
| Acyl Chloride | 1.0 - 1.2 | Electrophile for amide bond formation. |
| Carboxylic Acid + EDC/HOBt | 1.1 / 1.2 / 1.2 | Alternative method for amide formation, good for sensitive substrates. |
| Triethylamine (TEA) | 1.5 - 2.0 | Acid scavenger for HCl byproduct. |
| Solvent | DCM, THF, DMF | Anhydrous and aprotic to prevent reaction with acylating agents. |
Protocol 3: Deprotection of the Benzyloxycarbonyl (Cbz) Group
The final key step is the removal of the Cbz group to unveil the second primary amine. Catalytic hydrogenolysis is the most common, efficient, and mild method for this transformation.[6]
Rationale: The reaction involves the cleavage of the relatively weak benzylic C-O bond using hydrogen gas (H₂) and a palladium catalyst.[5][6] The process is a reduction that initially forms an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as byproducts.[5] This method is highly selective and leaves most other functional groups (except alkenes, alkynes, and some other benzyl groups) untouched.
An alternative, often used for safety and convenience, is transfer hydrogenation, which uses a hydrogen donor like ammonium formate or cyclohexene in place of H₂ gas.[6]
Caption: Cbz deprotection via catalytic hydrogenolysis.
Step-by-Step Protocol (Catalytic Hydrogenolysis):
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 equivalent) in a protic solvent like methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm pressure) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The product amine will be more polar than the starting material. Staining with ninhydrin can visualize the primary amine product.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in air. Keep it wet with solvent.
-
Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine, which is often pure enough for the next step without further purification.
| Method | Hydrogen Source | Catalyst | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ Gas | 10% Pd/C | Clean reaction, high yield, common procedure.[6] | Requires specialized equipment, H₂ gas is flammable. |
| Transfer Hydrogenation | Ammonium Formate | 10% Pd/C | No H₂ gas required, experimentally simpler, faster.[6] | Requires removal of ammonium salts during work-up. |
| Acidolysis | HBr in Acetic Acid | None | Useful if substrate is sensitive to reduction.[6] | Very harsh conditions, not compatible with many functional groups. |
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound is more than just a protected amine; it is a strategic tool that enables the precise and stepwise construction of complex chiral molecules. Its robust Cbz protecting group allows for the selective functionalization of one nitrogen atom, while the reliable and mild conditions for its subsequent removal provide a clear pathway for further synthetic elaboration. From the synthesis of C₂-symmetric ligands for asymmetric catalysis to the development of novel pharmaceutical agents, the principles and protocols outlined here demonstrate the pivotal role of this building block in advancing modern organic chemistry.
References
- Benchchem. (n.d.). This compound | 445479-92-5.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Protected Amines: N-Cbz-1,2-diaminoethane in Advanced Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- van Beek, C. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons, University of the Pacific.
- SciSpace. (2014). Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives.
- PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides.
- Benchchem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Grokipedia. (n.d.). Benzyl carbamate.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
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Application Notes & Protocols: Synthesis of Chiral Macrocycles Utilizing Benzyl (cis-2-aminocyclohexyl)carbamate
Abstract
This document provides a comprehensive experimental guide for the synthesis of chiral macrocycles utilizing Benzyl (cis-2-aminocyclohexyl)carbamate as a key structural building block. Macrocyclic compounds are of significant interest in drug discovery due to their ability to bind to challenging biological targets, such as protein-protein interfaces, with high affinity and selectivity.[1][2] The protocols herein detail a representative two-stage process: (1) the deprotection of the Cbz-protected diamine and (2) a subsequent high-dilution macrocyclization via amide bond formation with a dicarboxylic acid linker. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step procedures but also the scientific rationale behind key experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of the cis-Diaminocyclohexane Scaffold
Macrocycles, cyclic molecules typically containing 12 or more atoms, occupy a unique chemical space between traditional small molecules and large biologics.[3] Their constrained, yet flexible, three-dimensional structure allows them to engage with large, flat, or shallow binding sites often deemed "undruggable" by conventional therapeutics.[2][4]
The choice of this compound as a starting material is strategic. The cyclohexane ring provides a rigid, predictable scaffold. The cis stereochemistry of the two amine groups places them on the same face of the ring, creating a pre-organized conformation that is highly favorable for macrocyclization.[5] This "pre-organization" reduces the entropic penalty associated with bringing the reactive ends of a linear precursor together, a primary challenge in macrocycle synthesis.[6] The enantiomerically pure nature of this building block ensures the final macrocycle is also chiral, a critical feature for achieving target selectivity in biological systems.[5]
The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for one of the amines, allowing for sequential, controlled reactions. Its removal is typically clean and efficient via hydrogenolysis, a method compatible with many other functional groups.[7]
This guide will focus on a representative macrolactamization reaction, a widely used and reliable method for forming the macrocyclic ring.[8]
Overall Synthetic Workflow
The synthesis is approached in a logical sequence, beginning with the liberation of the reactive diamine, followed by the critical ring-closing step.
Figure 1: Overall workflow for macrocycle synthesis.
Experimental Protocols
PART A: Cbz Deprotection of this compound
Rationale: The first step is the quantitative removal of the Cbz protecting group to expose the second primary amine. Catalytic hydrogenolysis is the method of choice as it is highly efficient, and the byproducts (toluene and carbon dioxide) are volatile and easily removed.[7] Palladium on carbon (Pd/C) is the standard catalyst for this transformation.
Table 1: Reagents and Materials for Deprotection
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 248.32 | 1.00 g | 4.03 | Starting material[9][10] |
| Palladium on Carbon (10 wt. %) | N/A | 100 mg | N/A | Catalyst, use 10% by weight of SM |
| Methanol (MeOH), Anhydrous | 32.04 | 40 mL | N/A | Reaction solvent |
| Hydrogen (H₂) Gas | 2.02 | 1 atm (balloon) | N/A | Reducing agent |
| Celite® | N/A | ~2 g | N/A | Filtration aid |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.03 mmol).
-
Solvent Addition: Add anhydrous methanol (40 mL) to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution under a nitrogen or argon atmosphere. Safety Note: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.
-
Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating and backfilling with nitrogen three times, then with hydrogen gas. Inflate a balloon with hydrogen gas and connect it to the flask via a needle.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in Dichloromethane with ninhydrin stain). The starting material will be UV-active, while the product will stain with ninhydrin. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting colorless oil or white solid is cis-1,2-diaminocyclohexane. This product is often used immediately in the next step without further purification. Expected yield is typically quantitative (>95%).
PART B: Macrolactamization under High-Dilution Conditions
Rationale: This step forms the macrocyclic ring. The key challenge in any macrocyclization is to favor the intramolecular ring-closing reaction over intermolecular polymerization.[6] This is achieved by using "high-dilution" conditions. By adding the reactive components slowly to a large volume of solvent, the instantaneous concentration of the linear precursor remains extremely low, thus minimizing the chance of two molecules reacting with each other.[6]
We will use Isophthalic acid as a representative dicarboxylic acid linker and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the amide coupling reagent. HATU is highly efficient and known to minimize racemization at chiral centers.[11]
Figure 2: Representative macrolactamization reaction.
Table 2: Reagents and Materials for Macrocyclization
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| cis-1,2-Diaminocyclohexane | 114.19 | 460 mg | 4.03 | From Part A |
| Isophthalic Acid | 166.13 | 669 mg | 4.03 | Dicarboxylic acid linker |
| HATU | 380.23 | 1.68 g | 4.43 (1.1 eq) | Amide coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.40 mL | 8.06 (2.0 eq) | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF), Anhydrous | 73.09 | 400 mL + 100 mL | N/A | Reaction solvent |
Step-by-Step Protocol:
-
High-Dilution Setup: In a 1 L three-neck round-bottom flask equipped with a large magnetic stir bar and a nitrogen inlet, add 400 mL of anhydrous DMF.
-
Prepare Syringe Pump Solutions:
-
Solution A (Diamine): In a 50 mL flask, dissolve the cis-1,2-diaminocyclohexane (460 mg, 4.03 mmol) in 50 mL of anhydrous DMF. Draw this solution into a 50 mL syringe.
-
Solution B (Activated Acid): In a separate 100 mL flask, dissolve isophthalic acid (669 mg, 4.03 mmol) and HATU (1.68 g, 4.43 mmol) in 50 mL of anhydrous DMF. Add DIPEA (1.40 mL, 8.06 mmol) and stir for 15 minutes to pre-activate the carboxylic acid. Draw this solution into a second 50 mL syringe.
-
-
Slow Addition: Place both syringes on a syringe pump. Position the needles so they are submerged in the stirring DMF in the 1 L flask.
-
Cyclization: Begin the simultaneous, slow addition of Solution A and Solution B to the reaction flask over a period of 8-10 hours. Maintain a nitrogen atmosphere and stir the reaction vigorously at room temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
Work-up:
-
Remove the DMF under reduced pressure at elevated temperature (e.g., 50-60 °C) using a rotary evaporator. This may take some time.
-
Dissolve the resulting residue in Ethyl Acetate (EtOAc, 150 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
PART C: Purification and Characterization
Rationale: The crude product will likely contain unreacted starting materials, oligomers, and reagent byproducts. Purification by column chromatography is necessary to isolate the desired monomeric macrocycle. Characterization by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the structure and purity of the final compound.
Step-by-Step Protocol:
-
Purification:
-
Prepare a silica gel column using a suitable solvent system. A gradient elution from 100% Dichloromethane (DCM) to 5-10% Methanol in DCM is a good starting point.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Characterization:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an ESI-TOF mass spectrum to confirm the exact mass of the macrocycle. For the product of cis-1,2-diaminocyclohexane and isophthalic acid (C₁₄H₁₆N₂O₂), the expected [M+H]⁺ is m/z 245.1285.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic and aliphatic protons and carbons. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for unambiguous signal assignment.
-
Trustworthiness and Self-Validation
-
Reaction Monitoring: Each step includes clear instructions for monitoring via TLC, allowing the researcher to validate the completion of the reaction before proceeding.
-
High-Dilution Principle: The core of the macrocyclization protocol is based on the well-established high-dilution principle, a kinetic necessity for favoring intramolecular cyclization.[6] Failure to adhere to slow, simultaneous addition will predictably lead to the formation of linear oligomers and polymers, which would be evident during purification and characterization.
-
Spectroscopic Confirmation: The final validation rests on rigorous spectroscopic analysis. The expected HRMS mass provides a definitive confirmation of the elemental composition. A clean NMR spectrum with the correct number of signals and integration serves as proof of structure and purity.
References
-
van Beek, C. (2020). Exploration of cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands in Asymmetric Synthesis. University of the Pacific Scholarly Commons. Available at: [Link]
-
Spring, D. R., et al. (2011). Diversity-oriented synthesis of macrocyclic peptidomimetics. PNAS, 108(17), 6799-6804. Available at: [Link]
-
Spring, D. R., et al. (2011). Diversity-oriented Synthesis of Macrocyclic Peptidomimetics. PubMed Central. Available at: [Link]
-
Katritzky, A. R., et al. (2011). Macrocyclic peptidomimetics with antimicrobial activity: synthesis, bioassay, and molecular modeling studies. Organic & Biomolecular Chemistry, 9(2), 489-497. Available at: [Link]
-
Gawroński, J., et al. (2022). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. Molecules, 27(13), 4097. Available at: [Link]
-
Gawroński, J., et al. (2022). Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. MDPI. Available at: [Link]
-
Kozhushkov, S. I., et al. (2007). Chiral macrocyclic aliphatic oligoimines derived from trans-1,2-diaminocyclohexane. Chemistry, 13(31), 8688-95. Available at: [Link]
-
Imaeda, Y., et al. (2009). Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part II: exploration of 6-6 fused rings as alternative S1 moieties. Bioorganic & Medicinal Chemistry, 17(24), 8221-33. Available at: [Link]
-
Gao, M. Z., et al. (2004). Synthesis and structures of new chiral diamide-ester macrocycles. Journal of Heterocyclic Chemistry, 41(6), 899-908. Available at: [Link]
-
Marti-Centelles, V., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8736–8834. Available at: [Link]
-
Bechtler, C., & Wennemers, H. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Medicinal Chemistry, 12, 1325-1351. Available at: [Link]
-
Kwit, M., et al. (2007). Chiral macrocyclic aliphatic oligoimines derived from trans-1,2-diaminocyclohexane. PubMed. Available at: [Link]
-
Lipshutz, B. H., et al. (2017). A tandem Cbz-deprotection/peptide coupling in water enabled by micellar catalysis. Green Chemistry, 19(17), 4034-4040. Available at: [Link]
-
Pentelute, B. L., et al. (2021). Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting. Journal of the American Chemical Society, 143(4), 2049-2056. Available at: [Link]
-
Petryk, M., et al. (n.d.). Chiral macrocycles and molecular cages based on trans-(1R,2R)- diaminocyclohexane. Synthesis, structure and their chirooptical properties. Conference Proceeding. Available at: [Link]
-
Spring, D. R. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(12), 7949-8000. Available at: [Link]
-
Gregoliński, J., et al. (2005). New 2+2, 3+3 and 4+4 macrocycles derived from 1,2-diaminocyclohexane and 2,6-diformylpyridine. Organic & Biomolecular Chemistry, 3(17), 3161-6. Available at: [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14, 133-145. Available at: [Link]
-
Zhu, J., et al. (2016). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 21(10), 1339. Available at: [Link]
-
PubChem. (n.d.). 1,2-Diaminocyclohexane, cis-. Retrieved from: [Link]
Sources
- 1. Diversity-oriented synthesis of macrocyclic peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-oriented synthesis of macrocyclic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocyclic peptidomimetics with antimicrobial activity: synthesis, bioassay, and molecular modeling studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. This compound|CAS 445479-92-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 10. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 11. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Benzyl (cis-2-aminocyclohexyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of Benzyl (cis-2-aminocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable chiral building block, typically involves the mono-protection of cis-1,2-diaminocyclohexane with benzyl chloroformate (Cbz-Cl) under basic conditions. While seemingly straightforward, this reaction is prone to the formation of several process-related and starting material-derived impurities. Understanding the origin and nature of these impurities is paramount for developing robust purification strategies and ensuring the desired product quality.
This guide will address the most frequently encountered issues in a question-and-answer format, providing both the underlying chemical principles and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
The primary impurities in the synthesis of this compound can be broadly categorized into process-related and starting material-related impurities.
Table 1: Common Impurities and Their Sources
| Impurity Name | Structure | Source |
| cis-1,2-Diaminocyclohexane | Unreacted starting material | |
| Benzyl Chloroformate | Unreacted reagent | |
| cis-1,2-Bis(benzyloxycarbonylamino)cyclohexane | Over-reaction of the starting diamine | |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate | |
| Dibenzyl Carbonate | Reaction of benzyl chloroformate with benzyl alcohol | |
| Benzyl (trans-2-aminocyclohexyl)carbamate | Reaction with trans-isomer impurity in the starting material |
Troubleshooting Guide: A Deeper Dive into Impurity Formation and Mitigation
Problem 1: My reaction yields a significant amount of the di-protected byproduct, cis-1,2-Bis(benzyloxycarbonylamino)cyclohexane.
Root Cause Analysis:
The formation of the di-Cbz protected diamine is a common issue and arises from the over-reaction of the starting material, cis-1,2-diaminocyclohexane. Since both amino groups are nucleophilic, controlling the stoichiometry and reaction conditions is crucial for achieving mono-protection. The second amino group, while potentially slightly less reactive after the first protection, can still react with the electrophilic benzyl chloroformate.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of benzyl chloroformate. Using a slight excess of the diamine or a sub-stoichiometric amount of benzyl chloroformate can favor mono-protection.
-
Slow Addition: Add the benzyl chloroformate solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction.
-
pH Control: Maintaining a suitable pH is critical. The reaction is typically run in the presence of a base to neutralize the HCl byproduct.[1] However, excessively basic conditions can deprotonate the carbamate nitrogen, potentially influencing the reactivity of the second amino group. A biphasic system with a mild inorganic base like sodium bicarbonate is often effective.
Corrective Actions (Purification):
-
Column Chromatography: The di-protected compound is significantly less polar than the mono-protected product. Flash column chromatography on silica gel is a highly effective method for separation. A gradient elution, for example, with a mixture of hexane and ethyl acetate or dichloromethane and methanol, can provide excellent separation.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The choice of solvent will depend on the specific solubility profile of the product and the di-protected impurity. Experiment with solvent systems like ethyl acetate/hexane or toluene.
Problem 2: I'm observing unreacted cis-1,2-diaminocyclohexane in my final product.
Root Cause Analysis:
The presence of unreacted starting material can be due to several factors:
-
Insufficient Benzyl Chloroformate: The amount of benzyl chloroformate used was not sufficient to react with all of the diamine.
-
Poor Reagent Quality: The benzyl chloroformate may have degraded due to improper storage (exposure to moisture), leading to a lower effective concentration.
-
Inefficient Mixing: In a biphasic reaction, poor mixing can lead to localized reactions and incomplete conversion.
Mitigation Strategies:
-
Reagent Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloroformate to drive the reaction to completion. However, be mindful that this can increase the formation of the di-protected byproduct.
-
Reagent Quality Check: Ensure the benzyl chloroformate is of high quality and has been stored under anhydrous conditions. A fresh bottle is recommended for critical syntheses.
-
Vigorous Stirring: Ensure efficient stirring of the reaction mixture, especially in biphasic systems, to maximize the interfacial area and promote complete reaction.
Corrective Actions (Purification):
-
Aqueous Wash: Unreacted diamine is basic and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1 M HCl or a saturated solution of ammonium chloride). The desired product, being less basic, will remain in the organic phase.
-
Column Chromatography: The highly polar nature of the diamine means it will have a very low Rf value on silica gel, allowing for easy separation from the desired product.
Problem 3: My product is contaminated with benzyl alcohol and/or dibenzyl carbonate.
Root Cause Analysis:
-
Benzyl Alcohol: Benzyl chloroformate is sensitive to moisture and can hydrolyze to form benzyl alcohol and HCl.[2] This can happen if the reaction is not performed under anhydrous conditions or if the benzyl chloroformate reagent is old or has been improperly handled.
-
Dibenzyl Carbonate: This impurity can form from the reaction of benzyl chloroformate with benzyl alcohol, which may be present as a contaminant in the starting benzyl chloroformate or formed in situ via hydrolysis.[2] The synthesis of benzyl chloroformate from benzyl alcohol and phosgene can also lead to dibenzyl carbonate as a byproduct if an excess of benzyl alcohol is used.[2]
Mitigation Strategies:
-
Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the ingress of moisture.
-
High-Quality Reagents: Use freshly opened or properly stored benzyl chloroformate to minimize the presence of benzyl alcohol as a contaminant.
Corrective Actions (Purification):
-
Aqueous Wash: Benzyl alcohol has some water solubility and can be partially removed by aqueous washes.
-
Column Chromatography: Both benzyl alcohol and dibenzyl carbonate can be effectively separated from the desired product by column chromatography. Their polarities are typically different from that of this compound.
-
Distillation/Evaporation: For larger scale purifications, removing excess benzyl alcohol can be challenging due to its high boiling point.[3] In such cases, enzymatic derivatization to a more easily separable compound has been reported as a potential strategy in other carbamate syntheses.[3]
Problem 4: I have detected the trans-isomer of my product, Benzyl (trans-2-aminocyclohexyl)carbamate.
Root Cause Analysis:
The presence of the trans-isomer of the final product is almost certainly due to the presence of trans-1,2-diaminocyclohexane as an impurity in the cis-1,2-diaminocyclohexane starting material. Commercial sources of 1,2-diaminocyclohexane are often sold as a mixture of cis and trans isomers.[4][5] The hydrogenation of o-phenylenediamine, a common synthetic route to 1,2-diaminocyclohexane, produces a mixture of all three stereoisomers.[6]
Mitigation Strategies:
-
High-Purity Starting Materials: Source cis-1,2-diaminocyclohexane with a high isomeric purity. Check the supplier's certificate of analysis for the specified purity and isomeric ratio.
-
Starting Material Analysis: If isomeric purity is critical, analyze the starting diamine by a suitable method (e.g., GC or chiral HPLC) before use.
Corrective Actions (Purification):
-
Chiral Chromatography: Separation of diastereomers can be challenging. Chiral HPLC or SFC (Supercritical Fluid Chromatography) may be required for effective separation, especially at an analytical scale.
-
Recrystallization: In some cases, fractional recrystallization can be used to separate diastereomers. This is highly dependent on the crystallization behavior of the two isomers and may require extensive optimization of the solvent system.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of cis-1,2-diaminocyclohexane (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of THF and water) at 0 °C, add a mild base such as sodium bicarbonate (1.1 eq).
-
Slowly add a solution of benzyl chloroformate (0.95 eq) in the same organic solvent dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
If a biphasic system is used, separate the organic layer. If a single organic solvent is used, wash the reaction mixture with water.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted diamine, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Analytical HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute the more non-polar impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Note: For MS detection, use a volatile buffer like formic acid instead of phosphoric acid.[7]
This method should be able to separate the starting materials, the desired product, and the common non-polar impurities. The polar diamine will elute early, while the di-Cbz compound and dibenzyl carbonate will have longer retention times.
Visualizing the Synthesis and Impurity Formation
Caption: Synthetic pathway and common impurity formation.
References
-
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-41. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wenxuecity. (2024). Benzyl chloroformate. Retrieved from [Link]
-
Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5998. [Link]
-
Fisher Scientific. (n.d.). 1,2-Diaminocyclohexane, 99%, mixture of cis and trans. Retrieved from [Link]
-
RSC Publishing. (2015). Synthesis of dibenzyl carbonate: towards a sustainable catalytic approach. RSC Advances, 5(107), 88220-88227. [Link]
-
ResearchGate. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. [Link]
- Google Patents. (n.d.). Method for the production of dibenzyl carbonates.
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
-
National Institutes of Health. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]
-
Scholarly Commons. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
National Institutes of Health. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]
-
SciSpace. (2013). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. [Link]
-
National Institutes of Health. (2013). Versatile approach to α-alkoxy carbamate synthesis and stimulus-responsive alcohol release. Organic & Biomolecular Chemistry, 11(39), 6757-6760. [Link]
-
PeerJ. (2024). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
-
SpectraBase. (n.d.). Benzyl (1R,2R)-N-(2-acetoxycyclohexyl)carbamate. Retrieved from [Link]
-
SpectraBase. (n.d.). BENZYL-(1S,2S)-N-[(2-HYDROXYCYCLOHEXYL)-METHYL]-CARBAMATE. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Diaminocyclohexane, cis-. Retrieved from [Link]
Sources
- 1. Benzyl Chloroformate [commonorganicchemistry.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 4. 1,2-Diaminocyclohexane, 99%, mixture of cis and trans 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 1,2-ジアミノシクロヘキサン, cis型およびtrans型混合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 7. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Cbz Protection of Diaminocyclohexane
Welcome to the Technical Support Center for the Cbz protection of diaminocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common yet often challenging transformation. Here, we move beyond standard protocols to address the specific side reactions and troubleshooting scenarios encountered in the lab. Our focus is on providing in-depth, field-proven insights to help you achieve clean, high-yielding, and predictable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing a Cbz protection on diaminocyclohexane?
The primary challenges in the Cbz protection of diaminocyclohexane revolve around selectivity and the formation of undesired byproducts. Key issues include:
-
Over-reaction: Formation of the di-Cbz protected product when the mono-Cbz derivative is the target.
-
Formation of Urea Byproducts: Reaction of the initially formed carbamate with another amine molecule.
-
Cyclic Urea Formation: Intramolecular cyclization of the mono-Cbz protected intermediate, particularly with cis-diaminocyclohexane.
-
Hydrolysis of Benzyl Chloroformate: The Cbz-Cl reagent is highly sensitive to moisture, leading to its decomposition and reduced yields.[1][2]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems you may encounter during the Cbz protection of diaminocyclohexane, providing explanations of the underlying chemistry and actionable solutions.
Problem 1: My reaction is yielding predominantly the di-Cbz protected diaminocyclohexane, but I want the mono-protected product.
Root Cause Analysis:
This is a classic selectivity issue arising from the fact that both amino groups in diaminocyclohexane are nucleophilic. Once the first Cbz group is attached, the remaining amino group is still sufficiently reactive to attack another molecule of benzyl chloroformate.
Strategic Solutions:
Controlling the stoichiometry and reactivity of the diamine is paramount for achieving mono-protection. A highly effective strategy involves the in-situ mono-protonation of the diamine. This renders one of the amino groups non-nucleophilic, allowing for selective protection of the other.[3]
Workflow for Selective Mono-Cbz Protection:
Caption: Workflow for selective mono-Cbz protection of diaminocyclohexane.
Detailed Protocol for Selective Mono-Cbz Protection of (1R,2R)-Diaminocyclohexane:
This protocol is adapted from a validated method for mono-Boc protection and is designed to favor the formation of the mono-Cbz product.[3]
| Step | Procedure | Rationale |
| 1 | Dissolve (1R,2R)-diaminocyclohexane (1.0 equiv) in anhydrous methanol under an inert atmosphere (N2 or Ar). | Anhydrous conditions are crucial to prevent the hydrolysis of both the in-situ HCl source and Cbz-Cl. |
| 2 | Cool the solution to 0 °C in an ice bath. | Lowering the temperature helps to control the exothermicity of the reactions and improve selectivity. |
| 3 | Slowly add chlorotrimethylsilane (TMSCl, 1.0 equiv) dropwise. | TMSCl reacts with methanol to generate one equivalent of HCl in situ, which protonates one of the amino groups, rendering it non-nucleophilic. |
| 4 | Allow the mixture to warm to room temperature and stir for 30 minutes. | This ensures complete mono-protonation of the diamine. |
| 5 | Re-cool the mixture to 0 °C and add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.1 equiv). | The base neutralizes the HCl that will be generated in the next step, without competing with the remaining free amine as a nucleophile. |
| 6 | Slowly add benzyl chloroformate (Cbz-Cl, 1.0 equiv) dropwise, maintaining the temperature at 0 °C. | Slow addition of the Cbz-Cl minimizes local excesses of the reagent, reducing the chance of di-protection. |
| 7 | Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring the progress by TLC. | |
| 8 | Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). | |
| 9 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | |
| 10 | Purify the crude product by silica gel column chromatography to isolate the mono-Cbz protected diaminocyclohexane. |
Problem 2: I am observing a significant amount of a byproduct with a higher molecular weight than my di-Cbz product, which I suspect is a urea derivative.
Root Cause Analysis:
Urea formation can occur through several pathways. One common route involves the reaction of a Cbz-protected amine with a free amine. This is more likely to occur if there is a localized excess of the amine starting material or if the reaction is heated. Another possibility is the in-situ formation of an isocyanate from the Cbz-protected amine, which then rapidly reacts with another amine molecule.[2][4]
Mechanism of Urea Formation:
Caption: Simplified mechanism of urea byproduct formation.
Strategic Solutions:
-
Control Stoichiometry and Addition: Use a slight excess of Cbz-Cl and add the diamine solution slowly to the Cbz-Cl solution (reverse addition). This ensures that the Cbz-Cl is always in excess relative to the amine, minimizing the presence of free amine that can react with the product.
-
Maintain Low Temperatures: Keep the reaction temperature at 0 °C or below. Higher temperatures can promote the formation of isocyanate intermediates.[5]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA. Bases like triethylamine can sometimes facilitate side reactions.[5]
Problem 3: My reaction with cis-1,2-diaminocyclohexane is giving a complex mixture of products, including a potential cyclic byproduct.
Root Cause Analysis:
The cis stereochemistry of the two amino groups in cis-1,2-diaminocyclohexane brings them into close proximity, creating the potential for intramolecular reactions. After the formation of the mono-Cbz protected intermediate, the free amino group can attack the carbamate carbonyl, leading to the formation of a stable, six-membered cyclic urea and elimination of benzyl alcohol. This is a known issue with 1,2- and 1,3-diamines.[6]
Mechanism of Cyclic Urea Formation:
Caption: Formation of a cyclic urea from cis-1,2-diaminocyclohexane.
Strategic Solutions:
-
Use trans-1,2-Diaminocyclohexane: If the stereochemistry is not critical for your application, using the trans isomer will prevent this intramolecular side reaction as the amino groups are on opposite faces of the cyclohexane ring.[7]
-
Low Temperature and Careful Base Selection: Running the reaction at very low temperatures (e.g., -20 °C to 0 °C) can disfavor the intramolecular cyclization. Using a non-nucleophilic base is also recommended.
-
Rapid Di-protection: If the di-protected product is acceptable, using a slight excess of Cbz-Cl and base can quickly protect both amino groups, minimizing the lifetime of the mono-protected intermediate that can cyclize.
References
- García-García, P., Gairí, M., & Royo, M. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 54-61.
- Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Kim, H. K., & Lee, A. (2016). Facile one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from Cbz-protected amines. Organic & Biomolecular Chemistry, 14(30), 7345-7353.
- BenchChem. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine.
- Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(42), 7545-7548.
- BenchChem. (2025). A Comparative Guide to Protecting Groups for Diaminoacetic Acid in Specialized Applications.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from [Link]
- Zhang, C., Zhang, D., Zhao, H., & Huang, H. (2012). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Chinese Chemical Letters, 23(7), 779-782.
- Kumar, A., & Akanksha. (2013). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Letters in Organic Chemistry, 10(8), 586-590.
- Mamos, P., Papakyriakou, A., & Sarli, V. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
-
Organic Syntheses. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
- Chapman, K. T., & Still, W. C. (1994). A New Method for the Synthesis of 5-Substituted 6-Membered Cyclic Ureas. DTIC.
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Urea Formation - Phenyl Chloroformates. Retrieved from [Link]
-
Grokipedia. (2026, January 7). trans-1,2-Diaminocyclohexane. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalytic Hydrogenation of Benzyl (cis-2-aminocyclohexyl)carbamate
Welcome to the technical support center for the catalytic hydrogenation of Benzyl (cis-2-aminocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical deprotection step. The removal of the carboxybenzyl (Cbz) group to yield cis-1,2-diaminocyclohexane is a foundational transformation, as this product is a privileged scaffold for developing chiral ligands in asymmetric catalysis.[1] This resource provides direct answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the experimental design for the hydrogenolysis of this compound.
Q1: What is the mechanism of Cbz group removal by catalytic hydrogenation?
The removal of the Cbz (benzyloxycarbonyl) protecting group via catalytic hydrogenation is a form of hydrogenolysis. The reaction proceeds on the surface of a heterogeneous catalyst, typically Palladium on carbon (Pd/C).[2] The process involves:
-
Adsorption: Both molecular hydrogen (H₂) and the Cbz-protected amine adsorb onto the surface of the palladium catalyst.
-
H-H Bond Cleavage: The catalyst facilitates the cleavage of the H-H bond, forming reactive metal-hydride species on its surface.[3]
-
Hydrogenolysis: The benzylic C-O bond of the carbamate is cleaved by the activated hydrogen. This is the key step that breaks the bond between the protecting group and the amine.
-
Product Formation & Desorption: The reaction releases the unprotected amine, toluene, and carbon dioxide as byproducts. The final products then desorb from the catalyst surface, freeing up active sites for the next cycle.[2][4]
Q2: How do I select the right catalyst for this reaction?
Palladium on carbon (Pd/C) is the most common and effective catalyst for Cbz deprotection.[5][6] However, the choice of catalyst can be nuanced.
| Catalyst | Typical Loading | Key Considerations |
| 10% Pd/C | 5-10 mol% (w/w) | The workhorse for Cbz deprotection. Highly efficient and generally provides clean conversions.[7] Can be pyrophoric and should be handled with care, preferably wet or under an inert atmosphere. |
| 5% Pd/C | 10-20 mol% (w/w) | A lower loading of palladium may be used to moderate reactivity or reduce cost, though a higher catalyst mass may be required. |
| Pd(OH)₂/C (Pearlman's Catalyst) | 5-10 mol% (w/w) | Often more active than Pd/C and can be effective for stubborn deprotections or at lower pressures. It is also considered safer to handle as it is less pyrophoric. |
| Raney Nickel (Ra-Ni) | Varies | While effective for many hydrogenations, it is generally more reactive and less chemoselective than palladium catalysts and can sometimes lead to side reactions with other functional groups. |
Q3: What is catalytic transfer hydrogenation, and when should I consider it?
Catalytic transfer hydrogenation is an alternative to using pressurized hydrogen gas.[8] Instead, a hydrogen donor molecule is used to provide the hydrogen in situ.
-
Common Hydrogen Donors: Ammonium formate (HCO₂NH₄), formic acid (HCO₂H), triethylsilane (Et₃SiH), and cyclohexene are frequently used.[6][9]
-
When to Use It:
-
Safety/Equipment: It is ideal for laboratories not equipped with high-pressure hydrogenation apparatuses.[9]
-
Chemoselectivity: It can sometimes offer improved chemoselectivity, preserving other reducible functional groups that might be sensitive to H₂ gas under pressure.[9]
-
Speed: Reactions with ammonium formate are often rapid, completing within a few hours at room temperature.[8]
-
Q4: Can the cis-stereochemistry of the product be affected during the reaction?
For this specific substrate, the stereochemistry at the 1 and 2 positions of the cyclohexane ring is already set and is not expected to change under standard hydrogenolysis conditions. The reaction occurs at the Cbz group, which is external to the chiral centers of the cyclohexane ring. The primary product will be the desired cis-1,2-diaminocyclohexane.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the catalytic hydrogenation of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Slow or Stalled Reaction | 1. Catalyst Poisoning: Trace impurities (sulfur, thiols, heavy metals) in reagents or on glassware can irreversibly bind to the catalyst's active sites.[7] Amines themselves, particularly the product, can sometimes inhibit the catalyst at high concentrations.[10] | 1. Use High-Purity Materials: Ensure solvents are high-purity and glassware is scrupulously clean. If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst.[7] Adding a small amount of acid (e.g., acetic acid) can sometimes mitigate product inhibition by forming the ammonium salt.[10] |
| 2. Insufficient Hydrogen: The hydrogen supply may be depleted (if using a balloon) or the pressure may be too low for the reaction to proceed efficiently.[7] | 2. Replenish Hydrogen: Use a fresh balloon of hydrogen or increase the pressure if using a Parr or H-Cube apparatus. Ensure the system is properly sealed. | |
| 3. Poor Agitation: In a three-phase reaction (solid catalyst, liquid solution, gas), inefficient stirring limits the mass transfer of hydrogen to the catalyst surface.[7] | 3. Increase Stirring Rate: Ensure vigorous stirring to keep the catalyst suspended and maximize gas-liquid-solid contact. | |
| Incomplete Conversion | 1. Catalyst Deactivation: The catalyst may have lost activity due to prolonged exposure to air, improper storage, or having been used previously. | 1. Use Fresh Catalyst: Always use a fresh batch of catalyst for critical reactions. Handle the catalyst under an inert atmosphere as much as possible.[7] |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. | 2. Increase Catalyst Loading: Increase the catalyst loading to 10-15 mol%. While this adds cost, it can often drive the reaction to completion. | |
| 3. Substrate/Product Solubility: The product, cis-1,2-diaminocyclohexane, may have different solubility properties than the starting material, potentially coating the catalyst. | 3. Choose an Appropriate Solvent: Methanol or ethanol are excellent choices as they typically solubilize both the starting material and the amine product well. | |
| Formation of Side Products | 1. Over-reduction: If other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups), they may also be reduced. | 1. Use Milder Conditions: Consider using catalytic transfer hydrogenation with ammonium formate, which can be more selective.[9] Alternatively, reducing the H₂ pressure or temperature can sometimes improve selectivity. |
| 2. N-Benzylation (Insufficient Hydrogen Source): Under conditions of insufficient hydrogen, a side reaction can sometimes occur, generating N-benzyl-protected tertiary amines.[4] | 2. Ensure Adequate Hydrogen: Maintain a positive pressure of hydrogen throughout the reaction to ensure hydrogenolysis is the dominant pathway. |
Visual Experimental Workflows
A clear understanding of the experimental sequence is crucial for reproducibility and troubleshooting.
Caption: General workflow for a Cbz deprotection experiment.
Caption: A decision-making flowchart for common hydrogenation issues.
Experimental Protocol: Standard Hydrogenolysis
This protocol describes a standard procedure for the deprotection of this compound on a laboratory scale.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Methanol (MeOH), reagent grade
-
Two- or three-neck round-bottom flask
-
Magnetic stir bar
-
Hydrogen balloon or access to a hydrogenation apparatus
-
Celite® for filtration
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Vessel Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 3.81 mmol).
-
Dissolution: Add methanol (e.g., 20 mL) to dissolve the starting material completely.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (50% wet) catalyst (e.g., 100 mg, ~10% w/w).
-
Scientist's Note: Handling the catalyst as a slurry in the reaction solvent can minimize the risk of it becoming pyrophoric. Never add dry Pd/C to a flask containing flammable solvent vapors in the presence of air.
-
-
Hydrogen Purge: Seal the flask, and if using a manifold, evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is free of air.[10] For a simpler setup, a hydrogen balloon can be affixed to one neck of the flask after purging with the balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The black suspension should be well-mixed.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be 10% Methanol in Dichloromethane with 1% ammonium hydroxide. The product amine will have a much lower Rf than the Cbz-protected starting material. The reaction is typically complete in 4-12 hours.
-
Work-up: Once the starting material is fully consumed, purge the flask with nitrogen or argon to remove all hydrogen.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® in a Büchner funnel, ensuring the Celite pad remains wet with methanol at all times to prevent the catalyst from igniting upon exposure to air.[7]
-
Washing: Wash the filter cake with additional methanol (2 x 10 mL) to recover all the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude cis-1,2-diaminocyclohexane. The product is often pure enough for subsequent steps but can be further purified by distillation or crystallization if necessary.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Gaspard, H., et al. (2022). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Retrieved from [Link]
-
Moriyama, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2156–2164. [Link]
-
Anonymous. (2023). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Bykova, T., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 774–779. [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Retrieved from [Link]
-
Mayya, M. (2022, October 12). Hydrogenation Problem Solved (with stereochemistry) Orgo Made Easy With Mayya [Video]. YouTube. Retrieved from [Link]
-
Bykova, T., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. ResearchGate. Retrieved from [Link]
-
Reddy, P. G., & Baskaran, S. (2002). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. SAGE Publications Inc. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. thalesnano.com [thalesnano.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Diastereoselectivity in cis-Diaminocyclohexane Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-1,2-diaminocyclohexane (cis-DACH). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges of achieving high diastereoselectivity in the derivatization of this versatile, yet conformationally flexible, scaffold. Unlike its more rigid trans-isomer, the cis-conformation of diaminocyclohexane presents specific stereochemical hurdles that require a nuanced experimental approach. This center is designed to provide both the practical steps and the underlying scientific principles to overcome these challenges.
The Core Challenge: Conformational Interconversion
The primary difficulty in achieving high diastereoselectivity with cis-1,2-diaminocyclohexane stems from the rapid interconversion of its two lowest-energy chair conformations. In this process, the axial and equatorial positions of the amino groups are inverted. If a derivative is synthesized, this ring-flipping can lead to the interconversion of the product's axial chirality, effectively eroding the diastereomeric excess (d.e.).[1] Consequently, any stereodiscrimination induced during a reaction can be nullified by this conformational equilibrium.[1] The strategies outlined in this guide are fundamentally aimed at controlling or overcoming this dynamic behavior.
Troubleshooting Guide: Addressing Poor Diastereoselectivity
This section addresses common problems encountered during the derivatization of cis-DACH in a question-and-answer format.
Question 1: My acylation/sulfonylation reaction is resulting in a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I fix it?
Answer: A low diastereomeric ratio (d.r.) is the most common issue and can be attributed to several factors, primarily related to reaction conditions and reagent choice.
-
Underlying Cause A: High Reaction Temperature. Higher temperatures provide the necessary activation energy to overcome the rotational barriers of the cyclohexane ring, leading to faster conformational interconversion and allowing the system to reach a thermodynamic equilibrium that may not favor a single diastereomer. Furthermore, the transition states leading to the different diastereomers may be very close in energy, and thermal energy can easily overcome this small difference.
-
Solution: Perform the reaction at lower temperatures. Cooling the reaction to 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity.[2] Lower temperatures "freeze out" the conformational flexibility of the ring and can amplify the energetic differences between the diastereomeric transition states, favoring the formation of the kinetically preferred product.
-
-
Underlying Cause B: Insufficient Steric Hindrance. The incoming acylating or sulfonylating agent may not be sterically demanding enough to create a significant energetic preference for attack from one face of the diamine.
-
Solution: Employ reagents with greater steric bulk. For example, instead of using acetyl chloride, consider using pivaloyl chloride or another bulky acylating agent. The increased steric hindrance will create a more crowded transition state for the formation of one diastereomer, thus favoring the other.
-
-
Underlying Cause C: Solvent Effects. The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects. Aprotic, non-polar solvents often provide better stereocontrol as they are less likely to interfere with hydrogen bonding or other weak interactions that can direct the stereochemical outcome.
-
Solution: Screen a variety of solvents. Start with a non-polar solvent like dichloromethane (DCM) or toluene. If the reaction is sluggish, consider a more polar aprotic solvent like tetrahydrofuran (THF). Avoid protic solvents like methanol or ethanol unless they are part of a specific catalytic system, as they can form hydrogen bonds with the amines and interfere with selectivity.
-
Question 2: I'm observing significant amounts of di-acylated or di-sulfonylated byproducts, which is complicating purification and lowering the yield of my desired mono-derivatized product. How can I improve mono-selectivity?
Answer: Achieving mono-derivatization of a symmetric diamine like cis-DACH is a common challenge.
-
Underlying Cause: The second amino group of the mono-substituted product is often still reactive enough to undergo a second derivatization, especially if a stoichiometric excess of the electrophile is used.
-
Solution 1: Slow Addition of the Electrophile. Instead of adding the acyl or sulfonyl chloride all at once, add it dropwise to a solution of the diamine at low temperature. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting diamine over the mono-substituted intermediate.
-
Solution 2: Use of a Bulky Protecting Group. A more robust strategy is to first mono-protect the diamine. For instance, a mono-Boc protected cis-DACH can be prepared, leaving one amino group free for derivatization. After the desired modification, the Boc group can be removed under acidic conditions.
-
Question 3: The diastereoselectivity of my reaction is inconsistent between batches. What should I investigate?
Answer: Poor reproducibility often points to subtle variations in reaction setup and reagent quality.
-
Underlying Cause A: Water Contamination. Moisture can react with both the electrophilic reagents (e.g., acyl chlorides) and any Lewis acids used as catalysts, leading to inconsistent results.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Underlying Cause B: Reagent Purity. The purity of the cis-diaminocyclohexane and the derivatizing agent can impact the reaction outcome.
-
Solution: Use freshly purified reagents. If possible, distill liquid reagents and recrystallize solid reagents before use.
-
-
Underlying Cause C: Temperature Fluctuations. Even minor changes in the reaction temperature can affect diastereoselectivity.
-
Solution: Use a cryostat or a well-insulated ice/salt or dry ice/acetone bath to maintain a consistent low temperature throughout the reaction. Monitor the internal temperature of the reaction, not just the bath temperature.
-
Frequently Asked Questions (FAQs)
Q1: Is it better to use a chiral or achiral derivatizing agent to improve diastereoselectivity?
A1: Using a chiral, enantiomerically pure derivatizing agent is an excellent strategy. This technique, known as chiral resolution, converts the enantiomers of a racemic starting material into a mixture of diastereomers. Since diastereomers have different physical properties, they can often be separated by standard techniques like column chromatography or crystallization.[1]
Q2: How can I accurately determine the diastereomeric ratio of my product mixture?
A2: The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: In many cases, the protons in the two diastereomers will have slightly different chemical environments, leading to distinct signals in the ¹H NMR spectrum. The diastereomeric ratio can be determined by integrating these well-resolved signals.
-
Chiral HPLC: This is a highly sensitive method for separating and quantifying diastereomers. By using a chiral stationary phase, you can often achieve baseline separation of the two diastereomers, allowing for very accurate determination of the d.r.[1]
Q3: Can I use a catalyst to improve diastereoselectivity?
A3: Yes, both chiral and achiral catalysts can influence diastereoselectivity. Chiral Lewis acids or organocatalysts can create a chiral environment around the substrate, favoring the formation of one diastereomer.[3][4] Even achiral Lewis acids can sometimes improve selectivity by coordinating to the diamine and restricting its conformational freedom.
Q4: What is a "conformationally locked" cis-DACH scaffold and how does it help?
A4: A conformationally locked scaffold is a modified cis-DACH structure where the cyclohexane ring's ability to undergo chair-flipping is severely restricted. This is often achieved by introducing a rigid structural element, such as fusing another ring to the cyclohexane backbone.[2] By preventing the interconversion of axial and equatorial substituents, these scaffolds provide a stable, well-defined three-dimensional structure, which is crucial for achieving high levels of stereocontrol in asymmetric synthesis.[1][2]
Data Presentation
The following table summarizes the expected impact of key reaction parameters on diastereoselectivity.
| Parameter | Change | Expected Impact on Diastereoselectivity | Rationale |
| Temperature | Decrease (e.g., RT to -78 °C) | Increase | Reduces conformational flexibility and amplifies small energy differences between diastereomeric transition states.[2] |
| Reagent Steric Bulk | Increase (e.g., Acetyl to Pivaloyl) | Increase | Enhances steric repulsion in the transition state, favoring the less hindered pathway. |
| Solvent Polarity | Decrease (e.g., Methanol to Toluene) | Generally Increases | Minimizes non-specific solvation and allows directing effects (e.g., intramolecular H-bonding) to dominate. |
| Rate of Addition | Slow (Dropwise) | Can Increase | Maintains a low concentration of the electrophile, which can suppress side reactions and favor kinetic control. |
Experimental Protocols & Workflows
Protocol 1: Diastereoselective Mono-acylation of cis-1,2-Diaminocyclohexane
This protocol is a general procedure that should be optimized for specific substrates and acylating agents.
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add cis-1,2-diaminocyclohexane (1.0 equiv.) to anhydrous dichloromethane (DCM, concentration ~0.1 M).
-
Add a non-nucleophilic base such as triethylamine (1.1 equiv.).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Reaction:
-
Dissolve the acyl chloride (e.g., pivaloyl chloride, 0.9 equiv. to favor mono-acylation) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes.
-
Allow the reaction to stir at the low temperature for 2-4 hours, monitoring by TLC (stain with ninhydrin to visualize the free amine).
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy and/or chiral HPLC analysis.
-
Workflow for Troubleshooting Poor Diastereoselectivity
The following diagram illustrates a logical workflow for addressing suboptimal diastereoselectivity.
Caption: A systematic workflow for optimizing diastereoselectivity.
Visualization of Key Concepts
Conformational Interconversion of cis-DACH
The diagram below illustrates the chair-flip of a mono-acylated cis-DACH derivative, showing how the stereochemical environment changes.
Caption: Chair-flip interconversion in mono-substituted cis-DACH.
Note: The DOT language does not support direct chemical structure rendering. The diagram above uses text placeholders to represent the conformers. In a full implementation, these would be replaced with images of the chemical structures.
References
-
van Beek, C. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link]
-
Gagnon, J. et al. (2021). Conformationally locked cis-1,2-diaminocyclohexane-based axially chiral ligands for asymmetric catalysis. Request PDF. [Link]
-
Hanessian, S., & Bennani, Y. L. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196. [Link]
-
Berkessel, A., et al. (2010). Enantiopure Monoprotected cis-1,2-Diaminocyclohexane: One-Step Preparation and Application in Asymmetric Organocatalysis. ChemCatChem, 2(10), 1215-1218. [Link]
- Corey, E. J., & Helal, C. J. (1998). The Logic of Chemical Synthesis. John Wiley & Sons.
-
Pawar, D. M., Gill, G., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
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Takeda, K., et al. (2015). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 20(7), 12591-12608. [Link]
-
PubChem. (n.d.). cis-1,2-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Mlynarski, J., & Paradowska, J. (2008). Diastereoselective Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]
-
Myers, A. G., et al. (2016). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Angewandte Chemie International Edition, 55(44), 13788-13792. [Link]
-
Feng, X., et al. (2011). Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters. Chemical Communications, 47(26), 7449-7451. [Link]
-
Zhang, Y., et al. (2024). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers, 11(12), 3465-3470. [Link]
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- 4. Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for Chiral Amine Protection
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals where the preservation of chirality is paramount.[1] Chiral amines are prevalent structural motifs in a vast array of biologically active molecules.[2] However, the introduction of a protecting group, while seemingly routine, can be fraught with challenges ranging from diminished yields to the catastrophic loss of stereochemical integrity. This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the protection of chiral amines, grounded in mechanistic principles and field-proven solutions.
Section 1: Low Yield or Incomplete Reaction
One of the most frequent hurdles in chiral amine protection is achieving a high yield of the desired protected product. This section addresses the common causes of low conversion and provides actionable remedies.
Question 1: My protection reaction is sluggish or stalls, resulting in a low yield. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in amine protection reactions can stem from several factors, primarily related to the reactivity of the amine, the choice of protecting group and reagents, and the reaction conditions.
Causality and Solutions:
-
Steric Hindrance: Highly substituted or sterically hindered chiral amines can exhibit reduced nucleophilicity, leading to a slower reaction rate.
-
Solution: Consider using a less sterically demanding protecting group. For instance, if a di-tert-butyl dicarbonate ((Boc)₂O) reaction is slow, a switch to benzyl chloroformate (Cbz-Cl) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) might be beneficial as they are generally more reactive.[3] Alternatively, employing more reactive acylation agents, such as activated esters of the protecting group, can enhance the reaction rate.[4]
-
-
Insufficiently Basic Conditions: Many protection protocols, particularly for carbamates like Boc and Cbz, require a base to neutralize the acidic byproduct and drive the reaction to completion.[4][5]
-
Solution: Ensure the use of an appropriate base in sufficient quantity. For Boc protections with (Boc)₂O, bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common. For Cbz protections with Cbz-Cl, an aqueous base like sodium bicarbonate or sodium carbonate is often employed.[5][6] The pH of the reaction should be monitored and maintained in the optimal range (typically 8-10 for Cbz protection).[5]
-
-
Poor Solubility: The amine starting material or the protected product may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction.
-
Hydrolysis of the Protecting Agent: Protecting group reagents like (Boc)₂O and Cbz-Cl are susceptible to hydrolysis, especially in the presence of water and base.
-
Solution: Use anhydrous solvents and reagents when possible, particularly for moisture-sensitive protecting agents. If an aqueous system is necessary, ensure that the amine is sufficiently nucleophilic to compete effectively with water.
-
Section 2: Loss of Stereochemical Integrity (Racemization/Epimerization)
The preservation of the chiral center's configuration is the most critical aspect of protecting chiral amines. Loss of enantiomeric purity can render a synthetic route unviable.
Question 2: I'm observing significant racemization or epimerization of my chiral amine during the protection step. What is the mechanism behind this, and how can I prevent it?
Answer:
Racemization during the protection of a chiral amine is a serious issue that can occur under both acidic and basic conditions, often through the formation of a transient achiral intermediate.
Mechanistic Insights and Prevention Strategies:
-
Azlactone Formation: For α-amino acids, protection of the amino group as an amide can lead to the formation of an azlactone (oxazolone) intermediate under activating conditions (e.g., with acetic anhydride).[9] The α-proton of the azlactone is acidic and can be readily removed by a base, leading to a planar, achiral enolate that can be protonated from either face, resulting in racemization.
-
Prevention: The use of urethane-based protecting groups like Boc, Cbz, and Fmoc significantly reduces the risk of azlactone formation and subsequent racemization.[10] These protecting groups decrease the acidity of the α-proton and are generally preferred for the protection of α-amino acids.
-
-
Imine-Enamine Tautomerism: Racemization can also occur via the formation of an imine intermediate, which can tautomerize to an achiral enamine. This is more prevalent under conditions that favor oxidation or involve certain metal catalysts.[11][12]
-
Prevention: Employ mild reaction conditions and avoid harsh reagents or high temperatures that could promote imine formation. The choice of protecting group is also crucial; carbamates are less prone to this pathway compared to other derivatives.
-
-
Base-Catalyzed Epimerization: If the chiral center has an acidic proton, a strong base can directly deprotonate it, leading to an achiral carbanion that can be reprotonated to give a racemic mixture.
-
Prevention: Use a non-nucleophilic, sterically hindered base in stoichiometric amounts rather than a large excess. Running the reaction at lower temperatures can also help to minimize this side reaction.[13]
-
Experimental Protocol to Minimize Racemization during Boc Protection:
-
Dissolve the chiral amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), dropwise at 0 °C.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution) and extract the product.
-
Analyze the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or other suitable analytical techniques.
Section 3: Difficult Deprotection
While a protecting group must be stable during subsequent reaction steps, its eventual removal should be clean and efficient.
Question 3: I am struggling to deprotect my chiral amine. The reaction is either incomplete, or the harsh conditions are leading to decomposition of my product. What are my options?
Answer:
Difficult deprotection is a common issue and often requires a careful re-evaluation of the chosen protecting group and the deprotection conditions.
Strategies for Effective Deprotection:
-
Boc Group: Typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][14]
-
Troubleshooting: If deprotection is sluggish, increasing the concentration of the acid or the reaction temperature may help. However, this can also promote side reactions. An alternative is to use a Lewis acid such as trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂). For acid-sensitive substrates, thermal deprotection in a high-boiling solvent can be an option.[15]
-
-
Cbz Group: Commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[5]
-
Troubleshooting: If the hydrogenolysis is slow, this could be due to catalyst poisoning by sulfur-containing compounds or other functional groups. Using a different catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) or increasing the hydrogen pressure may be effective. For substrates with functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes), acidic conditions (e.g., HBr in acetic acid) can be used to cleave the Cbz group.[5]
-
-
Fmoc Group: Removed under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF).[9]
-
Troubleshooting: Incomplete deprotection is rare with Fmoc but can occur with sterically hindered amines. Increasing the concentration of piperidine or the reaction time should resolve the issue.
-
Orthogonal Protecting Group Strategy:
In complex syntheses, employing an "orthogonal" protecting group strategy is highly advantageous. This involves using multiple protecting groups that can be removed under different, non-interfering conditions (e.g., one acid-labile, one base-labile, and one removed by hydrogenation).[16] This allows for the selective deprotection of one amine in the presence of others.
| Protecting Group | Common Deprotection Conditions | Orthogonality |
| Boc | Strong acid (TFA, HCl) | Orthogonal to Cbz and Fmoc |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid | Orthogonal to Boc and Fmoc |
| Fmoc | Base (e.g., 20% piperidine in DMF) | Orthogonal to Boc and Cbz |
Section 4: Unexpected Side Reactions
The introduction of a protecting group can sometimes lead to unforeseen side reactions, complicating the reaction mixture and reducing the yield of the desired product.
Question 4: I am observing the formation of unexpected byproducts during my amine protection reaction. What are some common side reactions and how can I avoid them?
Answer:
Side reactions in amine protection are often related to the reactivity of the protecting agent or the presence of other functional groups in the molecule.
Common Side Reactions and Mitigation Strategies:
-
Double Protection: Primary amines can sometimes undergo double protection, especially with highly reactive protecting agents or when an excess of the reagent is used.
-
Mitigation: Use a stoichiometric amount of the protecting agent and carefully control the reaction conditions (e.g., temperature, reaction time).
-
-
Alkylation of Nucleophilic Residues: During Boc deprotection with strong acids, the liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic functional groups such as thiols (in cysteine) or indoles (in tryptophan).[9][14]
-
Mitigation: Add a scavenger, such as triethylsilane, triisopropylsilane, or anisole, to the deprotection mixture. These scavengers will trap the tert-butyl cation and prevent it from reacting with the substrate.
-
-
Reaction with Other Functional Groups: The protecting agent may react with other nucleophilic groups in the molecule, such as alcohols or phenols.
-
Mitigation: If the amine is significantly more nucleophilic, selective protection can often be achieved by controlling the stoichiometry and reaction conditions. If not, it may be necessary to protect the other functional groups first. Silyl ethers are a common choice for protecting alcohols and are generally stable to the conditions used for amine protection.[17][18]
-
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently resolving issues in chiral amine protection. The following workflow can guide your troubleshooting process.
Caption: A workflow for troubleshooting common issues in chiral amine protection.
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). REMOVAL OF t‐BUTYL AND t‐BUTOXYCARBONYL PROTECTING GROUPS WITH TRIFLUOROACETIC ACID Mechanisms, Biproduct Formation and Evaluation of Scavengers. J. Pept. Prot. Res., 12(5), 258-268. [Link]
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of a Chiral Amine for the Treatment of Type 2 Diabetes. Science, 329(5989), 305-309.
- Pokar, N. P. B. (2022).
- Reddit user discussion on chiral amine protecting groups. (2016). r/chemhelp.
- Nugent, T. C. (2010).
-
ChemInform Abstract: An Efficient and Expeditious Fmoc Protection of Amines and Amino Acids in Aqueous Media. (2010). ResearchGate. [Link]
- Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2419-2429.
- Reddit user discussion on amine racemiz
- Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. (n.d.).
- Hoveyda, A. H., et al. (2011). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2022). Suzhou Highfine Biotech.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
-
Silyl ether. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. (2023).
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.).
- Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Wiley Online Library.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
- Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2007). University of Huddersfield Research Portal.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. (n.d.).
- Racemization in amino acids?. (2017).
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017).
- Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Intensification of Free-Radical Racemization for a Non-activated Amine in a Continuous Flow Reactor. (n.d.). Thieme E-Books & E-Journals.
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020).
- Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. (2019). RSC Publishing.
- Problem With CHIRAL PAK AD-H Column - Can anyone help?. (2014).
- Why Fmoc-Protected Amino Acids Domin
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. (2023).
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stereochemical Integrity in Carbamate Synthesis
Welcome to the technical support center for maintaining stereochemical purity during the synthesis of carbamates from chiral amines. Chiral amines are crucial building blocks in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its specific three-dimensional structure.[1] The loss of stereochemical integrity via racemization during synthetic manipulations is a critical issue that can lead to diminished efficacy, altered pharmacological profiles, or complete loss of activity.
This guide is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of the causes of racemization during carbamate formation and to offer robust troubleshooting strategies and protocols to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant problem for chiral amines?
A: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[2] For chiral amines, the stereocenter is typically the carbon atom to which the amino group is attached. The biological and pharmacological properties of enantiomers can differ significantly. Therefore, unintended racemization during the synthesis of a drug candidate can lead to a product with reduced potency or altered biological effects, posing a major challenge in drug development.
Q2: What is the primary chemical mechanism that causes racemization during carbamate formation on a chiral amine?
A: The primary mechanism involves the deprotonation of the hydrogen atom on the chiral carbon (the α-proton) by a base.[3] This abstraction is the rate-determining step. It results in the formation of a planar, achiral carbanion or enamine intermediate.[2][4] Subsequent reprotonation of this intermediate can occur from either face of the planar molecule with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers, thus destroying the original stereochemical information.[2] The presence of electron-withdrawing groups adjacent to the chiral center can increase the acidity of the α-proton, making the amine more susceptible to this base-catalyzed racemization.[5]
Q3: Which experimental parameters are most critical to control to prevent racemization?
A: Several factors must be carefully controlled:
-
Base Selection: The strength, concentration, and steric hindrance of the base are paramount. Strong, non-hindered bases are more likely to cause racemization.[3][6]
-
Temperature: Higher temperatures increase the rate of deprotonation and can favor racemization.[7][8] Reactions should generally be run at lower temperatures.[9][10][11]
-
Reaction Time: Prolonged exposure to basic conditions can increase the extent of racemization.
-
Solvent Choice: The polarity and nature of the solvent can influence the effective basicity of the catalyst and the stability of the intermediates.
-
Reagent Choice: The reactivity of the carbamate-forming reagent (e.g., Boc-anhydride vs. a chloroformate) can affect the optimal reaction conditions.
Q4: How can I determine if my chiral amine or carbamate product has racemized?
A: The enantiomeric excess (e.e.) of your material must be measured analytically. The most common and reliable techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying enantiomers.[12][13]
-
Chiral Supercritical Fluid Chromatography (SFC): An increasingly popular alternative to HPLC, often offering faster analysis times.[13]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral derivatizing agents to create diastereomeric species that can be distinguished by NMR.[13][14]
Troubleshooting Guides & Protocols
This section addresses specific problems you might encounter and provides detailed, field-proven solutions.
Problem 1: Significant racemization observed after Boc-protection using Triethylamine (Et3N).
-
Root Cause Analysis: Triethylamine (Et3N) is a relatively strong, sterically unhindered base. It can readily abstract the α-proton from the chiral amine, especially at room temperature or elevated temperatures, leading to the formation of a planar intermediate and subsequent racemization.
-
Solution & Causality: The key is to minimize the rate of deprotonation relative to the rate of the desired carbamate formation. This can be achieved by modifying the reaction conditions to be less favorable for the racemization pathway.
-
Strategy 1: Employ a Sterically Hindered Base. A bulkier base, such as Diisopropylethylamine (DIPEA or Hünig's base), is less likely to abstract the sterically shielded α-proton due to non-bonded interactions, but it can still effectively act as a proton scavenger for the HCl or carboxylic acid byproduct generated during the reaction.[15][16][17]
-
Strategy 2: Reduce Reaction Temperature. Lowering the temperature (e.g., to 0 °C or below) dramatically reduces the rate of most chemical reactions.[9][11] Since racemization often has a higher activation energy than the desired acylation, cooling the reaction disproportionately slows the undesired pathway, preserving stereochemical integrity. The formation of ammonium carbamate, for instance, is managed at temperatures below 25°C to prevent decomposition.[11]
-
Strategy 3: Use a Nucleophilic Catalyst. In many cases, a tertiary amine base is not strictly necessary for Boc protection with Di-tert-butyl dicarbonate (Boc₂O).[18] Instead, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be used.[19] DMAP functions as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive intermediate that is more efficient at acylating the amine.[18][19][20][21] This often allows the reaction to proceed quickly at low temperatures without a strong base.[18][19][21]
-
-
Data-Driven Decision Making:
| Condition | Base | Temperature | Typical Racemization (%) | Rationale |
| A (Problem) | Triethylamine (Et₃N) | 25 °C (RT) | 5 - 20% | Unhindered, strong base promotes α-deprotonation. |
| B (Improved) | DIPEA | 25 °C (RT) | 2 - 8% | Steric hindrance reduces the rate of α-deprotonation.[16][17] |
| C (Optimized) | DIPEA | 0 °C | < 1% | Low temperature significantly suppresses the racemization pathway.[7] |
| D (Alternative) | cat. DMAP (no base) | 0 °C | < 1% | Nucleophilic catalysis accelerates acylation without a strong base.[18][19] |
-
Visualizing the Racemization Mechanism:
Caption: Base-catalyzed racemization vs. desired acylation.
Problem 2: My amine is highly prone to racemization (e.g., α-aryl or adjacent to an electron-withdrawing group).
-
Root Cause Analysis: When the α-proton is particularly acidic due to electronic effects (e.g., resonance stabilization of the resulting carbanion), racemization can occur even under mild conditions. Standard protocols may fail to preserve stereochemical integrity.
-
Solution & Causality: For highly sensitive substrates, the strategy must shift to physically separating the base from the bulk of the organic starting material or generating the reactive free amine in situ at a very low concentration, ensuring it reacts faster than it racemizes. The Schotten-Baumann reaction condition is an excellent and classic solution for this problem.[22][23][24][25][26]
-
Schotten-Baumann Protocol Workflow: This method utilizes a two-phase solvent system, typically an organic solvent (like Dichloromethane, DCM) and water.[22][25]
-
The chiral amine is first converted to its ammonium salt (e.g., hydrochloride or hydrobromide) and dissolved in the aqueous phase. This protonation protects the α-carbon, as there is no lone pair on the nitrogen to facilitate deprotonation.
-
The carbamate-forming reagent (e.g., Boc₂O or Benzyl chloroformate) is dissolved in the immiscible organic solvent.
-
A mild inorganic base (e.g., NaHCO₃ or Na₂CO₃) is present in the aqueous phase.[26]
-
A small equilibrium concentration of the free amine is generated in the aqueous phase, which can then partition into the organic layer.
-
Once in the organic layer, the free amine immediately reacts with the high concentration of the acylating agent. The reaction is much faster than the rate of racemization.
-
The acid byproduct (e.g., HCl) generated reacts with the aqueous base, driving the reaction forward.[22][23]
-
-
Visualizing the Schotten-Baumann Workflow:
Caption: Schotten-Baumann conditions protect against racemization.
Validated Experimental Protocols
Protocol 1: Low-Racemization Boc Protection using DIPEA
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral amine (1.0 equiv) and an anhydrous aprotic solvent (e.g., Dichloromethane, DCM, or Tetrahydrofuran, THF) to a concentration of ~0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution, followed by the slow, dropwise addition of Diisopropylethylamine (DIPEA, 1.2 equiv).
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
-
Analysis: Critically, analyze the enantiomeric excess (e.e.) of the purified product using a validated chiral HPLC or SFC method.
Protocol 2: Boc Protection of Racemization-Prone Amines via Schotten-Baumann Conditions
-
Salt Formation: Dissolve the chiral amine (1.0 equiv) in a suitable solvent like diethyl ether or MTBE. Add 1M HCl in diethyl ether (1.0 equiv) dropwise. A precipitate of the amine hydrochloride salt will form. Isolate the salt by filtration and dry under vacuum.
-
Setup: Add the amine hydrochloride salt to a flask. Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 equiv) and an organic solvent (e.g., DCM). This creates a biphasic mixture.
-
Reagent Addition: To this vigorously stirring biphasic mixture, add a solution of Boc₂O (1.2 equiv) in the same organic solvent dropwise at room temperature.
-
Reaction: Allow the mixture to stir vigorously overnight at room temperature. The high level of agitation is crucial to maximize the surface area between the two phases.
-
Workup: Separate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Analysis: Purify via flash chromatography and analyze the enantiomeric excess by a suitable chiral chromatography method.
References
-
Wikipedia. Racemization. [Link]
-
The University of Manchester. Racemisation in Chemistry and Biology. [Link]
-
chemeurope.com. Schotten-Baumann reaction. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
PubMed. Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
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Grokipedia. Schotten–Baumann reaction. [Link]
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University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
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ACS Publications. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
National Institutes of Health (NIH). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]
-
Canadian Journal of Chemistry. Low-temperature infrared study of ammonium carbamate formation. [Link]
-
ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
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ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
-
ResearchGate. Low-temperature infrared study of ammonium carbamate formation. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]
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YouTube. Lecture 16 Protecting groups and racemization of Amino Acids. [Link]
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Reddit. Reasoning for choosing sterically-hindered base. [Link]
-
Royal Society of Chemistry. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. [Link]
-
National Institutes of Health (NIH). Enantioconvergent Amination of Racemic Tertiary C–H Bonds. [Link]
-
ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
-
YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]
-
ACS Publications. A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. [Link]
-
National Institutes of Health (NIH). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
- Google Patents.
-
UreaKnowHow.com. THE HEAT OF FORMATION OF AMMONIUM CARBAMATE FROM AMMONIA AND CARBON DIOXIDE. [Link]
-
Chemistry LibreTexts. 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
National Institutes of Health (NIH). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. [Link]
-
Royal Society of Chemistry. Direct catalytic asymmetric synthesis of α-chiral primary amines. [Link]
-
Master Organic Chemistry. Bulky Bases in Elimination Reactions. [Link]
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Overcoming solubility issues of Benzyl (cis-2-aminocyclohexyl)carbamate in organic solvents
Welcome to the technical support guide for Benzyl (cis-2-aminocyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We will explore the underlying chemical principles governing its solubility and provide practical, field-proven troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a bifunctional organic molecule. It features a cyclohexane ring with two key functional groups in a cis configuration: a primary amine (-NH₂) and a benzyl carbamate-protected amine (Cbz-NH-). The Cbz-protected amine is stable under many reaction conditions but can be selectively removed, making this compound a valuable intermediate. Its core structure, cis-1,2-diaminocyclohexane, is a privileged scaffold for creating chiral ligands used in asymmetric catalysis for reactions like hydrogenations and C-C bond formations[1].
Q2: I'm having difficulty dissolving this compound. What makes its solubility challenging?
A2: The solubility behavior of this molecule is governed by its amphiphilic nature. It possesses distinct regions with opposing polarity characteristics:
-
Non-polar regions: The benzyl group and the cyclohexane ring are hydrophobic and favor dissolution in non-polar organic solvents.
-
Polar regions: The primary amine (-NH₂) and the carbamate linkage (-NHCOO-) are capable of hydrogen bonding, favoring dissolution in polar solvents.
This structural dichotomy means that very polar or very non-polar solvents are often ineffective on their own. The primary amine group, in particular, significantly increases the molecule's polarity compared to simpler Cbz-protected amines. Finding a solvent system that can adequately solvate both ends of the molecule is the key challenge.
Q3: What are the best starting solvents to try for dissolving this compound?
A3: Based on its structure, polar aprotic solvents or alcohols are the most effective starting points. We recommend beginning with:
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
These solvents offer a balance of polarity and are commonly used for reactions involving carbamates and amines[2].
Q4: Is this compound soluble in water?
A4: Generally, this compound has very low solubility in neutral water. While the primary amine can be protonated under acidic conditions (pH < 7) to form a more soluble ammonium salt, the large non-polar benzyl and cyclohexyl groups prevent significant dissolution in aqueous media alone.
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical path to resolving them.
Problem 1: The compound will not dissolve in my chosen solvent at room temperature, even after extended stirring.
-
Underlying Cause: The energy of the solvent-solute interactions is insufficient to overcome the crystal lattice energy of the solid compound at ambient temperature. The chosen solvent may also be a poor polarity match for the molecule.
-
Solution Pathway:
-
Increase Temperature: Gently warming the mixture is the most common and effective first step. Increased kinetic energy helps break down the crystal lattice and promotes solvation[3][4]. Be cautious not to exceed the boiling point of the solvent or a temperature that might cause decomposition.
-
Introduce a Co-solvent: If heating is ineffective or undesirable, creating a solvent blend can fine-tune the polarity. For example, if your compound is in a moderately polar solvent like Dichloromethane (DCM), adding a small amount of a more polar solvent like Methanol can significantly enhance solubility by solvating the amine and carbamate groups.
-
Use Sonication: An ultrasonic bath can provide mechanical agitation that helps break apart solid aggregates and accelerate the dissolution process.
-
Problem 2: The compound dissolves upon heating, but crashes out of solution as it cools to room temperature.
-
Underlying Cause: This indicates that you have created a supersaturated solution. The solubility of the compound is highly temperature-dependent in that specific solvent, and its concentration exceeds the solubility limit at lower temperatures[3].
-
Solution Pathway:
-
Add More Solvent: The simplest solution is to add more of the same solvent until the compound remains in solution at the desired temperature. This will, however, result in a more dilute reaction mixture.
-
Employ a Co-solvent System: As described in Problem 1, adding a co-solvent can create a more robust solvent system. If the primary solvent is, for example, Ethyl Acetate, adding 5-10% THF or DCM can permanently increase the solution's capacity to hold the solute at room temperature.
-
Maintain Elevated Temperature: If your experimental protocol allows, you can maintain the reaction at the elevated temperature where the compound is soluble.
-
Problem 3: My downstream reaction requires a non-polar solvent (e.g., Toluene, Hexanes), but the compound is completely insoluble.
-
Underlying Cause: The polarity mismatch between the highly polar amine/carbamate groups and the non-polar solvent is too great. The solvent cannot effectively solvate the polar functionalities of the molecule.
-
Solution Pathway:
-
Minimal Polar Co-solvent: The most practical approach is to first dissolve the compound in a minimum volume of a polar solvent in which it is highly soluble (e.g., DCM or THF). Then, add this concentrated solution to the bulk non-polar solvent. This technique often keeps the compound in solution, although stability should be checked over time.
-
Phase-Transfer Catalysis: For certain reaction types, a phase-transfer catalyst can be used to shuttle the reactant between an immiscible polar phase (where your compound is dissolved) and the non-polar bulk phase. This is a more advanced technique and is highly reaction-specific.
-
Problem 4: My solution appears hazy or cloudy, suggesting incomplete dissolution or the presence of an impurity.
-
Underlying Cause: The cloudiness could be due to fine, undissolved particles of the compound, or it could indicate the presence of an insoluble impurity (e.g., inorganic salts from a previous synthetic step).
-
Solution Pathway:
-
Hot Filtration: Dissolve the compound in a suitable solvent with heating until no more solid appears to dissolve. While hot, filter the solution through a Celite® plug or fluted filter paper. If the filtrate is clear upon cooling (and doesn't precipitate, see Problem 2), the haze was due to an insoluble impurity.
-
Solvent Re-evaluation: If the solution remains hazy after filtration, you are likely at the solubility limit of that solvent. Refer to the solutions for Problem 1 to find a more effective solvent system.
-
Visualization of Troubleshooting & Concepts
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// Solutions s1 [label="{ Solution | 1. Increase Temperature\n2. Add Co-solvent\n3. Sonicate}", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; s2 [label="{ Solution | 1. Add More Solvent\n2. Use Co-solvent\n3. Maintain Temp}", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"]; s3 [label="{ Solution | 1. Hot Filtration (to remove impurity)\n2. Re-evaluate Solvent}", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> p1; start -> p2; start -> p3;
p1 -> s1; p2 -> s2; p3 -> s3; } } Caption: Decision tree for troubleshooting common solubility problems.
// Interactions Solvent1 -> NonPolarPart [label="Solvates", color="#4285F4", fontcolor="#4285F4"]; Solvent2 -> PolarPart [label="Solvates", color="#EA4335", fontcolor="#EA4335"];
Result [label="Effective Dissolution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent1 -> Result [style=dashed]; Solvent2 -> Result [style=dashed]; } } Caption: How a co-solvent system solvates both polar and non-polar regions.
Solubility Data Summary
The following table provides a qualitative overview of solubility in common laboratory solvents. This should be used as a starting point for solvent selection.
| Solvent | Polarity Index | Type | Expected Solubility | Notes |
| Hexanes / Heptane | 0.1 | Non-polar | Insoluble | Ineffective at solvating polar groups. |
| Toluene | 2.4 | Non-polar | Very Sparingly Soluble | May dissolve slightly with heat. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Soluble | Good starting point. Balances polarity. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Soluble | Often a very effective solvent for this class. |
| Ethyl Acetate | 4.4 | Polar Aprotic | Sparingly Soluble | Moderately effective, may require warming. |
| Acetonitrile | 5.8 | Polar Aprotic | Sparingly to Soluble | Solubility can be concentration-dependent. |
| Ethanol / Methanol | 5.2 / 6.6 | Polar Protic | Soluble | Excellent H-bond acceptors/donors for the polar groups. |
| Water | 10.2 | Polar Protic | Insoluble | Insoluble at neutral pH. |
Experimental Protocols
Protocol 1: Temperature-Assisted Dissolution
-
Setup: To a clean, dry flask equipped with a magnetic stir bar, add the this compound solid.
-
Solvent Addition: Add the selected solvent (e.g., Dichloromethane) in a volume estimated to achieve the desired final concentration. Begin stirring.
-
Heating: Place the flask in a heating bath (water or oil) and slowly increase the temperature. Do not exceed the solvent's boiling point in an open system. For volatile solvents like DCM, a reflux condenser is required.
-
Monitoring: Continue stirring and gentle heating until all solid has dissolved. The solution should be clear and transparent.
-
Equilibration: Once dissolved, remove the flask from the heat source and allow it to cool to the desired reaction temperature. Observe for any precipitation (see Problem 2 if this occurs).
Protocol 2: Dissolution Using a Co-solvent System
-
Setup: Add the solid this compound and a magnetic stir bar to a clean, dry flask.
-
Primary Solvent: Add the primary, less polar solvent (e.g., 9 mL of THF for a final 10 mL solution). Stir for 5-10 minutes. Observe for incomplete dissolution.
-
Co-solvent Addition: Add the more polar co-solvent (e.g., Methanol) dropwise while stirring. Continue adding small aliquots (e.g., 0.1 mL at a time) until the solid is fully dissolved.
-
Homogenization: Stir the resulting solution for an additional 5 minutes to ensure it is fully homogenized. The final ratio (e.g., 9.5:0.5 THF:MeOH) should be recorded.
References
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from orgsyn.org. URL: [Link]
-
Wikipedia. (2023). Benzyl carbamate. Retrieved from en.wikipedia.org. URL: [Link]
-
PubChem. (n.d.). Benzyl carbamate. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
-
PubChem. (n.d.). Benzyl (4-oxocyclohexyl)carbamate. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
-
PubMed. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Retrieved from pubmed.ncbi.nlm.nih.gov. URL: [Link]
-
Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Retrieved from orgsyn.org. URL: [Link]
-
PubMed. (2023). Cyclic carbamates in medicine: A clinical perspective. Retrieved from pubmed.ncbi.nlm.nih.gov. URL: [Link]
-
Chemistry LibreTexts. (2020). Factors Affecting Solubility. Retrieved from chem.libretexts.org. URL: [Link]
-
PubMed Central. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from ncbi.nlm.nih.gov. URL: [Link]
-
ResearchGate. (2020). Factors affect the solubility of cyclic oligomers? Retrieved from researchgate.net. URL: [Link]
-
Grokipedia. (n.d.). Benzyl carbamate. Retrieved from grokipedia.com. URL: [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from pubs.acs.org. URL: [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting. Retrieved from chem.libretexts.org. URL: [Link]
-
PubMed Central. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. Retrieved from ncbi.nlm.nih.gov. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from organic-chemistry.org. URL: [Link]
-
Solubility of Things. (n.d.). Carbamic acid. Retrieved from solubilityofthings.com. URL: [Link]
Sources
Technical Support Center: Purification of Benzyl (cis-2-aminocyclohexyl)carbamate
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Benzyl (cis-2-aminocyclohexyl)carbamate. As a key chiral building block, its purity is paramount for the success of subsequent synthetic steps and the stereochemical integrity of the final active pharmaceutical ingredient.[1] This document moves beyond standard protocols to address specific, field-encountered issues in a troubleshooting-focused, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a complex mixture. What are the likely impurities I need to remove?
A1: The impurity profile of your crude this compound is intrinsically linked to its synthesis route. Most modern syntheses involve the reaction of cis-1,2-diaminocyclohexane with benzyl chloroformate or a similar Cbz-donating reagent.[2]
Common impurities include:
-
Unreacted Starting Materials: Residual cis-1,2-diaminocyclohexane and benzyl alcohol (a common breakdown product of benzyl chloroformate).
-
Di-substituted Byproduct: The formation of the di-Cbz protected diamine, 1,2-bis[(benzyloxy)carbonylamino]cyclohexane.
-
Isomeric Impurities: The presence of the trans-isomer, Benzyl (trans-2-aminocyclohexyl)carbamate, if the starting diamine was not isomerically pure.
-
Reagent-Derived Impurities: Impurities from the Cbz-reagent, such as benzaldehyde or dibenzyl ether, can persist through the work-up.[3]
-
Solvent and Work-up Residues: Residual solvents or salts from aqueous washes.
A general purification strategy should begin with an initial acid-base extraction to remove the highly basic unreacted diamine, followed by chromatographic purification.
Q2: I'm attempting flash chromatography on silica gel, but my product is streaking badly or not eluting at all. What's happening and how do I fix it?
A2: This is the most common issue encountered and is due to the free primary amine in your target molecule. Standard silica gel is acidic (pKa ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. The basic amino group (pKa ≈ 9-10) undergoes a strong acid-base interaction with the silica, leading to irreversible binding or very slow, tailing elution.[4][5]
The Causality: This strong interaction results in poor mass transfer kinetics. Instead of moving in a tight band, the molecule "sticks" to the acidic sites and is only displaced by a highly polar mobile phase, leading to significant peak tailing and poor resolution.
Troubleshooting Workflow:
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
Technical Support Center: Enhancing Yield in the Synthesis of Benzyl (cis-2-aminocyclohexyl)carbamate
Welcome to the technical support center for the synthesis of Benzyl (cis-2-aminocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low to No Yield of the Desired Mono-Cbz-Protected Product
Question: My reaction is resulting in a very low yield, or I am recovering mostly unreacted starting material (cis-1,2-diaminocyclohexane). What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent challenge in the selective N-monobenzoxycarbonylation of diamines. The root cause often lies in suboptimal reaction conditions or reagent quality. Let's break down the potential issues and solutions:
-
Insufficient Activation of the Cbz-Protecting Group: The reactivity of the benzyloxycarbonyl (Cbz) source is critical.
-
Benzyl Chloroformate (Cbz-Cl): This is a highly reactive reagent but is also sensitive to moisture. Ensure you are using a fresh bottle or a properly stored aliquot. Degradation of Cbz-Cl will lead to poor results. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.[1]
-
Benzyl Carbamate: While commercially available, it can also be prepared from benzyl chloroformate and ammonia.[2][3] For its use in carbamate synthesis, a catalyst might be necessary to enhance reactivity.[4][5]
-
-
Inadequate Temperature Control: Carbamate synthesis can be sensitive to temperature.
-
Temperature Too Low: The reaction may lack the necessary activation energy to proceed at a reasonable rate. While "room temperature" is often cited, gentle heating might be required, especially with less reactive substrates.[6]
-
Temperature Too High: Elevated temperatures can lead to the decomposition of reactants, intermediates, or the final product, as well as promote side reactions.[6] Careful monitoring and control of the reaction temperature are crucial.
-
-
Suboptimal Solvent Choice: The solvent plays a significant role in reagent solubility and reaction kinetics.
-
Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for Cbz protection.[7] Toluene can also be beneficial in some cases by enhancing reagent solubility and stabilizing transition states.[4] Ensure your starting materials are fully dissolved to have a homogeneous reaction mixture.
-
-
Experimental Protocol for N-Cbz Protection:
-
Dissolve cis-1,2-diaminocyclohexane in an appropriate anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of benzyl chloroformate (1 equivalent) in the same solvent dropwise to the stirred diamine solution.
-
Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC or LC-MS).
-
Upon completion, proceed with the work-up procedure.
-
Problem 2: Predominant Formation of the Di-Protected Byproduct
Question: My main product is the di-Cbz-protected diaminocyclohexane, with very little of the desired mono-protected product. How can I improve the selectivity for mono-protection?
Answer:
Achieving selective mono-protection of a symmetric diamine is a classic challenge in organic synthesis. The formation of the di-protected species is often thermodynamically favored. Here are strategies to enhance the yield of the mono-protected product:
-
Stoichiometric Control: While seemingly straightforward, precisely controlling the stoichiometry to a 1:1 ratio of diamine to protecting group is often insufficient due to the similar reactivity of the two amino groups.
-
In Situ Mono-Protonation: A highly effective strategy is to block one of the amino groups by converting it into an ammonium salt.[8][9] The protonated amino group is no longer nucleophilic and will not react with the Cbz-reagent.
-
Method: Add one equivalent of a strong acid (like HCl) to the diamine solution before introducing the Cbz-reagent. The HCl can be generated in situ from reagents like trimethylsilyl chloride (TMSCl) or thionyl chloride (SOCl₂), which are often easier to handle than gaseous HCl.
-
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as stoichiometry, reaction time, and temperature, which can significantly improve the selectivity for mono-protection.[8][10]
-
Use of a Large Excess of the Diamine: While not always practical for valuable diamines, using a large excess of the starting diamine can statistically favor mono-protection. The unreacted diamine can potentially be recovered and recycled.
Table 1: Comparison of Methods for Selective Mono-Protection
| Method | Advantages | Disadvantages | Typical Yields |
| Stoichiometric Control | Simple to set up. | Often poor selectivity, leading to mixtures. | Highly variable, often <50% |
| In Situ Mono-Protonation | High selectivity, good yields.[9] | Requires an additional reagent and careful pH control during work-up. | 70-90%[9][11] |
| Flow Chemistry | Excellent control over reaction parameters, high selectivity and productivity.[10] | Requires specialized equipment. | 45-91%[10] |
| Excess Diamine | Can be effective for simple diamines. | Not cost-effective for expensive starting materials, requires separation of excess diamine. | ~40% |
Problem 3: Difficulty in Purifying this compound
Question: I am struggling to separate the desired mono-protected product from the starting diamine and the di-protected byproduct. What are the recommended purification strategies?
Answer:
The purification of N-mono-protected diamines can be challenging due to the similar polarities of the starting material, product, and di-protected byproduct. A combination of techniques is often necessary.
-
Acid-Base Extraction: This is a crucial first step to separate the basic starting diamine from the less basic mono-protected product and the neutral di-protected byproduct.
-
After the reaction, quench with an aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). The mono- and di-protected products will be in the organic layer.
-
To remove unreacted diamine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated diamine will move to the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Column Chromatography: This is the most common method for separating the mono- and di-protected products.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane) is often effective. The less polar di-protected product will elute first, followed by the more polar mono-protected product. Careful optimization of the solvent system is key.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material.
-
Common solvent systems for carbamates include ethyl acetate/hexane or tert-butyl methyl ether.[2]
-
Workflow for Purification
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the synthesis?
A1: The most critical parameters are:
-
Stoichiometry: Precise control of the molar ratio of cis-1,2-diaminocyclohexane to the Cbz-protecting agent is essential, especially when not using a selectivity-enhancing method like mono-protonation.
-
Temperature: Maintain the recommended temperature to ensure a good reaction rate while minimizing side reactions and decomposition.[6]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times.
-
Purity of Reagents and Solvents: Use high-purity, anhydrous solvents and fresh reagents to avoid side reactions and ensure reproducibility.
Q2: What are the common side reactions, and how can they be minimized?
A2: The most common side reaction is the formation of the di-Cbz-protected diaminocyclohexane. As discussed in the troubleshooting section, this can be minimized by using the in situ mono-protonation strategy or flow chemistry. Another potential side reaction is the formation of N-benzyl-protected tertiary amines if there is an insufficient hydrogen source during deprotection, though this is not a concern during the protection step itself.[12] During the protection step with Cbz-Cl, the formation of ureas can occur if the reaction is exposed to water.
Q3: How can I effectively monitor the progress of the reaction?
A3:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the consumption of the starting material and the formation of the product and byproducts. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation between the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information about the reaction mixture, including the molecular weights of the components, which helps in confirming the identity of the product and byproducts.
Q4: What are the recommended methods for characterizing the final product?
A4: The structure and purity of this compound should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure and assessing the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the carbamate group.
-
Chiral High-Performance Liquid Chromatography (HPLC): If the synthesis starts from an enantiomerically pure diamine, chiral HPLC can be used to confirm the enantiomeric purity of the final product.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions should be taken:
-
cis-1,2-Diaminocyclohexane: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[13][14]
-
Benzyl Chloroformate: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.
-
Solvents: Many organic solvents are flammable and have associated health risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a properly functioning chemical fume hood.
References
-
Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from [Link]
-
PubMed. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. J Org Chem. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
ResearchGate. (2025). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
Digital Commons @ IWU. (2025). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). t-BUTYL CARBAMATE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ACS Publications. (n.d.). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
- Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
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Wikipedia. (n.d.). 1,2-Diaminocyclohexane. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Synthesis and Characterization of Monoprotected Symmetrical Poly(Ethylene Glycol) Diamine. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
NIH. (2014). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. PMC. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Benzyl (cis-2-aminocyclohexyl)carbamate
In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety. Benzyl (cis-2-aminocyclohexyl)carbamate is a critical intermediate, serving as a precursor for sophisticated chiral ligands and catalysts.[1] Its defined cis stereochemistry is paramount. Consequently, a robust analytical method to confirm both its chemical and stereoisomeric purity is indispensable.
This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) approaches for the comprehensive purity assessment of this compound. We will first explore a foundational reverse-phase method suitable for initial purity screening and then present an optimized normal-phase chiral method designed for the critical separation of stereoisomers. This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.
The Analytical Challenge: Beyond Chemical Purity
The primary analytical challenge with this compound lies in its isomeric complexity. A comprehensive purity analysis must unequivocally distinguish the target cis-isomer from:
-
Process-Related Impurities: Residual starting materials and by-products from synthesis.
-
The trans-Diastereomer: Benzyl (trans-2-aminocyclohexyl)carbamate, a common impurity arising from non-stereospecific synthesis.
-
The Enantiomer: The mirror image of the desired cis-isomer.
A failure to resolve these isomers can lead to the development of catalysts with poor enantioselectivity or, in a therapeutic context, unpredictable pharmacological outcomes. Therefore, the analytical method must be both chemo- and stereo-selective.
Method Comparison: Reverse-Phase vs. Normal-Phase Chiral HPLC
A logical approach to method development involves first assessing the overall chemical purity before tackling the more complex separation of isomers.[2]
| Feature | Method A: Reverse-Phase (Scouting Method) | Method B: Normal-Phase Chiral (Optimized Method) |
| Primary Objective | General chemical purity assessment (achiral). | Separation of diastereomers (cis/trans) and enantiomers. |
| Stationary Phase | C18 (Octadecyl Silane) | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water) | Non-polar (e.g., Hexane/Isopropanol) |
| Key Advantage | Broad applicability, good for initial screening of polar and non-polar impurities. | High stereoselectivity, capable of resolving all critical isomers. |
| Key Limitation | Unlikely to separate diastereomers or enantiomers. | May not be optimal for all process-related impurities; requires specific, more expensive columns. |
Method A: Reverse-Phase HPLC for General Purity
Reverse-phase HPLC is the workhorse of pharmaceutical analysis, ideal for a first-pass assessment of purity.[3][4] This method effectively separates compounds based on their hydrophobicity.
Experimental Protocol: Method A
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 1 mg/mL.
Rationale and Expected Outcome
The C18 stationary phase provides a non-polar environment, retaining the benzyl carbamate. The gradient elution ensures that impurities with a wide range of polarities are eluted and detected. The acidic modifier (TFA) helps to ensure good peak shape for the basic amine functionality.
Expected Performance: This method is expected to provide a sharp peak for the main component and separate it from more polar or less polar process-related impurities. However, it will not resolve the cis and trans diastereomers, nor will it separate the enantiomers, which will co-elute as a single peak.
Method B: Optimized Normal-Phase Chiral HPLC
To address the critical need for stereoisomeric separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including amines and their derivatives.[5] Normal-phase chromatography is often preferred for isomer separations as it can offer unique selectivity based on subtle differences in the spatial arrangement of polar functional groups.[6][7]
Experimental Protocol: Method B
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in the mobile phase to a concentration of 1 mg/mL.
Causality Behind Experimental Choices
-
Chiral Stationary Phase: The amylose-based CSP creates a chiral environment through its helical polymer structure. The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions. Enantiomers fit differently into these chiral grooves, leading to different retention times.
-
Mobile Phase: A non-polar mobile phase (n-Hexane) with a polar modifier (Isopropanol) is used. The competition for polar interaction sites on the stationary phase between the analyte and the alcohol modifier is the basis for separation. Adjusting the alcohol percentage is the primary way to optimize resolution and retention time.
-
Additive: The basic additive, Diethylamine (DEA), is crucial. It acts as a competing base to minimize strong, non-specific interactions between the free amine of the analyte and residual acidic silanol groups on the silica support of the CSP. This results in significantly improved peak shape and efficiency.
Hypothetical Comparative Data
| Parameter | Method A (Reverse-Phase) | Method B (Normal-Phase Chiral) |
| Resolution (cis vs. trans) | 0.0 (Co-elution) | > 2.0 |
| Resolution (cis-enantiomers) | 0.0 (Co-elution) | > 1.8 |
| Tailing Factor (Main Peak) | ~ 1.2 | ~ 1.1 |
| Analysis Time | ~ 25 min | ~ 15 min |
This data illustrates that while Method A can indicate overall purity, only Method B can confirm the stereoisomeric integrity of the compound.
Visualizing the Workflow
A structured approach is essential for developing and implementing a robust purity analysis method.
Caption: Workflow for the development and application of an HPLC method for purity analysis.
Logical Relationships in Method Optimization
The process of optimizing the chiral separation involves systematically adjusting parameters to achieve baseline resolution of all critical peaks.
Caption: Decision tree for optimizing the chiral HPLC separation method.
Conclusion
For a molecule like this compound, where stereochemistry dictates function, a single achiral HPLC analysis is insufficient. While a standard reverse-phase method (Method A) is a valuable tool for an initial assessment of overall chemical purity, it is blind to the critical stereoisomeric impurities.
The optimized normal-phase chiral method (Method B) is indispensable for a complete purity profile. It provides the necessary selectivity to resolve the desired cis-isomer from its trans-diastereomer and its enantiomer, thereby ensuring the quality and suitability of this key synthetic intermediate. The adoption of a dual-methodology approach—using reverse-phase for general screening and normal-phase chiral for definitive stereoisomeric analysis—represents a robust and scientifically sound strategy for quality control in a drug development setting.
References
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Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
Li, Z., & Wu, D. (1997). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Se Pu, 15(5), 442-444. Retrieved from [Link]
-
Lawrence, J. F. (1977). Reverse-phase liquid chromatographic behavior of some carbamate and urea pesticides. Journal of Agricultural and Food Chemistry, 25(1), 211-212. Retrieved from [Link]
-
Abidin, Z. Z., & Hayyan, M. (2016). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Oriental Journal of Chemistry, 32(1), 357-364. Retrieved from [Link]
-
Guesmi, A., et al. (2019). Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. Journal of Liquid Chromatography & Related Technologies, 42(1-2), 1-8. Retrieved from [Link]
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Van der Veken, P. (2012). Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. University of New Orleans Theses and Dissertations. 1500. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,4-Diaminocyclohexane on Newcrom R1 HPLC column. Retrieved from [Link]
-
Gao, C. Z., et al. (2012). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Journal of Chemical Research, 2012(1), 51-53. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Periasamy, M., Dalai, M., & Padmaja, M. (2010). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Journal of Chemical Sciences, 122(4), 561-569. Retrieved from [Link]
-
Periasamy, M., Dalai, M., & Padmaja, M. (2010). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Sci-Hub. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
GL Sciences. (n.d.). Normal Phase Columns. Retrieved from [Link]
-
Letter, W. (2019). Answer to "How to separate isomers by Normal phase HPLC?". ResearchGate. Retrieved from [Link]
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Validating stereochemistry of Benzyl (cis-2-aminocyclohexyl)carbamate using X-ray crystallography
A Comparative Guide to the Stereochemical Validation of Benzyl (cis-2-aminocyclohexyl)carbamate
Introduction: The Imperative of Stereochemical Integrity in Pharmaceutical Development
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of biological activity. Receptors, enzymes, and other biological targets are inherently chiral, leading to often profound differences in the pharmacological and toxicological profiles of a drug's stereoisomers.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the thorough characterization of stereoisomers, requiring that the absolute stereochemistry of chiral compounds be unequivocally established early in the development pipeline.[2][3]
This guide focuses on this compound, a valuable chiral building block used in the synthesis of catalysts and complex pharmaceutical agents.[4] The specific cis arrangement of the amino and carbamate groups on the cyclohexane ring creates a distinct geometric constraint that is critical to its function.[4] Validating this cis relative stereochemistry, along with the absolute configuration of its two chiral centers, is paramount.
While multiple analytical techniques can provide stereochemical information, single-crystal X-ray crystallography (SCXRD) remains the gold standard for its ability to deliver an unambiguous three-dimensional molecular structure.[5][6] This guide provides an in-depth comparison of SCXRD with alternative spectroscopic and chromatographic methods, offering field-proven insights to guide researchers in selecting the most appropriate validation strategy.
The Definitive Method: Single-Crystal X-ray Crystallography (SCXRD)
X-ray crystallography is the most powerful and direct method for determining the atomic and molecular structure of a compound in the solid state.[6][7] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and, crucially, both relative and absolute stereochemistry can be determined with unparalleled accuracy.[8][9][10]
The Causality Behind the Technique: From Diffraction to Structure
The technique is founded on the principle of X-ray diffraction. When a beam of monochromatic X-rays strikes a highly ordered single crystal, the X-rays are scattered by the electrons of the atoms within the crystal lattice.[9] Due to the periodic arrangement of atoms, the scattered waves interfere with one another constructively in specific directions, producing a unique diffraction pattern of spots (reflections).[11] The angles and intensities of these diffracted beams are measured, and this data is used to mathematically reconstruct a three-dimensional model of the electron density within the crystal's unit cell.[8][11]
For determining absolute configuration (i.e., distinguishing between enantiomers), the phenomenon of anomalous dispersion is key.[12] When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes a complex number, leading to small but measurable differences in the intensities of specific reflection pairs (Bijvoet pairs).[12] Analysis of these differences allows for the unambiguous assignment of the absolute stereochemistry, often quantified by the Flack parameter, where a value near zero confirms the correct enantiomer has been modeled.[7]
Experimental Protocol: A Self-Validating Workflow for this compound
-
Step 1: Crystal Growth (The Rate-Limiting Step)
-
Objective: To obtain a single, high-quality crystal of this compound, typically >0.1 mm in all dimensions, free of significant defects. This is often the most challenging step.[7]
-
Methodology:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or acetone/hexane).
-
Employ a slow crystallization technique. The most common method is slow evaporation of the solvent in a loosely covered vial.
-
Alternatively, vapor diffusion (placing the solution vial inside a larger sealed chamber containing an anti-solvent) or slow cooling of a saturated solution can be used.
-
-
Expert Insight: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal. Screening a wide range of solvents is often necessary. The presence of the benzyl and cyclohexyl groups suggests that moderately polar solvents may be effective.
-
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount the crystal and collect a complete, high-quality diffraction dataset.
-
Methodology:
-
Select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
The mounted crystal is placed in the X-ray diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.[13]
-
A full data collection strategy is then executed, rotating the crystal through a range of angles to measure the intensities of thousands of unique reflections.[11]
-
-
-
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data and build an atomic model of the molecule.
-
Methodology:
-
The collected data is processed to correct for experimental factors and integrate the reflection intensities.
-
The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.
-
An initial atomic model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
-
Step 4: Stereochemical Validation
-
Objective: To confirm the cis relative stereochemistry and determine the absolute configuration.
-
Methodology:
-
Relative Stereochemistry: The refined structure is visually inspected. For this compound, the C-N bonds of the amino and carbamate groups will be on the same side of the cyclohexane ring. Bond angles and torsion angles are analyzed to confirm the chair conformation and the axial/equatorial positions of the substituents.[4]
-
Absolute Configuration: The Flack parameter is calculated from the diffraction data.[7] A value close to 0 with a small standard uncertainty provides high confidence in the assigned absolute configuration.
-
-
Alternative and Complementary Validation Techniques
While SCXRD is definitive, it is not always feasible, primarily due to the challenge of growing suitable crystals.[14] Therefore, other techniques are essential tools in the chemist's arsenal, providing complementary and often more readily obtainable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating molecular structure in solution, which is often more biologically relevant than the solid state.[15] For stereochemical analysis, specific NMR experiments can determine the relative configuration of stereocenters.
The Causality Behind the Technique: Through-Space Correlations
To confirm the cis relationship in this compound, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is ideal. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. In the chair conformation of a cis-1,2-disubstituted cyclohexane, one substituent is axial and one is equatorial.[4] The proton on the carbon bearing the axial substituent (H-axial) will be in close proximity to the proton on the carbon with the equatorial substituent (H-equatorial). A cross-peak between these two protons in a NOESY spectrum provides strong evidence for their cis relationship.
Experimental Protocol: NOESY for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of the high-purity compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.
-
Perform a 2D NOESY experiment. A key parameter is the "mixing time," which needs to be optimized (typically 300-800 ms) to allow for the buildup of NOE signals.
-
-
Data Analysis:
-
Process the 2D data to generate the NOESY spectrum.
-
Identify the signals for the two protons attached to the stereocenters (C1 and C2 of the cyclohexane ring).
-
Look for a cross-peak connecting these two proton signals. The presence of this cross-peak indicates they are spatially close, confirming the cis configuration. The absence of this cross-peak would suggest a trans configuration.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is primarily a separatory technique, but it is indispensable for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. It cannot determine absolute configuration on its own but confirms the success of an asymmetric synthesis or chiral resolution.
The Causality Behind the Technique: Differential Interaction
The method relies on a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. These diastereomeric complexes have different interaction energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.
Experimental Protocol: Enantiomeric Purity Analysis
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a common starting point.
-
Method Development:
-
Dissolve a small amount of the racemic or enantioenriched sample in a suitable mobile phase solvent.
-
Screen different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) to achieve baseline separation of the two enantiomer peaks.
-
Optimize flow rate and temperature to improve resolution and peak shape.
-
-
Quantification:
-
Inject the sample of interest.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
-
Head-to-Head Comparison of Validation Techniques
The choice of technique depends on the specific question being asked, the sample availability, and the stage of drug development. The following table provides a comparative summary.
| Parameter | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy (NOESY) | Chiral HPLC |
| Primary Information | Definitive 3D Structure: - Absolute Configuration- Relative Configuration- Conformation | Relative Configuration: - Through-space proximity of atoms in solution | Enantiomeric Purity: - Ratio of enantiomers |
| Sample Requirement | High-quality single crystal (>0.1 mm) | 5-10 mg dissolved sample, high purity required | Micrograms dissolved, racemate needed for method dev. |
| Sample State | Solid (Crystalline) | Solution | Solution |
| Destructive? | No, crystal is typically recoverable | No | Yes (sample is consumed) |
| Throughput | Low (crystal growth can take days to weeks) | High (hours per sample) | High (minutes per sample once method is developed) |
| Key Limitation | Requires a suitable single crystal. [14] | Does not directly provide absolute configuration (requires chiral derivatizing agents). | Does not provide structural information (relative or absolute configuration). |
| Trustworthiness | Unambiguous and considered the "gold standard" proof.[5] | High confidence for relative stereochemistry; interpretation required. | High confidence for quantitative purity analysis. |
A Unified Strategy for Stereochemical Validation
For a comprehensive and robust validation of this compound, a multi-technique approach is recommended. This workflow ensures that all aspects of the molecule's stereochemistry are confirmed with orthogonal methods, providing a self-validating system that meets the highest standards of scientific and regulatory rigor.
This logical progression leverages the speed and solution-state relevance of NMR to first confirm the desired cis diastereomer has been synthesized. Chiral HPLC then provides the critical quantitative data on enantiomeric purity. Finally, SCXRD serves as the ultimate, definitive confirmation of both relative and absolute stereochemistry, providing the unimpeachable evidence required for regulatory submissions and high-impact publications. Should crystallization fail, advanced chiroptical methods like Vibrational Circular Dichroism (VCD) offer a powerful alternative for determining absolute configuration in solution.[14][16]
Conclusion
The stereochemical validation of a pharmaceutical building block like this compound is a multi-faceted challenge that demands a rigorous, evidence-based approach. While NMR and chiral HPLC provide essential and often more rapid insights into relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography remains the unparalleled gold standard for its ability to deliver a direct and unambiguous visualization of the complete three-dimensional molecular structure. By understanding the principles, protocols, and limitations of each technique, researchers can design a comprehensive validation strategy that ensures the stereochemical integrity of their molecules, thereby upholding the highest standards of scientific quality and supporting the development of safe and effective medicines.
References
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Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 696-713. [Link]
-
Méndez-Ardoy, A., et al. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 26(11), 3322. [Link]
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Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]
-
DeGois, J. A., & Lovell, T. (2014). Regulatory Considerations in Drug Development of Stereoisomers. ResearchGate. [Link]
-
Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]
-
Tormena, C. F. (2010). Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton ePrints. [Link]
-
Jones, P. G. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 958, 237-251. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
-
Smith, S. W., & Hayward, J. J. (2016). The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). X-ray crystallography and chirality: understanding the limitations. ResearchGate. [Link]
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Unknown Author. Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
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Wikipedia. X-ray crystallography. [Link]
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Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
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Seebach, D., & Dunitz, J. D. (1991). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereochemistry of Organic Compounds. [Link]
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Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
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Meyer, H., et al. (2008). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses, 85, 287. [Link]
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Carleton College. Single-crystal X-ray Diffraction. [Link]
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Foxman, B. M., & Tanski, J. M. (2007). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Remote Access. Journal of Chemical Education, 84(6), 996. [Link]
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Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
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Perles, J. (Ed.). (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]
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A Tale of Two Isomers: A Comparative Guide to cis- and trans-Diaminocyclohexane Ligands in Catalysis
Abstract
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged scaffolds, 1,2-diaminocyclohexane (DACH) has proven to be a versatile and highly effective building block. However, the catalytic community has predominantly focused on the C₂-symmetric trans-isomer, leaving its Cₛ-symmetric cis-counterpart largely in the shadows. This guide provides an in-depth, objective comparison of cis- and trans-DACH ligands in catalysis, supported by experimental data. We will delve into the fundamental structural differences, their impact on catalytic performance across various reactions, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The DACH Ligand Family
1,2-Diaminocyclohexane (DACH) is a chiral diamine that has become a cornerstone in the development of ligands for asymmetric catalysis. Its rigid cyclohexane backbone pre-organizes the coordinating amino groups, which can be readily derivatized to fine-tune the steric and electronic properties of the resulting catalyst. The most commonly employed isomer is the trans-1,2-DACH, which exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-DACH.[1] The cis-1,2-DACH isomer, on the other hand, is a meso compound. The distinct symmetries of these isomers, C₂ for trans and Cₛ for cis, lead to fundamentally different coordination geometries and, consequently, divergent catalytic behaviors. While ligands derived from trans-1,2-DACH are ubiquitous and have been instrumental in the development of highly successful catalysts, such as those used in Jacobsen's epoxidation and Trost's asymmetric allylic alkylation, the exploration of cis-1,2-DACH derivatives in catalysis is significantly less common.[2][3]
Structural and Stereochemical Divergence
The catalytic performance of DACH-based ligands is intrinsically linked to their three-dimensional structure. The cyclohexane ring in both isomers adopts a chair conformation to minimize steric strain.
-
trans-1,2-DACH: In the most stable conformation, the two amino groups occupy equatorial positions, leading to a C₂-symmetric structure. This arrangement provides a well-defined and predictable chiral environment around the metal center.
-
cis-1,2-DACH: In its chair conformation, one amino group is in an axial position while the other is equatorial. This results in a Cₛ-symmetric molecule with a plane of symmetry passing through the C1-C2 bond.
This fundamental difference in symmetry and the spatial orientation of the coordinating groups is the primary determinant of the differing catalytic outcomes observed with these two isomers.
Caption: Chair conformations of trans- and cis-1,2-diaminocyclohexane.
Comparative Catalytic Performance
The true measure of a ligand's utility lies in its performance in catalytic reactions. Below, we compare the efficacy of cis- and trans-DACH-derived catalysts in several key asymmetric transformations.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation of ketones and imines is a powerful tool for the synthesis of chiral alcohols and amines. Ruthenium complexes bearing N-tosylated DACH ligands are among the most effective catalysts for this transformation. While trans-TsDACH-Ru catalysts are well-established and highly efficient, studies on their cis-counterparts are limited. A study on newly designed and synthesized conformationally locked cis-DACH based ligands found them to be less suitable for asymmetric transfer hydrogenation, with only a few examples catalyzing the reaction and only one providing a decent enantioselectivity.[4] In contrast, manganese complexes with both cis- and trans-DACH have been studied, with the cis-isomer providing moderate enantioselectivity (73% ee) for the reduction of acetophenone.[5]
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric variants is of great interest. In a study evaluating a library of conformationally locked cis-1,2-DACH derived secondary diamine ligands, a range of catalytic activities and enantioselectivities were observed in the asymmetric Henry reaction, demonstrating their potential in this transformation.[4] This suggests that for certain reactions, the unique geometry of cis-DACH can be beneficial.
Ring-Opening Polymerization (ROP)
A direct comparison of cis- and trans-DACH-based bifunctional squaramide organocatalysts in the ring-opening polymerization of asymmetrically substituted glycolides revealed a clear superiority of the trans-isomers.[6]
Table 1: Comparison of trans- vs. cis-DACH Squaramide Catalysts in the ROP of Isobutyl Glycolide (IBG)[6]
| Catalyst Isomer | Molecular Weight (Mₙ, g/mol ) | Conversion (%) | Polydispersity (PDI) |
| trans | 6640 | 97 | 1.16 |
| cis | 2200 | 88 | 1.24 |
The experimental data clearly indicates that the trans-DACH based catalysts led to significantly higher molecular weight polymers and higher conversions compared to their cis-counterparts under identical conditions.[6] 1H NMR titration analyses showed that the monomer interacts more effectively with the trans-catalyst, likely due to a more favorable proximity for the ring-opening step.[6]
Mechanistic Insights: The Role of Symmetry and Conformation
The observed differences in catalytic performance can be attributed to the distinct ways in which the cis and trans ligands orchestrate the arrangement of the substrate and reagents around the catalytic center.
Caption: Logical workflow of stereocontrol for trans- vs. cis-DACH ligands.
The C₂ symmetry of trans-DACH ligands creates a chiral pocket where two quadrants are effectively blocked, leaving two quadrants open for substrate approach. This leads to a highly organized transition state and generally results in high levels of enantioselectivity. In contrast, the Cₛ symmetry of cis-DACH ligands results in a less defined chiral environment, which can lead to multiple competing transition states and, consequently, lower enantioselectivity. However, the unique axial-equatorial arrangement of the coordinating groups in cis-DACH can, in some cases, offer unforeseen benefits in terms of reactivity or selectivity for specific substrates.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
The following is a representative protocol for the asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction. While a direct comparative study with a detailed protocol for both isomers is scarce, this protocol for a trans-DACH derivative highlights the typical experimental setup. Researchers interested in evaluating a cis-DACH catalyst would follow a similar procedure, substituting the trans-ligand with its cis-counterpart.
Objective: To synthesize (R)-1-phenylethanol from acetophenone via asymmetric transfer hydrogenation using a Ru-catalyst derived from (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine (a functional analogue of TsDACH).
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol). Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
Reaction Setup: To the catalyst solution, add the formic acid/triethylamine azeotrope (2 mL).
-
Substrate Addition: Add acetophenone (1 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 28 °C for the specified time (e.g., 4-24 hours), monitoring the progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with water (10 mL). Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Self-Validation: The success of this protocol is validated by achieving high conversion and high enantioselectivity, consistent with literature values for this class of catalysts. A successful reaction should yield (R)-1-phenylethanol with an ee >95%. When comparing with a cis-DACH derived catalyst, this protocol provides a robust baseline for evaluating its performance under identical conditions.
Conclusion and Future Outlook
The extensive body of research overwhelmingly supports the superiority of trans-1,2-diaminocyclohexane as a chiral ligand scaffold in a wide array of asymmetric catalytic reactions. Its C₂ symmetry provides a reliable and highly effective platform for inducing chirality. However, the underdog, cis-1,2-DACH, should not be entirely dismissed. The limited studies on this isomer suggest that its unique Cₛ-symmetric geometry may offer advantages in specific applications, as hinted at in the Henry reaction.
For researchers and drug development professionals, trans-DACH derivatives remain the go-to choice for predictable and high enantioselectivity. The development of novel, conformationally rigidified cis-DACH ligands could unlock new catalytic potential and warrants further investigation. The future of DACH ligand design may lie not in a simple cis versus trans debate, but in the intelligent application of both isomers to solve specific synthetic challenges.
References
- North, M., & Belokon, Y. (1999). Asymmetric benzylation of alanine enolate.
-
Van der Ende, M. (2018). Exploration of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands in Asymmetric Synthesis. (Doctoral dissertation, University of South Florida). [Link]
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Zhang, J., et al. (2024). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 14(1), 1-8. [Link]
- Wojaczynska, E., & Wojaczynski, J. (2020).
- Wang, X., et al. (2012). trans-1,2-Diaminocyclohexane mesoporous silica for asymmetric catalysis: enhancement of chirality through confinement space by the plug effect.
- Yoon, T. P., & Jacobsen, E. N. (2003).
- Larrow, J. F., & Jacobsen, E. N. (1998). Asymmetric catalysis in the synthesis of pharmaceuticals. Topics in Organometallic Chemistry, 1, 123-152.
- Gawronski, J., & Wascinska, N. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 27(19), 6529.
- Hruszkiewicz, F. T., et al. (2019). Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics, 38(17), 3326-3333.
-
Scholarly Commons. (2018). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]
- Van der Pijl, F., et al. (2017). Conformationally locked cis-1,2-diaminocyclohexane-based axially chiral ligands for asymmetric catalysis. Chemistry–A European Journal, 23(52), 12761-12765.
- Kumar, A., & Sharma, G. (2018).
-
Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. [Link]
-
Uyar, T., et al. (2023). trans- and cis-DACH-Based Bifunctional Squaramides Catalyzed Ring-Opening Polymerizations of Asymmetric Substituted Glycolides. Macromolecules, 56(12), 4636-4649. [Link]
- Liu, W., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR protocols, 4(3), 102469.
- Rawajfeh, R. S., et al. (2020). SYNTHESIS, X-RAY STRUCTURES, AND ANTICANCER ACTIVITY OF Co(II), Cu(II), Ni(II), AND Pd(II) COMPLEXES WITH A SALEN LIGAND DERIVED FROM TRANS-1,2-DIAMINOCYCLOHEXANE. Journal of Structural Chemistry, 61(12), 1937-1945.
- Pellissier, H. (2024). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. Synthesis, 56(18), 2747-2885.
- Natile, G., et al. (2002). Chiral discrimination in the formation reaction and at equilibrium for N,N,N′,N′-tetramethyl-1,2-diaminocyclohexane–PtG2 complexes. Dalton Transactions, (13), 2823-2830.
- ChemInform. (2010). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. ChemInform, 41(11).
- Ros, A., et al. (2021). A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands. Catalysis Science & Technology, 11(4), 1449-1462.
- de Souza, A. L. F., et al. (2010). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Journal of the Brazilian Chemical Society, 21, 431-435.
- Singleton, D. A., et al. (2003). Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. Journal of the American Chemical Society, 125(5), 1319-1328.
- Ros, A., et al. (2021). A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands. Catalysis Science & Technology, 11(4), 1449-1462.
- J. Org. & Pharm. Chem. (2024). Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 26(1), 1-10.
- Danishefsky, S. J., et al. (2009). Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. The Journal of organic chemistry, 74(15), 5260-5275.
- Jørgensen, K. A., et al. (2018). A Direct Organocatalytic Enantioselective Route to Functionalized trans-Diels-Alder Products Having the Norcarane Scaffold.
Sources
A Strategic Guide to Amine Protection: Benzyl (cis-2-aminocyclohexyl)carbamate vs. its Boc-Protected Analog
For researchers navigating the complexities of multi-step organic synthesis, the choice of a protecting group is a critical decision that dictates reaction pathways, influences yields, and ultimately determines the feasibility of a synthetic route. The cis-1,2-diaminocyclohexane scaffold is a privileged structure, serving as a foundational chiral building block for developing advanced catalysts, ligands, and pharmaceutical agents.[1][2][3] Protecting one of its amino groups regioselectively is a common entry point for further functionalization. This guide provides an in-depth comparison of two of the most ubiquitous amine protecting groups as applied to this scaffold: the Carboxybenzyl (Cbz) group, yielding Benzyl (cis-2-aminocyclohexyl)carbamate, and the tert-Butoxycarbonyl (Boc) group, yielding its corresponding analog.
This analysis moves beyond a simple catalog of reagents to explore the causality behind experimental choices, empowering you to select the optimal protecting group for your specific synthetic challenge.
The Contenders: A Structural Overview
At their core, both molecules are carbamates derived from cis-1,2-diaminocyclohexane. The key differentiator is the substituent on the carbonyl oxygen, which dictates the molecule's stability and the conditions required for its removal.
Caption: Workflow illustrating the orthogonal deprotection of Cbz and Boc groups.
Validated Experimental Protocols
Trustworthiness in synthesis relies on robust and reproducible protocols. The following are self-validating, standard procedures for the deprotection of each carbamate.
Protocol 1: Boc Deprotection via Acidolysis
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
Boc-(cis-2-aminocyclohexyl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling (Optional but Recommended): Cool the solution to 0 °C using an ice-water bath. This helps to control any exotherm and minimize potential side reactions.
-
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common reagent mixture is 25-50% TFA in DCM (v/v). [4]4. Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.
-
Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in an organic solvent like ethyl acetate.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the organic layer until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected cis-1,2-diaminocyclohexane as its free base.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or cylinder)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 eq) in a suitable solvent (MeOH or EtOAc are common choices) in a heavy-walled reaction flask.
-
Inerting: Add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). Seal the flask and purge the system with an inert gas like nitrogen or argon.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this vacuum/H₂ cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction vigorously at room temperature under a positive pressure of H₂ (e.g., from the balloon). Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-16 hours. The disappearance of the starting material and the appearance of a new, more polar spot (the free amine) on the TLC plate indicates progress.
-
Filtration: Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it solvent-wet.
-
Isolation: Rinse the filter cake thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected cis-1,2-diaminocyclohexane.
Expert Summary & Recommendations
The choice between this compound and its Boc-protected analog is a classic strategic decision in organic synthesis. [5]
-
Choose Cbz-protection when your synthetic route involves acidic conditions or when you require a robust protecting group that can withstand multiple synthetic steps before its removal under mild, neutral hydrogenolysis. It is the preferred choice for substrates containing acid-labile functionalities.
-
Choose Boc-protection when your molecule is stable to acid and the overall strategy benefits from a simple, clean deprotection step using volatile reagents. It is particularly advantageous when other functionalities in the molecule are sensitive to reduction (e.g., alkenes, alkynes, or other Cbz groups).
Ultimately, a deep understanding of the stability, orthogonality, and cleavage mechanisms of these two protecting groups is essential for the rational design and successful execution of complex synthetic endeavors. [6]
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link]
-
Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]
-
PubMed. (2009). Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part II: exploration of 6-6 fused rings as alternative S1 moieties. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 1,2-Diaminocyclohexane: From Industrial Resins to Chemical Synthesis. Retrieved from [Link]
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- 3. Design, synthesis, and SAR of cis-1,2-diaminocyclohexane derivatives as potent factor Xa inhibitors. Part II: exploration of 6-6 fused rings as alternative S1 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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A Comparative Guide to Enantiomeric Excess Determination of Benzyl (cis-2-aminocyclohexyl)carbamate Derivatives
For researchers, medicinal chemists, and process development scientists, the precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development. The stereochemical purity of a drug candidate, such as a derivative of Benzyl (cis-2-aminocyclohexyl)carbamate, can profoundly influence its pharmacological activity, pharmacokinetic profile, and potential for adverse effects. This guide provides an in-depth comparison of established analytical methodologies for the robust determination of enantiomeric excess in this important class of chiral building blocks. We will delve into the mechanistic underpinnings of each technique, present comparative data, and provide detailed, field-proven experimental protocols.
The Criticality of Stereochemical Purity in Drug Development
This compound and its analogues are valuable chiral synthons, often employed in the construction of complex molecular architectures with specific three-dimensional arrangements. The cis-1,2-diaminocyclohexane scaffold provides a conformationally constrained backbone, making it a privileged structure in the design of chiral ligands for asymmetric catalysis and as a core component of therapeutic agents. As regulatory bodies increasingly mandate the development of single-enantiomer drugs, the ability to accurately and reliably quantify enantiomeric purity is not merely an analytical task but a critical component of the drug development pipeline.
This guide will compare and contrast the three most powerful techniques for determining the enantiomeric excess of this compound derivatives:
-
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)
-
Gas Chromatography (GC) on Chiral Capillary Columns
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliaries
Each method will be evaluated based on its principles of separation, sample preparation requirements, sensitivity, accuracy, and throughput, providing the necessary insights to select the most appropriate technique for a given research or quality control objective.
Comparative Analysis of Methodologies
The choice of analytical technique is dictated by a multitude of factors including the physicochemical properties of the analyte, the required level of precision, and available instrumentation. Below is a comparative overview of the primary methods for determining the enantiomeric excess of this compound derivatives.
| Method | Principle | Sample Preparation | Advantages | Disadvantages |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Minimal; dissolution in a suitable solvent. | - Direct analysis without derivatization- High accuracy and precision- Well-established and robust methods | - Cost of chiral columns- Method development can be time-consuming- May require sensitive detectors if analyte lacks a strong chromophore |
| Chiral HPLC (Indirect) | Derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column. | Derivatization step required. | - Utilizes standard achiral columns- Can enhance detection by introducing a chromophore | - Derivatization can be complex and may introduce analytical errors- Potential for kinetic resolution leading to inaccurate results |
| Chiral GC (Indirect) | Derivatization to increase volatility and formation of diastereomers, followed by separation on a chiral capillary column. | Derivatization is necessary. | - High resolution and efficiency- High sensitivity, especially with Mass Spectrometry (MS) detection | - Not suitable for non-volatile or thermally labile compounds- Derivatization can be a source of error |
| Chiral NMR Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers. | Dissolution with a chiral auxiliary. | - Rapid analysis- Provides structural information- Non-destructive (with CSAs) | - Lower sensitivity compared to chromatographic methods- Requires higher sample concentrations- Peak overlap can complicate quantification |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for the enantiomeric separation of pharmaceutical compounds due to its versatility and high accuracy.[1] For this compound derivatives, both direct and indirect approaches are viable.
The direct approach involves the use of a Chiral Stationary Phase (CSP) that creates a chiral environment, allowing for the differential interaction with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a broad range of chiral compounds, including amines and carbamates.
Experimental Protocol: Direct Chiral HPLC
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
-
Column Selection:
-
A polysaccharide-based chiral column is recommended. Initial screening should include columns such as:
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))
-
-
-
Mobile Phase Screening:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures with a small amount of an amine modifier (e.g., 0.1% diethylamine or butylamine) to improve peak shape. Start with a 90:10 (v/v) mixture and adjust the ratio to optimize resolution and retention time.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer (e.g., 0.1% formic acid or ammonium bicarbonate).
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (for the benzyl group)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
The indirect method involves the derivatization of the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., C18). A common CDA for primary and secondary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[2]
Experimental Protocol: Indirect Chiral HPLC with Marfey's Reagent
-
Derivatization Workflow:
-
Dissolve approximately 1 mg of the this compound derivative in 500 µL of acetone.
-
Add 1 mL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 200 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 2 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Instrumentation:
-
Standard HPLC system with a UV or DAD detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
-
Data Analysis:
-
Calculate the diastereomeric excess (% de) from the peak areas of the two diastereomers. The % de is equivalent to the % ee of the original sample.
-
Visualization of the Indirect HPLC Workflow
Caption: Workflow for indirect chiral HPLC analysis.
Gas Chromatography (GC)
Chiral GC is an excellent technique for the analysis of volatile and thermally stable compounds.[3][4] Since this compound derivatives are generally not sufficiently volatile for direct GC analysis, a derivatization step is required to both increase volatility and introduce a chiral center for separation on a chiral GC column.
Experimental Protocol: Chiral GC after Derivatization
-
Derivatization Workflow:
-
The free amino group of the analyte can be derivatized with a chiral reagent such as N-(trifluoroacetyl)-L-prolyl chloride (TFAP-Cl).
-
Dissolve approximately 1 mg of the analyte in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of TFAP-Cl and 1.5 equivalents of a non-chiral base (e.g., triethylamine).
-
Stir the reaction at room temperature for 1-2 hours.
-
Wash the reaction mixture with dilute acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and carefully evaporate the solvent.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Chirasil-Dex CB).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C) and ramp up to a final temperature (e.g., 250 °C) at a rate of 5-10 °C/min.
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the peak areas of the two diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[5] This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment, which results in separate NMR signals for the two enantiomers.
Experimental Protocol: Chiral NMR using a Chiral Solvating Agent
-
Reagent Selection:
-
A common chiral solvating agent for amines is (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal (e.g., a methine proton adjacent to one of the nitrogen atoms) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100
-
Visualization of the Chiral NMR Principle
Caption: Principle of ee determination by NMR with a chiral solvating agent.
Conclusion and Recommendations
The determination of enantiomeric excess for this compound derivatives is a critical analytical challenge that can be confidently addressed using several robust techniques.
-
Chiral HPLC stands out as the gold standard for its accuracy, precision, and the ability for direct analysis without derivatization, making it highly suitable for both research and quality control environments.
-
Chiral GC offers excellent resolution and sensitivity, particularly when coupled with a mass spectrometer, but is limited by the need for derivatization to ensure analyte volatility.
-
Chiral NMR Spectroscopy provides a rapid and non-destructive method for ee determination, which is particularly advantageous for high-throughput screening applications where speed is paramount.
References
-
Van Beek, C. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. University of the Pacific. [Link]
-
Sahu, S. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? ResearchGate. [Link]
-
Smith, J. et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Pop, A. et al. (2020). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules. [Link]
-
Gao, C. et al. (2014). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance. [Link]
-
Ghosh, K. et al. (2011). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Journal of Chemical Sciences. [Link]
-
Ghosh, K. & Sarkar, T. (2000). NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Saito, R., & Kidani, Y. (1976). PREPARATIVE SEPARATION OF CIS- AND TRANS-1,2-DIAMINOCYCLOHEXANE MIXTURE BY MEANS OF THE SELECTIVE NICKEL(II) COMPLEX FORMATION. Chemistry Letters. [Link]
-
Reddy, G. S. et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Ali, S. K. et al. (2017). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link]
-
Bull, J. (2014). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. University of Bath. [Link]
-
Wikipedia. trans-1,2-Diaminocyclohexane. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Ismail, O. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. [Link]
-
Li, S. & Li, L. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Dragna, J. M. et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry. [Link]
Sources
A Researcher's Guide to Chiral Ligands: Benchmarking New Frontiers Against the Established cis-Diaminocyclohexane Scaffold
In the pursuit of enantiomerically pure molecules, essential for pharmaceuticals and advanced materials, the field of asymmetric catalysis stands as a cornerstone. The efficacy of these reactions hinges on the design of the chiral ligand, a molecular architect that dictates the stereochemical outcome of a transformation. For decades, ligands derived from C₂-symmetric vicinal diamines, particularly those based on the 1,2-diaminocyclohexane (DACH) backbone, have served as reliable workhorses. The commercially available Benzyl (cis-2-aminocyclohexyl)carbamate provides a convenient entry point to the cis-DACH scaffold, a less-explored yet structurally intriguing relative of the more common trans-DACH.[1][2]
This guide provides an in-depth comparison of the performance of new-generation chiral ligands against the foundational cis-DACH scaffold. We will move beyond a simple listing of features to explore the causality behind experimental design, validate protocols, and ground our discussion in authoritative references. Our focus will be on a universally recognized benchmark reaction: the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin. This allows for an objective, data-driven evaluation of ligand performance, offering researchers and drug development professionals a clear guide to selecting the optimal molecular tool for their synthetic challenges.
The Benchmark: cis-1,2-Diaminocyclohexane Ligand Scaffold
The rigid cyclohexane backbone of the DACH framework provides a well-defined chiral environment, crucial for inducing high levels of stereocontrol.[1] this compound is a valuable precursor, offering a protected amine for selective functionalization and subsequent deprotection to reveal the cis-1,2-diaminocyclohexane core. This scaffold can be readily derivatized to generate a library of N,N'-disubstituted diamine ligands.
Synthetic Workflow: From Precursor to Ligand
The synthesis of a representative C₂-symmetric ligand from this compound involves a straightforward, two-step process. This modularity allows for the tuning of steric and electronic properties by varying the substituent (R group).
Caption: Synthetic route to a C₂-symmetric ligand from the benchmark precursor.
While ligands derived from the related trans-DACH scaffold have been extensively studied and successfully applied in various catalytic reactions, including asymmetric transfer hydrogenation, the cis-isomer remains significantly underrepresented in the literature for reactions like the direct asymmetric hydrogenation of enamides.[2][3] This presents both a challenge for direct benchmarking and an opportunity for new discovery. For this guide, we will establish the performance of state-of-the-art ligands in a standard reaction where data is abundant and of high quality.
The New Guard: P-Chiral Bisphosphine Ligands
In recent years, the design of chiral phosphine ligands has seen remarkable innovation, moving beyond backbone chirality to ligands where the phosphorus atom itself is the stereogenic center (P-chiral).[4][5] These ligands often exhibit exceptional levels of enantioselectivity and catalytic activity due to their rigid conformations and distinct electronic properties.[5]
Two prominent examples of this class are QuinoxP* and TangPhos .
-
(R,R)-QuinoxP* : This air-stable, P-chiral ligand features a quinoxaline backbone, which withdraws electron density from the phosphorus atoms, rendering them less susceptible to oxidation.[5] Its rigid chelate ring structure creates a well-defined chiral pocket around the metal center.
-
(S,S)-TangPhos : A highly electron-donating and rigid P-chiral bisphospholane ligand, TangPhos has demonstrated exceptional efficiency in the rhodium-catalyzed hydrogenation of a wide array of functionalized olefins.
These ligands are synthesized through multi-step sequences, often involving the use of phosphine-boranes as key intermediates to control the stereochemistry at the phosphorus centers.[6]
Performance Benchmark: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
To objectively compare these new ligands, we will use the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) as our benchmark reaction. This transformation is one of the most extensively studied and well-understood asymmetric reactions, making it an ideal standard for evaluating catalyst performance.[4][7]
Caption: Workflow for the benchmark asymmetric hydrogenation of MAC.
Comparative Data
The following table summarizes the performance of leading P-chiral phosphine ligands in the asymmetric hydrogenation of MAC. This data, compiled from primary literature, highlights the exceptional selectivity and efficiency achievable with these modern catalysts.
| Ligand | Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-BenzP | [Rh(cod)(Ligand)]BF₄ | 100 | 1 | 12 | >99 | >99.9 (R) | [6] |
| (R,R)-QuinoxP | [Rh(cod)(Ligand)]BF₄ | 100 | 1 | 12 | >99 | >99.9 (R) | [6] |
| (S,S)-TangPhos | [Rh(cod)(Ligand)]OTf | 100 | 1.36 | 0.33 | 100 | >99 (S) | [8] |
As the table clearly indicates, modern P-chiral ligands consistently achieve virtually perfect enantioselectivity (>99% ee) and complete conversion under mild conditions.[6][8] The high turnover frequencies observed, particularly with TangPhos, underscore the high catalytic activity of these systems.
Mechanistic Insights: The Origin of Enantioselectivity
The remarkable selectivity of these catalysts can be understood by examining the mechanism of the hydrogenation reaction, which is generally believed to proceed via an "unsaturated pathway".[5][7] The key stereodetermining step involves the coordination of the prochiral olefin to the chiral rhodium complex, forming two diastereomeric catalyst-substrate adducts.
While both diastereomers are formed, one is significantly more reactive towards oxidative addition of hydrogen and subsequent insertion steps. This difference in reactivity, rather than a large difference in initial binding affinity, is the primary origin of the high enantioselectivity.[7]
The rigid, C₂-symmetric nature of ligands like QuinoxP* and TangPhos creates a highly organized and sterically defined chiral pocket. This pocket forces the substrate to coordinate in a specific orientation to minimize steric clashes, leading to the preferential formation of the more reactive diastereomeric intermediate.
Caption: The kinetic basis for enantioselectivity in Rh-catalyzed hydrogenation.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity and reproducibility, the following detailed protocol for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is provided. This protocol is based on established procedures for high-performance P-chiral ligands.[6]
Materials:
-
[Rh(cod)₂]BF₄ (Rhodium(I) cyclooctadiene tetrafluoroborate)
-
Chiral Ligand (e.g., (R,R)-QuinoxP*)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Methanol (HPLC grade, degassed)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave suitable for hydrogenation
-
Standard Schlenk line and inert gas (Argon or Nitrogen) techniques
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a steady stream of inert gas, add the chiral ligand (1.05 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add [Rh(cod)₂]BF₄ (1.0 mol%) to the flask.
-
Add degassed methanol (e.g., 5 mL for a 0.5 mmol scale reaction) to the flask.
-
Stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst complex, [Rh(cod)(Ligand)]BF₄. The causality here is that pre-formation of the catalyst-ligand complex is crucial for achieving high enantioselectivity.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq, e.g., 0.5 mmol) in degassed methanol (e.g., 5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula under inert atmosphere.
-
Seal the Schlenk flask or place it inside the autoclave.
-
Purge the reaction vessel by evacuating and backfilling with hydrogen gas three times. This step is critical to remove all oxygen, which can deactivate the catalyst.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas from the reaction vessel.
-
Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be directly analyzed. For purification, the residue can be passed through a short plug of silica gel, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Validation: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., Chiralcel OD-H) and a mobile phase determined by method development (e.g., hexanes/isopropanol). The conversion can be determined by ¹H NMR analysis of the crude reaction mixture.
-
Conclusion and Future Outlook
This guide demonstrates that while the cis-diaminocyclohexane scaffold remains a valuable and modular starting point for ligand synthesis, the current state-of-the-art in asymmetric hydrogenation is dominated by new-generation P-chiral phosphine ligands like QuinoxP* and TangPhos. These ligands deliver exceptional enantioselectivity and high catalytic activity for benchmark reactions, setting a new standard for performance.
The causality for their success lies in their rigid, electron-rich, and sterically defined structures, which create a highly effective chiral environment for the metal center. The lack of extensive data for cis-DACH derived ligands in this specific application highlights an area ripe for exploration. Future research could focus on developing novel cis-DACH derivatives, perhaps incorporating phosphine moieties, to bridge the performance gap and combine the synthetic accessibility of the diamine scaffold with the electronic benefits of phosphine ligands. For researchers and drug development professionals, the choice of ligand will always be application-specific, but a data-driven benchmark against the best-in-class catalysts is an indispensable tool for making that critical decision.
References
-
Imamoto, T., et al. (2011). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 133(9), 3108–3119. [Link]
-
Imamoto, T., et al. (2006). An Air-Stable P-Chiral Phosphine Ligand for Highly Enantioselective Transition-Metal-Catalyzed Reactions. Journal of the American Chemical Society, 128(51), 16368–16369. [Link]
-
Abd-El-Aziz, A. S., et al. (2012). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 17(4), 4563–4604. [Link]
-
Halpern, J. (1982). Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Science, 217(4558), 401–407. [Link]
-
Imamoto, T., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268–5277. [Link]
-
Tang, W., & Zhang, X. (2003). Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. Organic Letters, 5(2), 205–207. [Link]
-
Scholarly Commons. (2014). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. University of the Pacific Theses and Dissertations. [Link]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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A Senior Application Scientist's Guide to the Orthogonality of Cbz Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate discipline of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. A well-designed protecting group strategy allows for the sequential and selective unmasking of reactive functional groups, paving the way for the construction of complex molecular architectures. Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) group, introduced by Leonidas Zervas in the 1930s, remains a cornerstone due to its unique deprotection profile and broad stability.[1]
This guide provides an in-depth technical comparison of the Cbz group's orthogonality with other common protecting groups. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to navigate the complexities of modern synthetic chemistry.
The Principle of Orthogonality: A Strategic Imperative
In the context of protecting groups, orthogonality is the ability to remove one protecting group in the presence of another, using distinct and non-interfering reaction conditions.[2] This principle is the foundation of efficient and convergent synthetic strategies, particularly in peptide and natural product synthesis. The Cbz group's primary mode of cleavage, catalytic hydrogenolysis, is fundamentally different from the acid-lability of the tert-Butoxycarbonyl (Boc) group and the base-lability of the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, forming the basis for powerful orthogonal strategies.[3]
Cbz vs. Boc: A Classic Orthogonal Pairing
The Cbz/Boc pairing is one of the most reliable and well-established orthogonal strategies in organic synthesis.[4] The robust stability of the Cbz group to acidic conditions allows for the selective removal of the Boc group without affecting the Cbz-protected amine. Conversely, the Boc group is generally stable to the neutral conditions of catalytic hydrogenolysis.[5]
Chemical Basis for Orthogonality
-
Boc Deprotection (Acidolysis): The Boc group is cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The Cbz group, lacking this acid-sensitive tertiary alkyl group, remains intact.
-
Cbz Deprotection (Hydrogenolysis): The Cbz group is cleaved by the reduction of the benzylic C-O bond. This is typically achieved with hydrogen gas and a palladium catalyst (Pd/C).[1] The reaction proceeds under neutral pH and produces toluene and carbon dioxide as benign byproducts. These conditions do not affect the acid-labile Boc group.
Quantitative Stability Data
The following table summarizes the stability of Cbz and Boc groups under mutually exclusive deprotection conditions, based on HPLC analysis from literature data.
| Protecting Group | Deprotection Condition | Stability of the Other Group (>99% unless noted) |
| Boc | 50% TFA in Dichloromethane (DCM), Room Temp, 30 min | Cbz: Stable [3] |
| Cbz | H₂ (1 atm), 10% Pd/C, Methanol (MeOH), Room Temp, 2-4 h | Boc: Stable [6] |
Note: Stability can be substrate-dependent. The data presented is a general representation.
Experimental Protocols
Selective Boc Deprotection in the Presence of Cbz
-
Materials: Boc-Cbz-protected diamine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Protocol:
-
Dissolve the doubly protected substrate (1.0 equiv) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 equiv) dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-2 hours), concentrate the reaction mixture under reduced pressure.
-
The crude product is often co-evaporated with toluene to remove residual TFA and can be purified by flash chromatography or crystallization.
-
Selective Cbz Deprotection in the Presence of Boc
-
Materials: Boc-Cbz-protected diamine, Methanol (MeOH), 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂).
-
Protocol:
-
Dissolve the doubly protected substrate (1.0 equiv) in MeOH (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to yield the Boc-protected amine.
-
Logical Workflow for Cbz/Boc Orthogonal Deprotection
Caption: Orthogonal deprotection of a Cbz/Boc-protected substrate.
Cbz vs. Fmoc: A Quasi-Orthogonal Relationship
The Cbz and Fmoc groups are also considered an orthogonal pair, with Cbz being stable to the basic conditions required for Fmoc removal.[3] However, this relationship is sometimes described as "quasi-orthogonal" because the Fmoc group can be cleaved under certain hydrogenolysis conditions, albeit at a slower rate than the Cbz group.[5]
Chemical Basis for Orthogonality
-
Fmoc Deprotection (Base-Mediated Elimination): The Fmoc group is removed by treatment with a secondary amine base, most commonly 20% piperidine in dimethylformamide (DMF). The mechanism is a base-catalyzed elimination (E1cB) where the acidic proton at the 9-position of the fluorenyl ring is abstracted, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. The Cbz group is completely stable to these basic conditions.
-
Cbz Deprotection (Hydrogenolysis): As previously described, Cbz is removed by catalytic hydrogenation. While Fmoc is more resistant to these conditions than Cbz, prolonged reaction times or more active catalysts can lead to its cleavage.[5]
Quantitative Stability Data
| Protecting Group | Deprotection Condition | Stability of the Other Group |
| Fmoc | 20% Piperidine in DMF, Room Temp, 20 min | Cbz: Stable [3] |
| Cbz | H₂ (1 atm), 10% Pd/C, MeOH, Room Temp, 2-4 h | Fmoc: Generally stable, but can be cleaved with extended reaction times. [3][5] |
Experimental Protocols
Selective Fmoc Deprotection in the Presence of Cbz
-
Materials: Fmoc-Cbz-protected diamine, Dimethylformamide (DMF), Piperidine.
-
Protocol:
-
Swell the resin-bound substrate or dissolve the solution-phase substrate (1.0 equiv) in DMF.
-
Add a solution of 20% piperidine in DMF (v/v).
-
Stir at room temperature for 20-30 minutes.
-
For solid-phase synthesis, filter and wash the resin extensively with DMF. For solution-phase, quench with a weak acid and perform an aqueous work-up.
-
Purify the resulting Cbz-protected amine as required.
-
Field-Proven Insights: Navigating Cbz/Fmoc Quasi-Orthogonality
When selective Cbz deprotection is required in the presence of an Fmoc group, transfer hydrogenation is often the method of choice. It generally offers milder conditions and can sometimes provide better selectivity.
Selective Cbz Deprotection using Transfer Hydrogenation
-
Materials: Fmoc-Cbz-protected diamine, Methanol (MeOH), 10% Pd/C, Ammonium formate.
-
Protocol:
-
Dissolve the substrate (1.0 equiv) in MeOH (0.1 M).
-
Add ammonium formate (3-5 equiv).
-
Carefully add 10% Pd/C (5-10 mol% by weight).
-
Stir the reaction at room temperature, monitoring closely by TLC or LC-MS to avoid over-reduction.
-
Upon consumption of the starting material, immediately filter through celite.
-
Concentrate the filtrate and purify the Fmoc-protected amine.
-
Logical Workflow for Cbz/Fmoc Orthogonal Deprotection
Caption: Orthogonal deprotection of a Cbz/Fmoc-protected substrate.
Cbz Orthogonality with Other Protecting Groups
The utility of the Cbz group extends beyond its orthogonality with Boc and Fmoc. Its stability profile makes it compatible with a range of other protecting groups.
Cbz vs. Silyl Ethers (TBDMS, TIPS)
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are commonly used to protect hydroxyl groups. They are typically removed with fluoride ion sources (e.g., TBAF) or under acidic conditions. The Cbz group is completely stable to fluoride-mediated deprotection and generally stable to the mild acidic conditions sometimes used for silyl ether removal. Conversely, silyl ethers are stable to catalytic hydrogenolysis.
Cbz vs. Benzyl Ethers (Bn) and Benzyl Esters
This pairing presents a challenge as benzyl ethers and esters are also susceptible to cleavage by catalytic hydrogenolysis.[7] However, selective deprotection of the Cbz group is often achievable. The relative rates of hydrogenolysis are generally: Cbz > Benzyl ester > Benzyl ether. This selectivity can be enhanced by:
-
Catalyst Choice: Using a less active catalyst or a poisoned catalyst can sometimes favor Cbz cleavage.
-
Reaction Conditions: Careful monitoring of the reaction and stopping it as soon as the Cbz group is removed is crucial.
-
Alternative Methods: For substrates with benzyl ethers, acidic cleavage of the Cbz group (e.g., HBr in acetic acid or AlCl₃/HFIP) can be an effective strategy.[8][9]
Cbz vs. Methyl/Ethyl Esters
Methyl and ethyl esters are typically hydrolyzed under basic (saponification) or acidic conditions. The Cbz group is stable to these conditions, allowing for the selective deprotection of the ester. Conversely, these simple alkyl esters are stable to catalytic hydrogenolysis.[10]
Conclusion: Strategic Implementation of Cbz Protection
The Carboxybenzyl group is a powerful and versatile tool in the synthetic chemist's arsenal. Its robustness and unique deprotection via catalytic hydrogenolysis provide excellent orthogonality with acid-labile (Boc) and base-labile (Fmoc) protecting groups. A thorough understanding of the nuances of these orthogonal relationships, particularly the quasi-orthogonality with Fmoc and the challenges posed by other reducible groups, is paramount. By carefully selecting deprotection methods and judiciously controlling reaction conditions, researchers can leverage the Cbz group to design and execute elegant and efficient syntheses of complex molecules.
References
- BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem Tech Support.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Tech Support.
- BenchChem. (2025). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups. BenchChem Tech Support.
- BenchChem. (2025). A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection. BenchChem Tech Support.
- Scientific Update. (2023). To Deprotect and Serve.
- Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- Journal of the Chemical Society, Perkin Transactions 1. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. RSC Publishing.
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. BenchChem Tech Support.
- Total Synthesis. (2024). Protecting Groups Archives – Page 2 of 2.
- BenchChem. (2025). Advantages and disadvantages of Boc versus Cbz protecting group. BenchChem Tech Support.
- Methods in Molecular Biology. (1994). Methods for Removing the Fmoc Group.
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- ResearchGate. (2016). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?.
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A Comparative Guide to the Reactivity of Cbz-Protected Amines and Other Carbamates
In the intricate world of organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals, the strategic use of protecting groups is paramount.[1] Among these, carbamates are a cornerstone for the temporary masking of amine functionalities. The choice of the right carbamate protecting group can be the difference between a successful multi-step synthesis and a series of failed reactions. This guide provides an in-depth comparison of the reactivity of the classical benzyloxycarbonyl (Cbz) protecting group with other widely used carbamates: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).
Our discussion will navigate the nuances of their stability, the specific conditions required for their cleavage, and the crucial concept of orthogonality, which allows for selective deprotection in the presence of other protecting groups.[2][3] This analysis is grounded in established chemical principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Principle of Orthogonality in Amine Protection
In a multi-step synthesis, it is often necessary to deprotect one amine in the presence of others that must remain protected.[3] This is achieved through an "orthogonal" protecting group strategy, where each group is removed by a distinct mechanism and under conditions that do not affect the others.[1][2] The carbamates discussed herein are prime examples of an orthogonal set, a concept that has revolutionized complex molecule synthesis, especially in solid-phase peptide synthesis (SPPS).[2][4]
The Carbamate Family: A Reactivity Overview
Carbamates, in general, reduce the nucleophilicity of the amine nitrogen, rendering it stable to a variety of reaction conditions.[1][5] The specific reactivity and cleavage conditions are dictated by the nature of the alcohol moiety attached to the carbonyl group.
Benzyloxycarbonyl (Cbz): The Classic Choice
Introduced by Bergmann and Zervas in 1932, the Cbz group was the first "modern" protecting group and remains a staple in organic synthesis.[2][6]
-
Stability: Cbz-protected amines are robust and stable under mildly acidic and basic conditions, making them compatible with a wide range of synthetic transformations.[7][8]
-
Reactivity & Cleavage: The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis .[6][9] This exceptionally mild method involves the use of a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[7][10] This method is advantageous due to its neutral pH and clean byproducts.[10]
Alternatively, the Cbz group can be removed under strong acidic conditions, such as with HBr in acetic acid or with Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP), providing an option when hydrogenolysis is not feasible due to the presence of other reducible functional groups (e.g., alkenes, alkynes, or nitro groups).[7][11]
tert-Butyloxycarbonyl (Boc): The Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups, particularly in the Boc/Bn strategy for SPPS.[2][12]
-
Stability: The Boc group is stable to most nucleophiles, bases, and catalytic hydrogenolysis.[12]
-
Reactivity & Cleavage: Its lability under acidic conditions is its key characteristic.[9][12] Strong acids like trifluoroacetic acid (TFA) are typically used for its removal, which proceeds through the formation of a stable tert-butyl cation.[6][12] This cleavage is clean and efficient, though scavengers may be needed to prevent side reactions from the electrophilic tert-butyl species.[6]
9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Standard in SPPS
The Fmoc group is the foundation of the widely used Fmoc/tBu strategy in modern solid-phase peptide synthesis.[2][6][]
-
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis.[14]
-
Reactivity & Cleavage: Its defining feature is its sensitivity to basic conditions .[6][14] Deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine in DMF.[6] The cleavage occurs via a β-elimination mechanism, which is fast and clean.[] The release of the dibenzofulvene byproduct can be monitored by UV spectroscopy to track the reaction's progress.[14]
Allyloxycarbonyl (Alloc): The Palladium-Mediated Specialist
The Alloc group offers a unique deprotection pathway, making it a valuable tool for orthogonal protection schemes, particularly for side-chain protection and on-resin cyclization of peptides.[2][15]
-
Stability: The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[4]
-
Reactivity & Cleavage: It is selectively removed via palladium-catalyzed allyl transfer .[16][17] A palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger like phenylsilane, facilitates the cleavage under mild, neutral conditions.[15][17] This method is highly specific and does not affect other common protecting groups.[4]
Comparative Summary of Reactivity
The following table summarizes the key reactivity characteristics of Cbz, Boc, Fmoc, and Alloc protecting groups.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability | Orthogonal To |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Primary: H₂, Pd/C (Hydrogenolysis) Secondary: HBr/AcOH, AlCl₃/HFIP (Strong Acid) | Base, Mild Acid | Boc, Fmoc, Alloc |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl (Strong Acid) | Base, Hydrogenolysis | Cbz, Fmoc, Alloc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF (Base) | Acid, Hydrogenolysis | Cbz, Boc, Alloc |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc₂O | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | Acid, Base | Cbz, Boc, Fmoc |
Experimental Protocols
The following are representative, detailed protocols for the introduction and removal of each protecting group, providing a practical framework for their application.
Cbz Group Workflow
Protection of an Amine with Cbz-Cl
-
Dissolution: Dissolve the amine (1.0 eq.) in a suitable solvent system, such as a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.[18]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the Cbz-protected amine by recrystallization or column chromatography.
Deprotection of a Cbz-Protected Amine via Hydrogenolysis
-
Setup: Dissolve the Cbz-protected amine (1.0 eq.) in a suitable solvent like methanol or ethanol.[10]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).[10]
-
Hydrogenation: Place the reaction under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Fmoc Group Workflow
Protection of an Amine with Fmoc-OSu
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq.) in acetone or dioxane.
-
Reaction: Stir vigorously at room temperature for 4-16 hours.
-
Work-up: Dilute with water and wash with diethyl ether to remove impurities. Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry.
Deprotection of an Fmoc-Protected Amine with Piperidine
-
Setup: Dissolve the Fmoc-protected amine in a solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v). []3. Reaction: Stir the mixture at room temperature for 5-30 minutes.
-
Work-up: For solid-phase synthesis, the resin is simply washed to remove the cleaved Fmoc group and piperidine. [4]For solution-phase, the solvent is typically removed under reduced pressure, and the product is purified by chromatography.
Alloc Group Workflow
Protection of an Amine with Alloc-Cl
-
Dissolution: Dissolve the amine (1.0 eq.) in DCM and cool to 0 °C.
-
Base and Reagent Addition: Add a base such as pyridine or triethylamine (1.2 eq.), followed by the dropwise addition of allyloxycarbonyl chloride (Alloc-Cl, 1.1 eq.).
-
Reaction: Stir at 0 °C for 1 hour, then at room temperature for 4-12 hours.
-
Work-up: Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the Alloc-protected amine by column chromatography.
Deprotection of an Alloc-Protected Amine
-
Setup: Dissolve the Alloc-protected amine (1.0 eq.) in an inert solvent like DCM or THF under an inert atmosphere (e.g., argon or nitrogen). [17]2. Reagent Addition: Add the scavenger, such as phenylsilane (PhSiH₃, ~20 eq.), followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.2 eq.). [17]3. Reaction: Stir the mixture at room temperature for 1-2 hours. [17]4. Monitoring: Monitor the reaction by TLC.
-
Work-up: Once complete, the reaction mixture can be concentrated and purified directly by column chromatography to remove the catalyst and byproducts.
Conclusion: Strategic Selection for Synthetic Success
The choice between Cbz, Boc, Fmoc, and Alloc is not arbitrary but a strategic decision based on the overall synthetic plan.
-
Cbz remains a valuable protecting group, especially in solution-phase synthesis, offering robustness and a mild, neutral deprotection method. Its main limitation is incompatibility with other reducible functional groups.
-
Boc is ideal for syntheses where base-labile groups must be preserved, forming the basis of a major strategy in SPPS. Its removal requires strong acid, which may not be suitable for acid-sensitive substrates.
-
Fmoc is the gold standard for modern SPPS due to its mild, base-labile cleavage, which is compatible with a vast array of acid-labile side-chain protecting groups.
-
Alloc provides an additional layer of orthogonality, perfect for complex molecules requiring selective deprotection of a specific amine, such as in the synthesis of cyclic peptides or branched constructs.
A thorough understanding of the reactivity and stability of each carbamate protecting group is essential for the rational design and successful execution of complex organic syntheses. By leveraging the unique properties of each, chemists can navigate intricate synthetic pathways with precision and efficiency.
References
-
Scattolin, T., Gharbaoui, T., & Chen, C. -y. (2022). A Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamate Protected Amines. Organic Letters, 24(21), 3736–3740. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Albericio, F., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. [Link]
-
van der Veken, P., et al. (2005). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 65(2), 199-210. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(16), 2067-2070. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Roos, E. C., et al. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry, 60(6), 1733–1740. [Link]
-
Alagić, A., & Živković, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(7), 717-733. [Link]
-
Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]
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- 4. biosynth.com [biosynth.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Catalytic Performance of Benzyl (cis-2-aminocyclohexyl)carbamate Derived Catalysts
Introduction: The Quest for Stereoselectivity and the Understated Role of cis-1,2-Diaminocyclohexane
In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the development of effective chiral catalysts is paramount. For decades, ligands derived from trans-1,2-diaminocyclohexane (DACH) have been celebrated as a "privileged" scaffold. Their rigid C₂-symmetric backbone, when incorporated into metal complexes or organocatalysts, has proven exceptionally effective at inducing high levels of enantioselectivity in a vast array of chemical transformations.[1][2][3] However, the catalytic potential of its diastereomer, cis-1,2-diaminocyclohexane, remains significantly under-explored.[4][5] This guide provides a comprehensive literature review and comparative analysis of catalysts derived from Benzyl (cis-2-aminocyclohexyl)carbamate, a key precursor to cis-1,2-diaminocyclohexane ligands. We will delve into their synthesis, evaluate their performance against their well-established trans counterparts, and explore the mechanistic underpinnings that dictate their catalytic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of chiral catalysts and gain a deeper understanding of the subtle yet profound impact of ligand geometry on catalytic outcomes.
From Precursor to Catalyst: A General Synthetic Workflow
The journey from the commercially available this compound to a catalytically active species typically involves a two-step process: deprotection of one or both amine functionalities, followed by derivatization to the desired ligand, such as a sulfonamide, Schiff base, or squaramide. The benzyl carbamate group is a versatile protecting group that can be readily removed under standard conditions.
Caption: General workflow for the synthesis and application of a cis-DACH derived catalyst.
Experimental Protocols: Synthesis of a Representative cis-DACH Sulfonamide Ligand
While this compound serves as a protected starting material, the core catalytic scaffold is the deprotected cis-1,2-diaminocyclohexane. The following protocol details the synthesis of N,N'-bis(p-toluenesulfonyl)-cis-1,2-diaminocyclohexane, a representative ligand that can be used in various asymmetric transformations. This protocol is adapted from a known procedure for the corresponding trans-isomer.[6]
Step 1: Deprotection of this compound (Not Detailed in Provided Sources)
The removal of the benzyl carbamate (Cbz) protecting group is a standard procedure in organic synthesis, typically achieved by catalytic transfer hydrogenation. A general procedure would involve dissolving the starting material in a suitable solvent like methanol, adding a palladium on carbon catalyst (10% Pd/C), and then introducing a hydrogen source such as ammonium formate or hydrogen gas. The reaction progress would be monitored by thin-layer chromatography (TLC). After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the free cis-1,2-diaminocyclohexane.
Step 2: Synthesis of N,N'-bis(p-toluenesulfonyl)-cis-1,2-diaminocyclohexane
-
Materials:
-
cis-1,2-diaminocyclohexane
-
p-toluenesulfonyl chloride
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve cis-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (3.0 equivalents) to the stirred solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (2.0 equivalents) in anhydrous THF.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled diamine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the THF under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium carbonate.
-
Separate the aqueous layer and extract it with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N,N'-bis(p-toluenesulfonyl)-cis-1,2-diaminocyclohexane. The product can be further purified by recrystallization.
-
Comparative Catalytic Performance
The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. The available literature, though limited for cis-DACH derivatives, allows for a comparative analysis against the more established trans-DACH catalysts in several key reactions.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a widely used method for the synthesis of chiral alcohols. Catalysts derived from trans-DACH, particularly Ru(II) complexes of N-tosylated diamines, are known to be highly effective for this transformation.
Research into conformationally locked cis-DACH derivatives has shown them to be "less suitable for asymmetric transfer hydrogenation with only a select number of ligands catalyzing the reaction, and a single example resulting in a decent enantioselectivity."[4][5] This suggests a significant performance gap compared to their trans counterparts.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand | Metal | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| cis-DACH derived (conformationally locked) | Ru(II) | i-PrOK | RT | Low/No reaction | Low | [5] |
| (1R,2R)-TsDPEN (a trans-diamine derivative) | Ru(II) | HCOOH/NEt₃ | 28 | 95 | 97 | [7] |
| (1R,2R)-DACH derived Schiff base | Ru(II) | i-PrOK | 80 | >95 | 50 | [4] |
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. In contrast to their performance in ATH, cis-DACH derived ligands have demonstrated more promise in this reaction. A study on conformationally locked cis-DACH ligands found a range of catalytic activities and enantioselectivities in the Henry reaction, contingent on steric and electronic variations of the ligand.[4][5]
Table 2: Asymmetric Henry Reaction of Benzaldehyde and Nitromethane
| Catalyst/Ligand | Metal | Temp (°C) | Yield (%) | ee (%) | Reference |
| cis-DACH derived (conformationally locked) | Cu(II) | RT | 81-99 | up to 98 | [5] |
| trans-DACH derived bis(oxazoline) | Cu(II) | -20 | 92 | 93 | Not found in search |
| trans-DACH derived Schiff base | Cu(II) | -25 | 85 | 90 | Not found in search |
Note: While high enantioselectivities have been reported for cis-DACH derived catalysts in the Henry reaction, direct comparative data with analogous trans-DACH catalysts under the same conditions is scarce in the reviewed literature.
Ring-Opening Polymerization (ROP) of Asymmetric Glycolides
A direct comparison of cis- and trans-DACH-based bifunctional squaramide organocatalysts in the ring-opening polymerization of asymmetrically substituted glycolides revealed a clear performance advantage for the trans isomers. The study concluded that trans-DACH-based catalysts led to higher conversions and produced polymers with significantly higher number-average molecular weights (Mₙ) compared to their cis counterparts.[8]
Table 3: Comparative Performance in Ring-Opening Polymerization
| Catalyst Geometry | Monomer | Conversion (%) | Mₙ ( g/mol ) | PDI | Reference |
| trans-DACH squaramide | IBG | 97 | 6320 | 1.19 | [8] |
| cis-DACH squaramide | IBG | 91 | 2870 | 1.26 | [8] |
Mechanistic Insights: Why the Discrepancy between cis and trans?
The consistently superior performance of trans-DACH derived catalysts in many asymmetric transformations is not coincidental and can be attributed to the distinct geometric constraints imposed by the two isomers.
Caption: Proposed causality for performance differences between trans and cis-DACH catalysts.
-
C₂ Symmetry and the Chiral Pocket: Trans-DACH ligands possess a stable C₂-symmetric chair conformation where the two amino groups are in a diaxial or diequatorial arrangement. This creates a well-defined and rigid chiral pocket around the metal center. This rigidity is crucial for effective stereochemical communication between the catalyst and the substrate, leading to a highly ordered and predictable transition state, which in turn results in high enantioselectivity.
-
Flexibility and Competing Transition States: In contrast, cis-DACH ligands are more conformationally flexible. The cis arrangement of the amino groups can lead to a less defined chiral environment. This flexibility may allow for multiple, energetically similar transition states, leading to a decrease in enantioselectivity. The development of "conformationally locked" cis-DACH scaffolds is an attempt to overcome this inherent flexibility and improve their catalytic performance.[4][5]
-
Mechanistic Insights from Computational Studies: While direct computational comparisons between cis- and trans-DACH catalysts are not prevalent in the literature, DFT studies on trans-DACH systems in asymmetric transfer hydrogenation have highlighted the importance of CH/π interactions between the catalyst's aromatic groups and the substrate in the transition state.[7] It is plausible that the different spatial arrangement of substituents in cis-DACH ligands disrupts these crucial non-covalent interactions, leading to a less favorable transition state for the desired enantiomer and, consequently, lower enantioselectivity.
Conclusion and Future Outlook
The literature strongly suggests that catalysts derived from this compound, and cis-1,2-diaminocyclohexane in general, are currently less effective than their widely-used trans counterparts in several key asymmetric transformations, most notably in asymmetric transfer hydrogenation. The superior performance of trans-DACH derived catalysts is largely attributed to their rigid C₂-symmetric structure, which creates a well-defined chiral environment conducive to high enantioselectivity.
However, the story of cis-DACH in catalysis is far from over. Promising results in the asymmetric Henry reaction, particularly with conformationally locked ligand designs, demonstrate that these scaffolds can be highly effective under the right conditions.[5] The under-representation of cis-DACH in the literature points to a significant opportunity for further research.[4][5]
Future work should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of optimized cis- and trans-DACH catalysts in a wider range of asymmetric reactions to provide a clearer picture of their relative strengths and weaknesses.
-
Novel Ligand Design: Exploring new, rigidified cis-DACH scaffolds to mitigate conformational flexibility and enhance stereocontrol.
-
Computational Modeling: Performing in-depth computational studies to elucidate the precise nature of the transition states for cis-DACH catalyzed reactions and to rationally guide the design of more effective catalysts.
By addressing these areas, the scientific community can unlock the full potential of this underutilized class of chiral ligands and add valuable new tools to the arsenal of asymmetric catalysis.
References
-
Scholarly Commons. (2020, July 2). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]
-
PubMed Central. (n.d.). trans-1,2-Diaminocyclohexane mesoporous silica for asymmetric catalysis: enhancement of chirality through confinement space by the plug effect. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Retrieved from [Link]
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ResearchGate. (n.d.). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. Retrieved from [Link]
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National Institutes of Health. (n.d.). N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide). Retrieved from [Link]
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Semantic Scholar. (n.d.). 1,2- trans -Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. Retrieved from [Link]
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ResearchGate. (n.d.). trans ‐ 1,2‐Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). trans- and cis- DACH-Based Bifunctional Squaramides Catalyzed Ring-Opening Polymerizations of Asymmetric Substituted Glycolides | Request PDF. Retrieved from [Link]
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Cambridge Open Engage. (n.d.). Catalyzing Change: The Power of Computational Asymmetric Catalysis. Retrieved from [Link]
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Arkivoc. (n.d.). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]
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ResearchGate. (n.d.). New ruthenium catalysts containing chiral Schiff bases for the asymmetric hydrogenation of acetophenone. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF. Retrieved from [Link]
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PubMed Central. (n.d.). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition | Request PDF. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl (cis-2-aminocyclohexyl)carbamate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzyl (cis-2-aminocyclohexyl)carbamate (CAS No. 445479-92-5), ensuring the safety of laboratory personnel and the protection of our environment.[1] This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a carbamate ester. Carbamates, as a class, are recognized for their potential to cause skin and eye irritation, and may also lead to respiratory irritation.[2] Some may be harmful if swallowed or inhaled. Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated area or a chemical fume hood.
From a regulatory standpoint, carbamate-containing wastes are subject to stringent disposal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Wastes generated from the production of carbamates are often categorized as "K-listed" hazardous wastes (from specific sources).[3][4] Furthermore, discarded, unused commercial chemical products containing certain carbamates may be classified as "P-listed" (acutely hazardous) or "U-listed" (toxic) hazardous wastes.[5][6][7] While a specific listing for this compound may not be explicitly present, it is prudent to manage it as a hazardous waste due to its chemical class and potential hazards.
Quantitative Data Summary
| Parameter | Information | Source |
| CAS Number | 445479-92-5 | [1] |
| Molecular Formula | C14H20N2O2 | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [8] |
| OSHA PEL | No specific PEL established for this compound. For related carbamates like Carbaryl, the PEL is 5 mg/m³. | [9] |
| Primary Disposal Route | Licensed hazardous waste disposal facility (incineration is a common treatment method for carbamates). | [3] |
The Disposal Decision Workflow: A Visual Guide
The following diagram outlines the critical decision-making process for the proper disposal of this compound waste. This workflow ensures that all safety and regulatory aspects are considered.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a systematic disposal protocol is paramount for safety and compliance. The following steps provide a detailed methodology for managing waste containing this compound.
Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including double-gloving with nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.
-
Waste Segregation: This is a critical step to prevent dangerous chemical reactions.
-
Do not mix this compound waste with strong oxidizing agents or strong acids.[8]
-
Keep solid waste separate from liquid waste streams.
-
Segregate grossly contaminated materials (e.g., paper towels from a spill) from lightly contaminated items.
-
Containerization and Labeling
-
Container Selection:
-
Use a designated hazardous waste container that is chemically compatible with the compound and any solvents used. Polyethylene containers are often a good choice.
-
Ensure the container has a secure, leak-proof lid and is in good condition.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."
-
Write the full chemical name: "this compound" and its CAS number (445479-92-5). Avoid using abbreviations or chemical formulas.
-
List all other components of the waste stream, including solvents and their approximate percentages.
-
Indicate the date when the first waste was added to the container.
-
Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
Final Disposal
-
Licensed Waste Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.
-
Documentation: Complete all necessary waste pickup forms and maintain a record of the disposal in your laboratory's chemical inventory and waste logs.
Decontamination and Spill Management
In the event of a spill or for the decontamination of reusable laboratory equipment, follow these procedures:
Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
PPE: Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination of the Area:
-
Wipe the spill area with a cloth dampened with a soap and water solution.
-
Follow with a clean water rinse.
-
Collect all cleanup materials in a sealed bag and place them in the hazardous waste container.
-
Decontamination of Reusable Equipment
-
Initial Cleaning: Scrape off any gross contamination into the solid hazardous waste container.
-
Washing: Wash the equipment thoroughly with a laboratory detergent and water.
-
Solvent Rinse: If necessary, rinse with an appropriate solvent (e.g., ethanol, acetone). Collect the solvent rinse as hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water.
Laboratory-Scale Waste Minimization and Neutralization Considerations
While not a substitute for proper disposal, exploring waste minimization and neutralization can be part of a comprehensive chemical management plan.
-
Waste Minimization: Plan experiments to use the minimum amount of this compound necessary.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your research environment.
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Minnesota Pollution Control Agency. U List of Hazardous Wastes. Available at: [Link]
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Personal protective equipment for handling Benzyl (cis-2-aminocyclohexyl)carbamate
Comprehensive Safety and Handling Guide: Benzyl (cis-2-aminocyclohexyl)carbamate
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. As your partner in research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This document is structured to provide procedural, step-by-step guidance that directly answers your operational questions, grounded in established safety protocols.
Hazard Identification and Risk Assessment
This compound is a carbamate derivative. Carbamates as a class of compounds can present several hazards. Based on data from similar compounds like Benzyl carbamate, the primary risks are associated with:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][6]
-
Potential for Harm if Swallowed or Inhaled: Some carbamates may be harmful if ingested or inhaled.[6]
Given these potential hazards, adherence to strict safety protocols is mandatory to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The following personal protective equipment is required to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] | Protects against dust particles and potential splashes, preventing serious eye irritation.[2] |
| Hand Protection | Wear appropriate chemical-resistant protective gloves (e.g., nitrile rubber). Inspect gloves for any tears or holes before use.[5][7] | Prevents direct skin contact and subsequent irritation.[2][4] |
| Body Protection | A lab coat or chemical-resistant coveralls should be worn to prevent skin exposure.[2][7] | Protects the skin on the arms and body from accidental contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if working outside of a fume hood. A P3 filter type is recommended.[7] | Minimizes the risk of inhaling dust particles that can cause respiratory irritation.[2] |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Preparation
-
Read and Understand: Before beginning any work, thoroughly read and understand this safety guide.
-
Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[7][8]
-
Gather Materials: Have all necessary equipment and reagents ready before you begin.
Handling the Compound
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
-
Avoid Contact: Take all necessary precautions to avoid contact with eyes, skin, and clothing.[7]
-
Minimize Dust: Handle the solid material carefully to minimize the generation of dust.[2][7]
-
Grounding: When transferring the powder, ground and bond the container and receiving equipment to prevent static discharge.[7]
-
No Inhalation: Do not inhale the substance.[7]
After Handling
-
Hand Washing: Thoroughly wash your hands and face with soap and water after handling is complete.[2][7]
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Contaminated Clothing: Remove any contaminated clothing and wash it before reuse.[7] Do not take contaminated clothing home.[9]
-
No Consumables: Do not eat, drink, or smoke in the work area.[2][7]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[3][8][10] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][8][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10] |
| Spill | For small spills, immediately clean up, observing all precautions in the PPE section. Sweep up or absorb the material and place it into a suitable, labeled container for disposal. Avoid generating dust and ensure adequate ventilation.[2][7] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Container: Dispose of the chemical and any contaminated materials in a clearly labeled, sealed container.
-
Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations.[3] Consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Containers: Recycle containers if possible, or dispose of them in an authorized landfill.[2]
Storage
-
Original Container: Store in the original, tightly sealed container.[2]
-
Cool and Dry: Keep in a dry, cool, and well-ventilated place.[2][10]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[10]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Personal protective equipment for handling Methyl carbam
- Benzyl carbam
- Benzyl (cis-2-aminocyclohexyl)
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- SAFETY D
- SAFETY D
- Benzyl carbam
- Safety D
- Safety d
- Benzyl N-(2-aminoethyl)
- SAFETY D
- SAFETY D
- Safety D
- Personal Protective Equipment for Pesticide Handlers | US EPA.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
